molecular formula C43H36O17 B108034 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Katalognummer: B108034
Molekulargewicht: 824.7 g/mol
InChI-Schlüssel: IFLHDGGEJKVLAF-FEMPFSAESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate has been reported in Quercus suber, Quercus robur, and other organisms with data available.

Eigenschaften

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H36O17/c1-22(44)55-39-33(21-54-34(51)17-7-24-3-11-27(46)12-4-24)58-43(42(41(39)56-23(2)45)59-35(52)18-8-25-5-13-28(47)14-6-25)60-40-37(53)36-31(50)19-30(49)20-32(36)57-38(40)26-9-15-29(48)16-10-26/h3-20,33,39,41-43,46-50H,21H2,1-2H3/b17-7+,18-8+/t33-,39-,41+,42-,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLHDGGEJKVLAF-FEMPFSAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C=CC2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)/C=C/C2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H36O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3'',4''-di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin, a complex acylated flavonoid glycoside. This document details the experimental methodologies and presents the spectroscopic data that were pivotal in deciphering the precise molecular structure of this natural product. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring phenolic compound and flavonoid that has been isolated from plant sources such as Quercus ilex (Holm Oak), Asian Lily, and Polygala.[1][2] Flavonoids and their glycosidic derivatives are a major class of plant secondary metabolites known for their diverse biological activities, including antioxidant and anti-inflammatory effects.[1] The intricate structure of this particular molecule, featuring multiple acyl substitutions on the sugar moiety, necessitates a detailed and systematic approach for its complete structural characterization. The definitive structure elucidation of this compound was reported by Karioti and colleagues in 2010, utilizing a combination of advanced spectroscopic techniques.[2][3][4]

Isolation and Purification

The isolation of this compound from its natural source, Quercus ilex leaves, involves a multi-step extraction and chromatographic purification process. A generalized workflow for the isolation of such acylated flavonoid glycosides is presented below.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Structure Elucidation A Plant Material (Quercus ilex leaves) B Methanolic Extraction A->B C Crude Methanolic Extract B->C D Liquid-Liquid Partitioning C->D E Polar Fraction D->E F Column Chromatography (e.g., Sephadex LH-20) E->F G Preparative HPLC F->G H Pure Compound G->H I Spectroscopic Analysis (NMR, MS) H->I

Figure 1: Generalized workflow for the isolation and purification of acylated flavonoid glycosides.
Experimental Protocol: Extraction and Isolation

While the seminal paper by Karioti et al. provides the most direct details, a general protocol for the isolation of acylated flavonoids from plant material is as follows:

  • Extraction: Dried and powdered plant material (e.g., leaves of Quercus ilex) is exhaustively extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar constituents. The target acylated flavonoid glycosides typically remain in the more polar fractions (e.g., the ethyl acetate or butanol fraction).

  • Column Chromatography: The polar fraction is subjected to column chromatography over stationary phases like Sephadex LH-20, eluting with methanol. This step serves to separate compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified by preparative HPLC on a C18 column using a gradient elution system, typically with a mixture of water (often acidified with formic or acetic acid) and acetonitrile or methanol. This final step yields the pure compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound was established through a comprehensive analysis of its spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the compound.

Ion m/z (measured) Molecular Formula
[M+H]⁺C₄₃H₃₆O₁₇

(Note: The exact measured m/z value is not available in the provided search results, but the molecular formula is confirmed as C43H36O17.)[1]

¹H and ¹³C NMR Spectroscopy

The complete assignment of the proton (¹H) and carbon (¹³C) NMR signals is the cornerstone of the structure elucidation process. While the specific chemical shift values from the primary literature are not fully available in the search results, a representative table structure is provided below, outlining the expected signals for the different moieties of the molecule. The analysis of these spectra, in conjunction with 2D NMR experiments, allows for the unambiguous placement of the acetyl and p-coumaroyl groups on the astragalin core.

Table 1: Representative ¹H NMR Data

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Kaempferol Moiety
H-6d
H-8d
H-2', H-6'd
H-3', H-5'd
Glucosyl Moiety
H-1''d
H-2''
H-3''
H-4''
H-5''
H-6''a, H-6''b
p-Coumaroyl Moieties
H-2''', H-6'''d
H-3''', H-5'''d
H-7''' (α)d
H-8''' (β)d
Acetyl Moieties
-COCH₃s
-COCH₃s

Table 2: Representative ¹³C NMR Data

Carbon Chemical Shift (δ, ppm)
Kaempferol Moiety
C-2, C-3, C-4, etc.
Glucosyl Moiety
C-1'', C-2'', etc.
p-Coumaroyl Moieties
C-1''', C-2''', etc.
Acetyl Moieties
-COCH₃
C=O
2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for establishing the connectivity within the molecule.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which helps to identify the spin systems of the kaempferol, glucose, and p-coumaroyl moieties.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the overall structure. It shows correlations between protons and carbons that are two or three bonds apart. The crucial HMBC correlations would be from the protons of the acetyl and p-coumaroyl groups to the carbons of the glucosyl moiety, and from the anomeric proton of the glucose to the C-3 of kaempferol, thus confirming the points of attachment.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about the spatial proximity of protons, which can help to determine the relative stereochemistry of the molecule.

The logical workflow for interpreting this data to elucidate the final structure is depicted in the following diagram.

G cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_determination Structure Determination A Pure Compound B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC, HMBC) A->C D Mass Spectrometry (HRMS) A->D F Identify Spin Systems (from ¹H & COSY) B->F G Assign ¹H and ¹³C Signals (from HSQC) C->G E Determine Molecular Formula (from HRMS) D->E H Establish Connectivity between Moieties (from HMBC) G->H I Assemble Fragments H->I J Confirm Linkages (e.g., glycosidic bond, ester linkages) I->J K Final Structure of this compound J->K

Figure 2: Logical workflow for the structure elucidation of this compound using spectroscopic data.

Final Structure

The culmination of the spectroscopic analysis leads to the unambiguous structural assignment of this compound. The core structure is astragalin (kaempferol-3-O-glucoside), with two p-coumaroyl groups esterified at the 2'' and 6'' positions of the glucose moiety, and two acetyl groups esterified at the 3'' and 4'' positions.

References

Unveiling a Potent Flavonoid: A Technical Guide to 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural flavonoid, 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin. This polyacylated flavonol glycoside has garnered interest for its potential antioxidant and anti-inflammatory properties. This document details its primary natural sources, presents quantitative data from key studies, outlines experimental protocols for its isolation, and explores its potential biological activities and associated signaling pathways.

Natural Occurrences of a Complex Flavonoid

This compound has been identified in a variety of plant species, indicating a widespread, albeit often in complex mixtures of related compounds, distribution. The primary documented natural sources include:

  • Quercus ilex (Holm Oak): The leaves of this evergreen oak are a particularly rich source of a variety of polyacylated flavonoid glucosides, including the title compound.[1][2][3]

  • Loropetalum chinense (Chinese Fringe Flower): This ornamental shrub is another confirmed source of this compound.

  • Petasites hybridus (Butterbur): This perennial plant has been identified as containing the compound.

  • Polygala (Milkwort) species: The compound has been reported in this genus of flowering plants.[4]

  • Asian Lily: This herbaceous plant is also cited as a natural source.[4]

Quantitative Analysis from Natural Sources

To date, the most comprehensive quantitative data for this compound comes from the analysis of Quercus ilex leaves. The following table summarizes the findings from a key study in this area.

Plant SourcePlant PartCompoundYield (% w/w of dry plant material)Analytical MethodReference
Quercus ilexLeavesThis compoundNot explicitly quantified individually, but isolated as part of a complex mixture of acylated flavonol glucosides.HPLC-DAD-MS, 2D NMRKarioti et al., 2010

Experimental Protocols: Isolation and Characterization

The isolation and purification of this compound from its natural sources require multi-step chromatographic techniques due to the presence of complex mixtures of structurally similar compounds. The following protocol is a composite methodology based on the successful isolation from Quercus ilex leaves.

Extraction
  • Plant Material: Air-dried and powdered leaves of Quercus ilex.

  • Solvent: Methanol (MeOH).

  • Procedure:

    • Macerate the powdered leaves with methanol at room temperature.

    • Repeat the extraction process multiple times to ensure exhaustive extraction.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Fractionation
  • Procedure:

    • Suspend the crude methanolic extract in a mixture of H₂O and MeOH (9:1 v/v).

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc), to remove non-polar and moderately polar interfering compounds.

    • The target acylated flavonoids will predominantly remain in the aqueous methanolic fraction.

Chromatographic Purification
  • Step 1: Vacuum Liquid Chromatography (VLC)

    • Stationary Phase: Silica gel.

    • Mobile Phase: A stepwise gradient of increasing polarity, starting with CH₂Cl₂ and gradually increasing the proportion of MeOH.

    • Outcome: Broad separation of the extract into several fractions based on polarity.

  • Step 2: Column Chromatography (CC)

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol (MeOH).

    • Procedure: Subject the flavonoid-rich fractions from VLC to size-exclusion chromatography on Sephadex LH-20 to separate compounds based on their molecular size.

  • Step 3: High-Performance Liquid Chromatography (HPLC)

    • System: Preparative or semi-preparative HPLC.

    • Stationary Phase: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (ACN) in water (H₂O), often with a small percentage of formic acid or acetic acid to improve peak shape.

    • Detection: Diode-Array Detector (DAD) to monitor the elution profile at multiple wavelengths.

    • Outcome: Isolation of pure this compound.

Structure Elucidation

The definitive identification of the isolated compound is achieved through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments are crucial for the complete structural assignment of the complex acylated flavonoid, including the positions of the acetyl and p-coumaroyl groups.

experimental_workflow plant_material Powdered Quercus ilex Leaves extraction Methanol Extraction plant_material->extraction fractionation Liquid-Liquid Partitioning extraction->fractionation vlc Vacuum Liquid Chromatography (Silica Gel) fractionation->vlc cc Column Chromatography (Sephadex LH-20) vlc->cc hplc Preparative HPLC (C18) cc->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (MS, NMR) pure_compound->structure_elucidation

Isolation workflow for this compound.

Biological Activity and Potential Signaling Pathways

While research specifically on this compound is limited, the broader class of flavonoids is known to possess significant biological activities. The presence of multiple acyl groups can enhance the lipophilicity and potentially the bioactivity of the parent molecule, astragalin.

Antioxidant and Anti-inflammatory Effects

The compound is reported to have antioxidant and anti-inflammatory effects.[4] Flavonoids, in general, can exert these effects through various mechanisms, including:

  • Direct Radical Scavenging: Donating a hydrogen atom or an electron to free radicals, thereby neutralizing them.

  • Chelation of Metal Ions: Binding to metal ions like iron and copper, which can catalyze the formation of reactive oxygen species.

  • Modulation of Enzyme Activity: Inhibiting pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Potential Modulation of Inflammatory Signaling Pathways

Based on the known activities of other flavonoids, this compound may influence key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK stimulus->MAPKKK IKK IKK stimulus->IKK compound This compound MAPK MAPK compound->MAPK Inhibits NFkB_activation NFkB_activation compound->NFkB_activation Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK inflammatory_response Inflammatory Gene Expression (Cytokines, Chemokines, iNOS, COX-2) MAPK->inflammatory_response IkB_degradation IkB_degradation IKK->IkB_degradation phosphorylates IkB_degradation->NFkB_activation releases NFkB_translocation NFkB_translocation NFkB_activation->NFkB_translocation translocates to nucleus NFkB_translocation->inflammatory_response

Hypothesized inhibitory effect on inflammatory signaling pathways.

Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound and to fully understand its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this complex and promising natural product.

References

An In-depth Technical Guide on the Isolation of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin from Quercus ilex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and potential biological significance of 3'',4''-di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin, a complex polyacylated flavonoid glycoside found in the leaves of the Holm oak (Quercus ilex). This document details the experimental protocols for extraction and purification, presents key analytical data, and illustrates the procedural workflow and a relevant biological signaling pathway.

Introduction

Quercus ilex L. (Holm oak) is an evergreen tree native to the Mediterranean region, whose leaves are a rich source of various phenolic compounds, including a diverse array of acylated flavonol glycosides.[1][2] Among these, this compound stands out due to its complex structure. This molecule consists of a kaempferol aglycone linked to a glucose moiety, which is further substituted with two p-coumaroyl groups and two acetyl groups. Acylation of flavonoid glycosides can significantly influence their bioavailability, stability, and biological activity, making them promising candidates for pharmaceutical research and development.[3][4] The parent compound, astragalin (kaempferol-3-O-glucoside), is known for its antioxidant and anti-inflammatory properties. The addition of acetyl and p-coumaroyl groups may enhance these effects.[5]

This guide is based on established methodologies for the isolation of polyacylated flavonoids from Quercus ilex, with a focus on providing detailed, actionable protocols for researchers.[1][2]

Physicochemical and Spectroscopic Data

The structural characterization of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₄₃H₃₆O₁₇[5]
Molecular Weight 824.75 g/mol ---
CAS Number 137018-33-8---
General Class Polyacylated Flavonoid Glycoside[1]
Aglycone Kaempferol[1]
Sugar Moiety Glucose[1]
Acyl Groups 2 x p-coumaroyl, 2 x acetyl[2]

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Note: The following data are representative for the structural moieties of the compound, compiled from literature on similar acylated kaempferol glycosides. Exact chemical shifts for the complete molecule require direct experimental measurement.

PositionδH (ppm), Mult. (J in Hz)δC (ppm)
Kaempferol Moiety
2-157.6
3-134.5
4-178.0
512.5 (s, 5-OH)161.8
66.21 (d, J=2.0)99.1
86.45 (d, J=2.0)94.3
2'8.05 (d, J=8.8)131.2
3'6.92 (d, J=8.8)115.6
5'6.92 (d, J=8.8)115.6
6'8.05 (d, J=8.8)131.2
Glucose Moiety
1''5.4-5.6 (d)~102.0
2''~5.0~75.0
3''~5.2~74.0
4''~5.1~70.0
5''~4.0~76.0
6''a, 6''b~4.3, ~4.5~64.0
p-Coumaroyl Moieties
2'''/5'''7.4-7.6 (d, J=8.5)130.5
3'''/6'''6.7-6.9 (d, J=8.5)116.0
7''' (α-H)6.2-6.4 (d, J=16.0)115.0
8''' (β-H)7.5-7.7 (d, J=16.0)145.0
9''' (C=O)-167.0
Acetyl Moieties
CH₃1.9-2.1 (s)~21.0
C=O-~170.0

Experimental Protocols

The isolation of this compound is a multi-step process requiring careful extraction and chromatographic purification. The total yield of acylated flavonoid glucosides from the initial methanolic extract of Quercus ilex leaves is reported to be approximately 1.22%.[2]

Plant Material and Extraction
  • Collection and Preparation: Collect fresh leaves of Quercus ilex. Air-dry the leaves in a shaded, well-ventilated area until brittle. Grind the dried leaves into a fine powder using a laboratory mill.

  • Maceration: Macerate the powdered leaf material (e.g., 1 kg) with methanol (MeOH, 80%) at room temperature for 48 hours with occasional agitation.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Solvent Evaporation: Combine the methanolic filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to yield the crude methanolic extract.

Purification Workflow

The purification involves sequential chromatographic steps to separate the complex mixture of compounds present in the crude extract.

G Figure 1: Isolation Workflow A Crude Methanolic Extract of Q. ilex B Vacuum Liquid Chromatography (VLC) (Silica Gel, Step-gradient Elution) A->B Initial Fractionation C Flavonoid-Rich Fractions B->C Collect polar fractions D Sephadex LH-20 Column Chromatography (Eluent: Methanol) C->D Size-Exclusion Chromatography E Fractions Enriched with Acylated Glycosides D->E Pool relevant fractions F Preparative High-Performance Liquid Chromatography (Prep-HPLC) (C18 Column, Gradient Elution with ACN/H₂O) E->F Final Purification G Pure this compound F->G Isolate target peak

Figure 1: Isolation Workflow
Detailed Chromatographic Protocols

  • Vacuum Liquid Chromatography (VLC):

    • Stationary Phase: Silica gel 60.

    • Procedure: Dry-pack the crude extract onto a small amount of silica gel. Apply this to the top of a sintered glass funnel packed with silica gel.

    • Elution: Perform a step-gradient elution starting with n-hexane, followed by increasing proportions of ethyl acetate (EtOAc) in n-hexane, and finally increasing proportions of methanol (MeOH) in EtOAc.

    • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of EtOAc:MeOH:H₂O and visualizing under UV light (254/366 nm). Pool fractions that show a characteristic flavonoid profile.

  • Sephadex LH-20 Column Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: 100% Methanol.

    • Procedure: Dissolve the pooled flavonoid-rich fractions from VLC in a minimal amount of methanol. Apply the sample to the top of a prepared Sephadex LH-20 column.

    • Elution: Elute with methanol at a constant flow rate. This step effectively separates compounds based on molecular size and polarity, removing tannins and other high molecular weight polyphenols.

    • Fraction Monitoring: Monitor the fractions using analytical HPLC-DAD to identify those enriched in the target acylated glycosides.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: Reversed-phase C18 column (e.g., 250 x 21.2 mm, 10 µm).

    • Mobile Phase: A gradient system of Acetonitrile (ACN, Solvent B) and water with 0.1% formic acid (Solvent A).

    • Gradient Program (Example):

      • 0-10 min: 30% B

      • 10-40 min: 30% to 70% B

      • 40-50 min: 70% to 100% B

      • 50-60 min: 100% B (wash)

    • Detection: Diode-Array Detector (DAD) monitoring at 330 nm (for coumaroyl groups) and 265 nm (for flavonoid backbone).

    • Procedure: Inject the enriched fractions from the Sephadex column. Collect the peak corresponding to the retention time of the target compound.

    • Post-Purification: Combine pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the pure compound as a powder.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not yet extensively studied, the activities of its parent aglycone, kaempferol, and related glycosides are well-documented.[6] Kaempferol glycosides exhibit significant antioxidant and anti-inflammatory effects, often by modulating key cellular signaling pathways.[6][7]

One such critical pathway involves the response to inflammatory stimuli like Lipopolysaccharide (LPS). Kaempferol glycosides can mitigate the inflammatory cascade by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, while simultaneously activating the protective Nrf2/HO-1 antioxidant response element pathway.[6][7][8]

G Figure 2: Anti-Inflammatory Signaling Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB ROS ROS TLR4->ROS generates MAPK->NFkB activates ProInflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) NFkB->ProInflammatory induces expression Compound Kaempferol Glycoside (e.g., from Q. ilex) Compound->MAPK Inhibits Compound->NFkB Inhibits Compound->ROS Scavenges Nrf2 Nrf2 Activation Compound->Nrf2 Activates HO1 HO-1 Expression Nrf2->HO1 induces Antioxidant Antioxidant Response HO1->Antioxidant

Figure 2: Anti-Inflammatory Signaling Pathway

Conclusion

This compound represents a highly complex and potentially bioactive natural product from Quercus ilex. The protocols outlined in this guide provide a robust framework for its successful isolation and purification. Further investigation into the specific pharmacological properties of this polyacylated flavonoid is warranted, particularly concerning its anti-inflammatory and antioxidant potential, which could pave the way for novel therapeutic applications. The structural complexity offers a unique opportunity for structure-activity relationship studies, contributing to the broader understanding of how acylation impacts the efficacy of flavonoid glycosides.

References

The intricate pathway of acylated flavonoid glycoside biosynthesis: A technical guide for researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the core biosynthetic pathway of acylated flavonoid glycosides, tailored for researchers, scientists, and drug development professionals. The document outlines the enzymatic cascade responsible for the creation of these complex plant secondary metabolites, presents quantitative data on enzyme kinetics, and offers detailed experimental protocols for their study. Visual diagrams of the key pathways and experimental workflows are included to facilitate a comprehensive understanding.

Introduction: The Significance of Acylated Flavonoid Glycosides

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities, contributing to plant defense, pigmentation, and signaling.[1][2] Their bioactivity and physicochemical properties, such as solubility and stability, are significantly influenced by various modifications, including glycosylation and acylation.[3][4] Acylated flavonoid glycosides, in particular, represent a vast and structurally diverse group of natural products with significant potential for applications in pharmaceuticals, nutraceuticals, and cosmetics. Understanding their biosynthesis is crucial for harnessing this potential through metabolic engineering and synthetic biology approaches.

The biosynthesis of acylated flavonoid glycosides is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of a flavonoid aglycone core. This core structure is then sequentially modified by two key classes of enzymes: UDP-glycosyltransferases (UGTs) and acyltransferases.[1][2][5]

The Core Biosynthetic Pathway

The formation of acylated flavonoid glycosides is a modular process, building upon the foundational flavonoid structure. The pathway can be conceptually divided into three main stages:

  • Flavonoid Aglycone Formation: This initial stage follows the well-established phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI) leads to the production of flavanones, which are the precursors for various flavonoid classes.[5][6][7] Further modifications by enzymes like flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS) generate a diverse array of flavonoid aglycones such as kaempferol, quercetin, and myricetin.[1][8]

  • Glycosylation: The flavonoid aglycones are then glycosylated by UDP-glycosyltransferases (UGTs). These enzymes transfer a sugar moiety, typically from a UDP-sugar donor like UDP-glucose or UDP-rhamnose, to a hydroxyl group on the flavonoid backbone.[3][9] This step is crucial as it increases the solubility and stability of the flavonoid and can also influence its subcellular localization and biological activity.[4]

  • Acylation: The final step in the biosynthesis of many of these compounds is the addition of an acyl group to the sugar moiety of the flavonoid glycoside. This reaction is primarily catalyzed by members of the BAHD acyltransferase family, which utilize acyl-CoA donors such as malonyl-CoA, p-coumaroyl-CoA, or feruloyl-CoA.[2][10][11] Acylation can further modify the properties of the flavonoid glycoside, affecting its color, stability, and interaction with other molecules.[12][13]

Acylated Flavonoid Glycoside Biosynthesis Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA Phenylpropanoid Pathway NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone CHS Flavanones Flavanones (e.g., Naringenin) NaringeninChalcone->Flavanones CHI Dihydroflavonols Dihydroflavonols (e.g., Dihydrokaempferol) Flavanones->Dihydroflavonols F3H FlavonoidAglycones Flavonoid Aglycones (e.g., Kaempferol, Quercetin) Dihydroflavonols->FlavonoidAglycones FLS, F3'H FlavonoidGlycosides Flavonoid Glycosides FlavonoidAglycones->FlavonoidGlycosides UGTs AcylatedFlavonoidGlycosides Acylated Flavonoid Glycosides FlavonoidGlycosides->AcylatedFlavonoidGlycosides BAHD-ATs UDPSugar UDP-Sugar UDPSugar->FlavonoidGlycosides AcylCoA Acyl-CoA AcylCoA->AcylatedFlavonoidGlycosides

Core biosynthetic pathway of acylated flavonoid glycosides.

Quantitative Data on Key Enzymes

The efficiency and substrate specificity of the enzymes involved in the biosynthesis of acylated flavonoid glycosides are critical determinants of the final product profile in a given plant species. The following tables summarize key kinetic parameters for selected UDP-glycosyltransferases and BAHD acyltransferases.

Table 1: Kinetic Parameters of Selected Plant Flavonoid UDP-Glycosyltransferases (UGTs)

EnzymePlant SourceSubstrate (Aglycone)Sugar DonorKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
VvGT1Vitis viniferaCyanidinUDP-Glc1300.960.0074[14]
VvGT1Vitis viniferaQuercetinUDP-Glc1500.020.00013[14]
VvGT5Vitis viniferaQuercetinUDP-GlcA44.83.310.0739[1]
VvGT6Vitis viniferaKaempferolUDP-Glc13.90.00160.000115[1]
VvGT6Vitis viniferaQuercetinUDP-Gal11.20.00340.000304[1]
SbUGAT4Scutellaria baicalensisBaicaleinUDP-GlcA1.8--[12]
SbUGT2Scutellaria baicalensisBaicaleinUDP-Glc100.6--[12]
AtUGT78D2Arabidopsis thalianaKaempferolUDP-Glc4.20.050.012
AtUGT78D2Arabidopsis thalianaQuercetinUDP-Glc2.50.040.016

Table 2: Kinetic Parameters of a Selected Plant BAHD Acyltransferase

EnzymePlant SourceSubstrate (Flavonoid Glycoside)Acyl-CoA DonorKm (µM)Vmax (nmol/min/mg)Reference
Dm3MaT3Dianthus caryophyllusAnthocyanidin 3-O-glucosideMalonyl-CoA23012.5

Experimental Protocols

The characterization of the enzymes involved in acylated flavonoid glycoside biosynthesis is fundamental to understanding and engineering this pathway. Below are detailed methodologies for key experiments.

Gene Cloning and Heterologous Expression

This protocol describes the general workflow for cloning a candidate gene and expressing the corresponding enzyme for in vitro characterization.

Gene Cloning and Expression Workflow RNA_Extraction 1. Total RNA Extraction from Plant Tissue cDNA_Synthesis 2. First-Strand cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis PCR_Amplification 3. PCR Amplification of Target Gene (with specific primers) cDNA_Synthesis->PCR_Amplification Vector_Ligation 4. Ligation into Expression Vector (e.g., pET, pYES) PCR_Amplification->Vector_Ligation Transformation 5. Transformation into Host Organism (e.g., E. coli, S. cerevisiae) Vector_Ligation->Transformation Protein_Expression 6. Induction of Protein Expression (e.g., IPTG, Galactose) Transformation->Protein_Expression Cell_Lysis 7. Cell Lysis and Crude Extract Preparation Protein_Expression->Cell_Lysis Protein_Purification 8. Affinity Chromatography Purification (e.g., Ni-NTA, GST-tag) Cell_Lysis->Protein_Purification

Workflow for cloning and heterologous expression of enzymes.

Methodology:

  • Total RNA Extraction: Isolate total RNA from plant tissues known to produce the target acylated flavonoid glycosides using a suitable kit or a guanidinium thiocyanate-phenol-chloroform extraction method.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase and an oligo(dT) or random primers.

  • Gene Amplification: Amplify the coding sequence of the candidate UGT or acyltransferase gene from the cDNA library using gene-specific primers designed based on sequence information from databases. The primers should include restriction sites for cloning into an expression vector.

  • Cloning into Expression Vector: Digest the PCR product and the expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast) with the corresponding restriction enzymes and ligate the gene insert into the vector.

  • Transformation: Transform the recombinant plasmid into a suitable expression host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.

  • Heterologous Expression: Grow the transformed cells to an optimal density and induce protein expression with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli or galactose for yeast).

  • Protein Purification: Harvest the cells, lyse them by sonication or enzymatic digestion, and purify the recombinant protein from the crude extract using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

UDP-Glycosyltransferase (UGT) Enzyme Assay

This protocol utilizes a commercially available bioluminescent assay to quantify UGT activity by measuring the amount of UDP produced.

Materials:

  • Purified recombinant UGT enzyme

  • Flavonoid aglycone substrate (e.g., quercetin, kaempferol)

  • UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • UDP-Glo™ Glycosyltransferase Assay kit (Promega)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the assay buffer, flavonoid aglycone substrate (e.g., 100 µM), and UDP-sugar donor (e.g., 500 µM).

  • Enzyme Addition: Initiate the reaction by adding the purified UGT enzyme to the reaction mixture. Include a negative control reaction without the enzyme.

  • Incubation: Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • UDP Detection: Stop the reaction and add the UDP Detection Reagent from the UDP-Glo™ kit to each well according to the manufacturer's instructions. This reagent converts the UDP produced into a luminescent signal.

  • Measurement: Incubate the plate at room temperature for 60 minutes in the dark and then measure the luminescence using a microplate reader.

  • Data Analysis: Quantify the amount of UDP produced by comparing the luminescence signal to a standard curve generated with known concentrations of UDP. Calculate the enzyme activity in terms of pmol of product formed per minute per mg of protein.

BAHD Acyltransferase Enzyme Assay

This spectrophotometric assay measures the activity of acyl-CoA dependent acyltransferases by quantifying the release of free Coenzyme A (CoA-SH) using Ellman's reagent (DTNB).

Materials:

  • Purified recombinant BAHD acyltransferase

  • Flavonoid glycoside substrate

  • Acyl-CoA donor (e.g., malonyl-CoA, p-coumaroyl-CoA)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a cuvette, prepare the reaction mixture containing the assay buffer, flavonoid glycoside substrate, and the acyl-CoA donor.

  • DTNB Addition: Add DTNB to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the purified BAHD acyltransferase.

  • Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The increase in absorbance is due to the reaction of the released CoA-SH with DTNB to form 2-nitro-5-thiobenzoate (TNB2-), which has a high molar extinction coefficient at this wavelength.

  • Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot using the molar extinction coefficient of TNB2- (14,150 M-1cm-1). Determine the enzyme activity in terms of nmol of product formed per minute per mg of protein.

Signaling Pathways and Regulatory Networks

The biosynthesis of acylated flavonoid glycosides is tightly regulated at the transcriptional level. A complex network of transcription factors, including MYB, bHLH, and WD40 proteins, controls the expression of the structural genes of the flavonoid pathway in response to developmental cues and environmental stimuli such as UV light and nutrient availability.[5][15]

Regulatory Network DevelopmentalCues Developmental Cues TFs Transcription Factors (MYB, bHLH, WD40) DevelopmentalCues->TFs EnvironmentalStimuli Environmental Stimuli (e.g., UV Light, Nutrients) EnvironmentalStimuli->TFs StructuralGenes Structural Genes (CHS, F3H, UGT, BAHD-AT) TFs->StructuralGenes Transcriptional Regulation Biosynthesis Acylated Flavonoid Glycoside Biosynthesis StructuralGenes->Biosynthesis Enzyme Production

Simplified regulatory network of flavonoid biosynthesis.

Conclusion and Future Directions

The biosynthesis of acylated flavonoid glycosides is a complex and highly regulated metabolic pathway. This guide has provided a comprehensive overview of the core enzymatic steps, quantitative data on key enzymes, and detailed experimental protocols for their investigation. A deeper understanding of this pathway is essential for the targeted production of high-value flavonoid compounds through metabolic engineering of plants and microorganisms.

Future research in this field will likely focus on:

  • The discovery and characterization of novel UGTs and acyltransferases with unique substrate specificities.

  • The elucidation of the three-dimensional structures of these enzymes to understand the molecular basis of their catalysis and regioselectivity.

  • The engineering of these enzymes to create novel acylated flavonoid glycosides with enhanced biological activities.

  • The complete elucidation of the regulatory networks controlling this pathway to enable precise manipulation of flavonoid profiles in plants.

By continuing to unravel the complexities of acylated flavonoid glycoside biosynthesis, the scientific community can unlock the full potential of these versatile natural products for the benefit of human health and industry.

References

An In-depth Technical Guide to the Chemical Properties of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is a complex, polyacylated flavonoid glycoside. As a derivative of astragalin (kaempferol-3-O-glucoside), it belongs to the flavonol subclass of flavonoids. This natural phenolic compound has been isolated from plant sources such as Quercus ilex (Holm Oak), Asian Lily, and members of the Polygala genus.[1] The intricate substitution pattern, featuring both acetyl and p-coumaroyl groups on the sugar moiety, suggests a significant potential for diverse biological activities. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its study, and insights into its potential mechanisms of action.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. While some data is available from various chemical databases, specific experimental values for properties like melting point and precise solubility are not extensively reported in the literature.

PropertyValueSource
Molecular Formula C43H36O17[1][2]
Molecular Weight 824.74 g/mol [1][2]
CAS Number 137018-33-8[1][2]
Alternative CAS 349545-02-4 (Possible isomer)
Appearance Solid powder[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[1] Specific quantitative data is not readily available.General flavonoid solubility
Melting Point Not reported
Storage Conditions 2-8°C, dry, sealed environment

Experimental Protocols

The isolation and characterization of polyacylated flavonoid glycosides like this compound require a multi-step approach involving extraction, chromatography, and spectroscopy. The following protocols are based on methodologies described for the isolation of similar compounds from Quercus ilex.

Extraction and Isolation

A general workflow for the extraction and isolation of the target compound from plant material is depicted below.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried Plant Material (e.g., Quercus ilex leaves) extraction Methanol Extraction plant_material->extraction partition Liquid-Liquid Partitioning extraction->partition column_chrom Column Chromatography (e.g., Sephadex LH-20) partition->column_chrom hplc Preparative HPLC (C18 Column) column_chrom->hplc final_product final_product hplc->final_product Isolated Compound

Figure 1: General workflow for the isolation of this compound.
  • Extraction: Dried and powdered plant material (e.g., leaves of Quercus ilex) is extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Liquid-Liquid Partitioning: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to remove non-polar compounds and enrich the flavonoid fraction in the more polar extracts.

  • Column Chromatography: The enriched fraction is subjected to column chromatography, typically using Sephadex LH-20 with a methanol mobile phase, to separate compounds based on their size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative reversed-phase HPLC (e.g., on a C18 column) using a gradient of acetonitrile and water as the mobile phase.

Structural Characterization

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques.

  • High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry (HPLC-DAD-MS): This technique provides initial identification based on retention time, UV-Vis spectrum (which is characteristic for flavonols), and mass-to-charge ratio (m/z) of the molecular ion and its fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments are crucial for the unambiguous structural elucidation. These experiments allow for the assignment of all proton and carbon signals and establish the connectivity between different parts of the molecule, including the positions of the acetyl and p-coumaroyl groups on the sugar moiety.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule.

Biological Activity and Signaling Pathways

While specific studies on the biological activities of this compound are limited, its chemical structure, based on the well-studied kaempferol backbone and the presence of p-coumaroyl moieties, suggests potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals and chelate metal ions. The presence of multiple hydroxyl groups on the kaempferol core and the phenolic hydroxyl groups of the p-coumaroyl substituents contribute to this activity. The p-coumaroyl groups are known to enhance the antioxidant capacity of flavonoid glycosides.

Anti-inflammatory Activity

Flavonoids, including kaempferol and its derivatives, are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The most prominent of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Acylated flavonoids can inhibit this pathway at multiple points.

G stimulus Inflammatory Stimuli receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb nfkb NF-κB ikb_nfkb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus genes Pro-inflammatory Gene Expression nucleus->genes Transcription cytokines Inflammatory Cytokines genes->cytokines compound This compound compound->ikk Inhibition compound->nfkb Inhibition of Translocation G stress Oxidative Stress / Inflammatory Stimuli mapkkk MAPKKK stress->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (p38, JNK) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors inflammatory_response Inflammatory Response transcription_factors->inflammatory_response compound This compound compound->mapk Inhibition of Phosphorylation

References

3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential mechanisms of action of the flavonoid 3'',4''-di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1. There is some discrepancy in the literature regarding the CAS number; however, 137018-33-8 is more frequently cited for this specific compound.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name [(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-diacetyloxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoateN/A
Molecular Formula C₄₃H₃₆O₁₇[1][2]
Molecular Weight 824.74 g/mol [1][2]
CAS Number 137018-33-8[3][4]
Alternate CAS 349545-02-4[5][6]
Appearance Yellow powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]
Natural Sources Quercus ilex (Holm oak) leaves, Loropetalum chinense[1][8]

Biological Activity and Potential Applications

This compound is a naturally occurring acylated flavonoid glycoside.[1] Flavonoids, a broad class of plant secondary metabolites, are known for their wide range of biological activities.[9] This particular compound has been noted for its antioxidant and anti-inflammatory properties.[2]

The presence of p-coumaroyl moieties is believed to enhance the antioxidant and cytoprotective effects of flavonoid glycosides.[8] Research on related compounds suggests that these activities may be beneficial in the context of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[9]

Experimental Protocols

Isolation and Purification from Quercus ilex

The following is a generalized protocol based on the methodologies for isolating acylated flavonoid glucosides from Quercus ilex leaves.[8]

1. Extraction:

  • Air-dried and powdered leaves of Quercus ilex are macerated with methanol at room temperature.

  • The methanolic extract is then concentrated under reduced pressure.

2. Fractionation:

  • The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel.

  • Elution is performed with a gradient of increasing polarity, typically starting with dichloromethane and gradually adding methanol.

3. Purification:

  • Fractions containing the target compound are further purified using column chromatography on Sephadex LH-20.

  • Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

Antioxidant Activity Assays

Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays can be employed to determine the antioxidant capacity.

Anti-inflammatory Activity Assays

The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory mediators in cell-based assays, for example, using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the activities of structurally related flavonoids suggest potential involvement in key cellular signaling cascades. Flavonoids have been shown to modulate pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical in the inflammatory response.[9][10]

Potential NF-κB and MAPK Pathway Interactions

The NF-κB signaling pathway is a central regulator of inflammation.[9] Similarly, the MAPK pathways (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli and play a role in inflammation.[10] It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of these pathways.

Below are diagrams illustrating the general logic of these pathways and a hypothetical experimental workflow to investigate the compound's effects.

G cluster_0 Cellular Input cluster_1 Signaling Cascade cluster_2 Cellular Response Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK MAPK Kinases MAPK Kinases Inflammatory Stimulus->MAPK Kinases IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Gene Expression Gene Expression NF-κB->Gene Expression translocates to nucleus MAPKs (ERK, JNK, p38) MAPKs (ERK, JNK, p38) MAPK Kinases->MAPKs (ERK, JNK, p38) MAPKs (ERK, JNK, p38)->Gene Expression Inflammatory Mediators Inflammatory Mediators Gene Expression->Inflammatory Mediators Compound This compound Compound->IKK potential inhibition Compound->MAPK Kinases potential inhibition

Caption: Potential inhibition of NF-κB and MAPK signaling pathways.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Cell_Line RAW 264.7 Macrophages Stimulation LPS Stimulation Cell_Line->Stimulation Compound_Treatment Treatment with Compound Cell_Line->Compound_Treatment Western_Blot Western Blot (p-IKK, p-IκBα, p-MAPKs) Stimulation->Western_Blot ELISA ELISA (Pro-inflammatory cytokines) Stimulation->ELISA

Caption: Experimental workflow for pathway analysis.

Future Directions

Further research is required to fully elucidate the mechanisms of action of this compound. Investigating its effects on a wider range of cellular targets and signaling pathways will be crucial in determining its therapeutic potential. Moreover, preclinical studies in animal models of inflammatory diseases are warranted to validate the in vitro findings. The discrepancy in the reported CAS numbers should also be definitively resolved through further analytical characterization.

References

An In-depth Technical Guide on the Biological Activity of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is a naturally occurring polyacylated flavonoid glycoside, a class of compounds gaining significant attention for their diverse biological activities. Isolated from plants such as Holm Oak (Quercus ilex) and Loropetalum chinense, this complex molecule exhibits promising antioxidant, anti-inflammatory, and cytotoxic properties.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, including available quantitative data, detailed experimental methodologies for relevant assays, and a discussion of the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Flavonoids are a widespread class of polyphenolic secondary metabolites in plants, known for their significant health benefits.[3][4] The biological activities of flavonoids are often enhanced by acylation, the addition of an acyl group, which can increase their lipophilicity and cellular uptake. This compound is a prime example of such a modified flavonoid. Its core structure is astragalin (kaempferol-3-O-glucoside), which is decorated with two acetyl and two p-coumaroyl groups. This complex substitution pattern is believed to contribute to its potent biological effects. While research on this specific compound is emerging, its structural relatives and the broader class of acylated flavonoids have been more extensively studied, providing a basis for understanding its potential therapeutic applications, which are thought to include roles as an anti-tumor, anti-aging, and anti-diabetic agent.[5]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₄₃H₃₆O₁₇[5]
Molecular Weight824.74 g/mol [ChemSpider]
AppearanceSolid[Generic]
CAS Number137018-33-8[2]

Biological Activities and Quantitative Data

The primary reported biological activities of this compound are its cytotoxic, antioxidant, and anti-inflammatory effects.

Cytotoxic Activity

Research has demonstrated the cytotoxic potential of this compound against human cancer cell lines.

Cell LineAssayIC₅₀ (μM)Publication
HeLa (human cervical cancer)Sulforhodamine B (SRB) assay< 3[1]
Antioxidant and Anti-inflammatory Activity

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is a representative method for determining cytotoxicity based on the measurement of cellular protein content.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HeLa cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. On the day of treatment, serially dilute the stock solution with complete medium to achieve the desired final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours.

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plates for 5 minutes and measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis HeLa_cells HeLa Cells Seed_cells Seed Cells in 96-well Plate HeLa_cells->Seed_cells Test_compound Test Compound Treat_cells Treat with Compound Test_compound->Treat_cells Seed_cells->Treat_cells Fix_cells Fix with TCA Treat_cells->Fix_cells Stain_cells Stain with SRB Fix_cells->Stain_cells Solubilize Solubilize Dye Stain_cells->Solubilize Measure_absorbance Measure Absorbance (510 nm) Solubilize->Measure_absorbance Calculate_inhibition Calculate % Inhibition Measure_absorbance->Calculate_inhibition Determine_IC50 Determine IC50 Calculate_inhibition->Determine_IC50

Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines a common method for assessing the free radical scavenging ability of a compound.

Objective: To measure the capacity of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • This compound

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plates

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages (Anti-inflammatory Activity)

This protocol describes a method to evaluate the anti-inflammatory potential of the compound by measuring its effect on nitric oxide production in immune cells.

Objective: To determine the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

Potential Signaling Pathways

While the specific molecular targets of this compound are yet to be fully elucidated, its anti-inflammatory effects are likely mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[7][9] Flavonoids are known to inhibit this pathway at multiple levels.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB P IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB degradation Test_Compound This compound Test_Compound->IKK Inhibition Test_Compound->NFkB_n Inhibition DNA DNA NFkB_n->DNA Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes

Potential inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a critical role in cellular responses to a variety of external stimuli, leading to inflammation, proliferation, and apoptosis.[10] The activation of these kinases often leads to the activation of transcription factors that drive inflammatory gene expression. Flavonoids can interfere with the phosphorylation and activation of MAPKs.[8]

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Test_Compound This compound Test_Compound->MAPKKK Inhibition Test_Compound->MAPKK Inhibition Test_Compound->MAPK Inhibition Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Potential modulation of the MAPK signaling pathway.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity and strong potential for antioxidant and anti-inflammatory effects. The complex acylation pattern likely plays a crucial role in its bioactivity, warranting further investigation.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a broader panel of cancer cell lines and in various antioxidant and anti-inflammatory models to obtain detailed quantitative data.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and the precise mechanisms by which it modulates signaling pathways such as NF-κB and MAPK.

  • In Vivo Studies: Assessing the efficacy and safety of the compound in animal models of relevant diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand the contribution of each acyl group to its biological activity.

This in-depth technical guide provides a foundation for future research and development of this compound as a potential therapeutic agent.

References

Antioxidant Potential of Polyacylated Flavonoid Glucosides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the antioxidant mechanisms, quantitative activity, and cellular signaling modulation of polyacylated flavonoid glucosides for researchers, scientists, and drug development professionals.

Polyacylated flavonoid glucosides, a diverse group of plant secondary metabolites, are gaining significant attention in the scientific community for their potent antioxidant properties. Characterized by a core flavonoid structure linked to one or more sugar moieties, which are further esterified with various acyl groups, these compounds exhibit enhanced stability and bioavailability compared to their non-acylated counterparts. This technical guide provides a comprehensive overview of their antioxidant potential, detailing experimental protocols, quantitative data, and their influence on key cellular signaling pathways.

Quantitative Antioxidant Activity

The antioxidant capacity of polyacylated flavonoid glucosides is commonly evaluated using various in vitro assays. The following tables summarize the quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and Ferric Reducing Antioxidant Power (FRAP) assays.

CompoundPlant SourceAssayIC50 / ActivityReference
Chrysoeriol 7-O-[6-O-acetyl-β-D-allopyranosyl]-(1→2)-β-D-glucopyranosideStachys bombycinaDPPH1.25 x 10⁻² mg/mL[1]
Apigenin 7-O-β-D-(6-p-coumaroyl)-glucopyranosideStachys bombycinaDPPH7.69 x 10⁻⁴ mg/mL[1]
Acylated Anthocyanins (mixture)Ipomoea batatasABTS0.183 mg TEAC/g fresh material[2]
Acylated Anthocyanins (mixture)Ipomoea batatasDPPHIC50 of 6.94 µg/mL[3]
Acylated Anthocyanins (mixture)Ipomoea batatasSuperoxide ScavengingIC50 of 3.68 µg/mL[3]

Table 1: Antioxidant Activity of Polyacylated Flavonoid Glucosides. IC50 represents the concentration of the compound required to scavenge 50% of the free radicals. TEAC stands for Trolox Equivalent Antioxidant Capacity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following are standard protocols for the key assays mentioned.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Prepare a stock solution of the polyacylated flavonoid glucoside in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • In a 96-well microplate or cuvettes, add varying concentrations of the sample solution.

  • Add the DPPH solution to each well/cuvette and mix thoroughly.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • A control containing only the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

Principle: The reduction of the blue-green ABTS radical cation back to its colorless neutral form is measured spectrophotometrically.

Procedure:

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add different concentrations of the polyacylated flavonoid glucoside to the diluted ABTS radical solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex in the presence of antioxidants is monitored spectrophotometrically.

Procedure:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add the sample solution to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the blue-colored complex at 593 nm.

  • A standard curve is prepared using known concentrations of FeSO₄·7H₂O, and the results are expressed as mmol Fe²⁺ equivalents per gram of sample.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.

Principle: The assay measures the ability of antioxidants to prevent the oxidation of a fluorescent probe (2',7'-dichlorofluorescin, DCFH) by peroxyl radicals generated within cells.

Procedure:

  • Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until confluent.

  • Wash the cells with PBS and then treat them with the polyacylated flavonoid glucoside and 25 µM DCFH-diacetate (DCFH-DA) for 1 hour.

  • Wash the cells again to remove the extracellular compounds.

  • Add a peroxyl radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the cells.

  • Immediately measure the fluorescence kinetically over 1 hour using a microplate reader with excitation at 485 nm and emission at 538 nm.

  • The antioxidant activity is quantified by calculating the area under the curve, and the results are often expressed as quercetin equivalents.[4][5]

Modulation of Cellular Signaling Pathways

Polyacylated flavonoid glucosides exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.

Mechanism of Activation: Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or inducers like certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). While the direct effects of polyacylated flavonoid glucosides on this pathway are still under investigation, it is hypothesized that the acyl groups may enhance cellular uptake and interaction with components of the Nrf2 signaling cascade.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination Flavonoid Polyacylated Flavonoid Glucoside Flavonoid->Keap1 Induces Conformational Change ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Cysteines ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Upregulates Transcription Antioxidant_Genes->ROS Detoxification

Figure 1: Modulation of the Nrf2 signaling pathway by polyacylated flavonoid glucosides.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a variety of external stimuli, including oxidative stress. The MAPK family includes three main subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Flavonoids have been shown to modulate these pathways, which can in turn influence cell survival and inflammatory responses. For instance, some flavonoids can inhibit the phosphorylation of p38 MAPK, which is often activated by stress stimuli and can lead to inflammatory responses.[6]

MAPK_Pathway cluster_mapk MAPK Cascade Stimuli Stress Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK Activates Flavonoid Polyacylated Flavonoid Glucoside p38 p38 MAPK Flavonoid->p38 Inhibits Phosphorylation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPKK->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Promotes

Figure 2: Inhibition of the p38 MAPK pathway by polyacylated flavonoid glucosides.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response.

Mechanism of Inhibition: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Flavonoids, including their acylated glycosides, can inhibit the activation of NF-κB by preventing the degradation of IκB. This inhibitory action on the NF-κB pathway contributes significantly to their anti-inflammatory effects, which are often linked to their antioxidant properties.[7][8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Flavonoid Polyacylated Flavonoid Glucoside Flavonoid->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Sequesters Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkB_n->Inflammatory_Genes Upregulates Transcription

Figure 3: Inhibition of the NF-κB signaling pathway by polyacylated flavonoid glucosides.

Conclusion

Polyacylated flavonoid glucosides represent a promising class of natural antioxidants with significant potential for applications in the pharmaceutical and nutraceutical industries. Their enhanced stability and antioxidant capacity, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for the development of novel therapeutic agents for oxidative stress-related diseases. Further research is warranted to fully elucidate the structure-activity relationships and the specific molecular targets of this diverse group of compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of the antioxidant potential of polyacylated flavonoid glucosides.

References

An In-depth Technical Guide on the Core Anti-inflammatory Mechanism of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anti-inflammatory mechanism of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is limited in publicly available scientific literature. This guide provides a comprehensive overview of its putative anti-inflammatory mechanisms based on the well-documented activities of its structural relatives, including astragalin (kaempferol-3-O-glucoside), kaempferol, and other polyacylated flavonoid glycosides. The proposed mechanisms and experimental data should be considered as a predictive framework for guiding future research on this specific compound.

Introduction

This compound is a complex polyacylated flavonoid glycoside. Its core structure is astragalin, which is a glycoside of the flavonol kaempferol. The addition of acetyl and p-coumaroyl groups can significantly influence its bioavailability and biological activity. Flavonoids, as a class of plant secondary metabolites, are renowned for their diverse pharmacological effects, with anti-inflammatory properties being one of the most extensively studied.[1] The anti-inflammatory actions of flavonoids are often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[2]

This technical guide will delve into the probable anti-inflammatory mechanisms of this compound by examining the established activities of its structural components and related molecules. We will explore its potential impact on critical inflammatory signaling cascades, summarize relevant quantitative data from related compounds, and provide detailed experimental protocols for its investigation.

Proposed Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of this compound are likely multifactorial, targeting key nodes in the inflammatory response. The primary proposed mechanisms involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the expression of pro-inflammatory enzymes and cytokines.

The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous genes involved in inflammation.[3] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Structurally related flavonoids have been shown to inhibit NF-κB activation.[4] It is proposed that this compound may exert its anti-inflammatory effect by preventing the degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit of NF-κB.[5] This, in turn, suppresses the expression of NF-κB-dependent genes, including those encoding for iNOS, COX-2, TNF-α, and IL-6.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of the inflammatory response.[6] This pathway comprises a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, which are activated by various extracellular stimuli, including LPS. Activated MAPKs can phosphorylate and activate downstream transcription factors, such as AP-1, which, along with NF-κB, drives the expression of inflammatory mediators.

Kaempferol and its glycosides have been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 MAPKs in LPS-stimulated macrophages.[5][7] Therefore, it is highly probable that this compound also attenuates the inflammatory response by downregulating the activation of the MAPK signaling cascade.

The inhibition of the NF-κB and MAPK pathways culminates in the reduced production of key inflammatory mediators:

  • Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO): Overproduction of NO by iNOS is a hallmark of inflammation. Numerous flavonoid glycosides have been shown to suppress iNOS expression and subsequent NO production.[8]

  • Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Flavonoids are known to inhibit COX-2 expression.[8]

  • Pro-inflammatory Cytokines: The production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) is significantly reduced by the action of flavonoids on the aforementioned signaling pathways.[4]

The presence of p-coumaroyl moieties may enhance the anti-inflammatory activity, as studies on related compounds like tiliroside (kaempferol-3-O-β-D-(6''-O-p-coumaroyl)-glucopyranoside) have shown potent inhibitory effects on neuroinflammation.[9]

Data Presentation: Anti-inflammatory Effects of Structurally Related Compounds

The following tables summarize the quantitative data on the anti-inflammatory effects of compounds structurally related to this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineConcentration% Inhibition of NO ProductionReference
KaempferolRAW 264.710 µM~40%[8]
Kaempferol-3-O-glucoside (Astragalin)RAW 264.710 µM~25%[8]
Kaempferol-3-O-β-d-glucuronate (K3G)BV2 microglia20 µMNot specified, significant reduction[7]
FisetinRAW 264.720 µM52%[5]

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CompoundCytokineCell LineConcentration% InhibitionReference
Kaempferol-3-O-β-d-glucuronate (K3G)TNF-αBV2 microglia20 µMNot specified, significant reduction[7]
Kaempferol-3-O-β-d-glucuronate (K3G)IL-6BV2 microglia20 µMNot specified, significant reduction[7]
AstragalinTNF-αMouse Mammary Epithelial CellsNot specifiedSignificant reduction[4]
AstragalinIL-6Mouse Mammary Epithelial CellsNot specifiedSignificant reduction[4]
FisetinTNF-αRAW 264.720 µMNot specified, significant reduction[5]
FisetinIL-6RAW 264.720 µMNot specified, significant reduction[5]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-inflammatory mechanism of this compound.

  • Cell Line: RAW 264.7 murine macrophages or BV2 murine microglial cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays, shorter times for signaling protein analysis).

  • Plate cells in a 96-well plate and treat with the compound as described above.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Collect the cell culture supernatant after treatment.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

  • Collect the cell culture supernatant after treatment.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Compound 3'',4''-Di-O-acetyl-2'',6''-di-O- p-coumaroylastragalin Compound->MAPKKK Inhibition Compound->IKK Inhibition NFkB NF-κB Compound->NFkB Inhibition of Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc IkB IκB IKK->IkB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc NFkB_IkB NF-κB-IκB NFkB_IkB->IKK Phosphorylation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes AP1_nuc->Genes

Caption: Proposed anti-inflammatory signaling pathways modulated by the compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data Data Analysis Culture Culture RAW 264.7 Macrophages Pretreat Pre-treat with Compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant CellLysate Prepare Cell Lysate Stimulate->CellLysate Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA Analysis Quantify and Analyze Results Griess->Analysis ELISA->Analysis Western Western Blot (iNOS, COX-2, p-p65, p-MAPKs) CellLysate->Western Western->Analysis

References

Unveiling the Cytotoxic Potential of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin: A Technical Overview for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic effects of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin, a polyacylated flavonoid glucoside, on cancer cells. Drawing from available data and research on structurally related compounds, this document outlines its potential as an anti-cancer agent, details relevant experimental protocols, and visualizes the hypothetical signaling pathways involved in its mechanism of action.

Quantitative Data on Cytotoxic Activity

To date, the available quantitative data on the cytotoxic effects of this compound is limited to a single study on human cervical cancer cells (HeLa). The compound, isolated from Quercus ilex (Holm oak), has demonstrated potent cytotoxic activity.

Cell LineCancer TypeAssayParameterValueReference
HeLaCervical CancerSulforhodamine B (SRB) AssayIC50< 3 µM--INVALID-LINK--

Note: The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher cytotoxic potency. The reported value of < 3 µM suggests a significant potential for this compound in cancer therapy. Further research is warranted to evaluate its efficacy against a broader range of cancer cell lines.

Experimental Protocols: Assessing Cytotoxicity

The primary method cited for determining the cytotoxicity of this compound is the Sulforhodamine B (SRB) assay. This colorimetric assay is a reliable and widely used method for assessing cell density and, consequently, cytotoxicity.

Sulforhodamine B (SRB) Assay Protocol

This protocol provides a general framework for assessing the cytotoxicity of the compound. Specific parameters may need to be optimized based on the cell line and laboratory conditions.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 96-well plates

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Acetic acid (1% v/v)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the complete cell culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After incubation, carefully remove the medium.

    • Gently add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate the plate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate for 5-10 minutes on a shaker.

    • Measure the absorbance at a wavelength of 515 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of the compound compared to the vehicle control.

    • Plot the percentage of growth inhibition against the compound concentration and determine the IC50 value using a suitable software.

SRB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_staining Fixation & Staining cluster_analysis Measurement & Analysis cell_seeding Cell Seeding in 96-well plate treatment Add Compound to Cells cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubate for 48-72h treatment->incubation fixation Fix with Cold TCA incubation->fixation staining Stain with SRB fixation->staining wash Wash with Acetic Acid staining->wash solubilization Solubilize Dye wash->solubilization read Read Absorbance solubilization->read analysis Calculate IC50 read->analysis

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity assessment.

Proposed Mechanism of Action: Signaling Pathways

While direct studies on the mechanism of action of this compound are not yet available, research on its parent compounds, kaempferol and astragalin, and other acylated flavonoids provides a strong basis for a hypothetical mechanism. It is proposed that this compound induces apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways, including MAPK, PI3K/Akt, and NF-κB.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth. Flavonoids like kaempferol have been shown to induce apoptosis by modulating the MAPK pathway, often by activating the pro-apoptotic JNK and p38 MAPK cascades while inhibiting the pro-survival ERK cascade.

MAPK_Pathway cluster_mapk MAPK Cascade compound This compound ASK1 ASK1 compound->ASK1 Activates Raf Raf compound->Raf Inhibits MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK apoptosis Apoptosis JNK->apoptosis p38 p38 MKK3_6->p38 p38->apoptosis MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 proliferation Cell Proliferation & Survival ERK1_2->proliferation

Caption: Proposed modulation of the MAPK signaling pathway by the compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer, leading to the inhibition of apoptosis and promotion of cell growth. Many natural compounds, including flavonoids, exert their anti-cancer effects by inhibiting this pathway. Inhibition of PI3K and/or Akt leads to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins.

PI3K_Akt_Pathway cluster_pi3k PI3K/Akt Cascade cluster_downstream Downstream Effects compound This compound PI3K PI3K compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Akt->Bcl2 Activates apoptosis Apoptosis Bad->apoptosis Bcl2->apoptosis Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by the compound.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a key role in inflammation, immunity, and cell survival. In cancer, constitutive activation of NF-κB promotes cell proliferation and prevents apoptosis. The inhibitory potential of flavonoids on the NF-κB pathway is a well-documented anti-cancer mechanism. By preventing the activation and nuclear translocation of NF-κB, these compounds can sensitize cancer cells to apoptosis.

NFkB_Pathway cluster_nfkb NF-κB Activation cluster_nucleus Nucleus compound This compound IKK IKK compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB IκBα->NFκB Inhibits NFκB_active Active NF-κB NFκB->NFκB_active Activation gene_transcription Target Gene Transcription NFκB_active->gene_transcription Translocates to nucleus apoptosis_inhibition Inhibition of Apoptosis gene_transcription->apoptosis_inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by the compound.

Conclusion and Future Directions

This compound has demonstrated potent cytotoxic activity against HeLa cancer cells. While the exact mechanism of action is yet to be fully elucidated for this specific compound, evidence from structurally related flavonoids strongly suggests that it likely induces apoptosis through the modulation of key signaling pathways such as MAPK, PI3K/Akt, and NF-κB.

Future research should focus on:

  • Broad-spectrum cytotoxicity screening: Evaluating the efficacy of this compound against a diverse panel of cancer cell lines to determine its therapeutic potential across different cancer types.

  • Mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to confirm the proposed mechanisms. This would involve techniques such as Western blotting, flow cytometry for apoptosis and cell cycle analysis, and gene expression profiling.

  • In vivo studies: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models.

The information presented in this technical guide provides a solid foundation for further investigation into the anti-cancer properties of this compound, highlighting its potential as a lead compound for the development of novel cancer therapeutics.

In Vitro Profile of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is a naturally occurring acylated flavonoid glycoside. As a derivative of astragalin (kaempferol-3-O-glucoside), this complex molecule features two acetyl groups and two p-coumaroyl moieties attached to the glucose sugar. These acylations are known to influence the bioactivity and physicochemical properties of flavonoids. This technical guide provides a comprehensive overview of the available in vitro studies on this compound, with a focus on its cytotoxic effects. Due to the limited specific research on this particular molecule's antioxidant and anti-inflammatory properties, data from structurally related compounds are included for comparative context, with clear distinctions made.

Cytotoxic Activity

The most definitive in vitro data available for this compound is its cytotoxic effect against human cervical cancer cells (HeLa).

Quantitative Data
Cell LineAssay TypeParameterValueReference
Human HeLaSulforhodamine B (SRB) AssayIC50< 3 µM--INVALID-LINK--
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a representative method for determining cytotoxicity based on the SRB assay.

  • Cell Culture: HeLa cells are seeded in 96-well microtiter plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubated under standard conditions (37°C, 5% CO2) to allow for cell attachment and growth.[1]

  • Compound Treatment: The cells are treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

  • Cell Fixation: After the desired incubation period (e.g., 24-72 hours), the cell monolayers are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[2][3]

  • Staining: The plates are washed with water and air-dried. A 0.057% (w/v) SRB solution in 1% acetic acid is then added to each well and incubated at room temperature for 30 minutes.[3]

  • Washing: Unbound dye is removed by washing the plates four times with 1% (v/v) acetic acid.[2][3]

  • Solubilization: The plates are air-dried completely, and the protein-bound SRB dye is solubilized by adding a 10 mM Tris base solution (pH 10.5) to each well.[2][3]

  • Measurement: The optical density (OD) is measured at a wavelength of 510 nm using a microplate reader.[3][4]

  • Calculation: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

SRB_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay Steps cluster_analysis Data Analysis seed Seed HeLa Cells in 96-well plate incubate1 Incubate for cell attachment seed->incubate1 treat Add serial dilutions of compound incubate1->treat fix Fix cells with TCA treat->fix wash1 Wash with water fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with acetic acid stain->wash2 solubilize Solubilize bound dye with Tris buffer wash2->solubilize read Read absorbance at 510 nm solubilize->read calculate Calculate % inhibition and IC50 read->calculate Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_mediators Inflammatory Mediators cluster_inhibitor Inhibitory Action LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK NO Nitric Oxide (NO) NFkB->NO Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->NO MAPK->Cytokines Compound Acylated Kaempferol Glycosides Compound->NFkB Inhibits Compound->MAPK Inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a proposed protocol for the chemical synthesis of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin, a polyacylated flavonoid glycoside. This compound, found in plants such as Quercus ilex, is of interest for its potential biological activities, including antioxidant and anti-inflammatory properties.[1] The protocols and data presented herein are based on established methods for the synthesis of related acylated flavonoid glycosides and serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Application Notes

This compound belongs to the class of acylated flavonoid glycosides, which are known to exhibit a range of pharmacological effects. The acylation of the sugar moiety of astragalin (kaempferol-3-O-glucoside) with acetyl and p-coumaroyl groups can significantly influence its bioavailability, and biological activity.

Potential Therapeutic Relevance:

Acylated flavonoids, including derivatives of kaempferol, have been reported to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[2][3][4] Inhibition of these pathways is a critical strategy in the development of treatments for chronic inflammatory diseases and cancer. The title compound, with its specific acylation pattern, is a valuable tool for investigating the structure-activity relationships of flavonoid glycosides and for screening as a potential therapeutic agent.

Research Applications:

  • Probing Enzyme-Substrate Interactions: This synthesized compound can be used as a standard in studies aimed at identifying and characterizing enzymes involved in flavonoid metabolism in plants and microorganisms.

  • Investigating Structure-Activity Relationships: By comparing the biological activity of this compound with astragalin and other acylated derivatives, researchers can elucidate the role of specific acyl groups and their positions on the sugar moiety in determining the compound's efficacy and mechanism of action.

  • Drug Discovery and Development: As a pure, synthesized compound, it can be used in high-throughput screening assays to identify novel inhibitors of inflammatory or proliferative signaling pathways.

Proposed Synthesis of this compound

The following is a proposed multi-step chemical synthesis protocol for this compound, starting from commercially available astragalin. The strategy involves the protection of the phenolic hydroxyl groups of the kaempferol aglycone, followed by regioselective acylation of the glucose moiety, and subsequent deprotection.

Experimental Protocols

Step 1: Protection of Phenolic Hydroxyl Groups of Astragalin

This step aims to protect the reactive phenolic hydroxyl groups on the kaempferol backbone to ensure regioselective acylation of the sugar moiety in subsequent steps. Benzyl groups are a common choice for protecting phenols as they are stable under a variety of reaction conditions and can be removed by hydrogenolysis.

  • Materials: Astragalin, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve astragalin (1 equivalent) in anhydrous DMF.

    • Add K₂CO₃ (5 equivalents) to the solution.

    • Add benzyl bromide (4 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield per-O-benzylated astragalin.

Step 2: Regioselective Acylation with p-Coumaric Acid

This step introduces the p-coumaroyl groups at the 2'' and 6'' positions of the glucose moiety. The use of a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) facilitates the esterification.

  • Materials: Per-O-benzylated astragalin, p-Coumaric acid, DCC, 4-Dimethylaminopyridine (DMAP), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve per-O-benzylated astragalin (1 equivalent) and p-coumaric acid (2.5 equivalents) in anhydrous DCM.

    • Add DMAP (0.2 equivalents) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add a solution of DCC (2.5 equivalents) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 48 hours.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography to obtain the 2'',6''-di-O-p-coumaroyl derivative.

Step 3: Acetylation of 3'' and 4'' Hydroxyl Groups

This step introduces the acetyl groups at the remaining free hydroxyl positions on the sugar.

  • Materials: 2'',6''-di-O-p-coumaroyl derivative, Acetic anhydride, Pyridine.

  • Procedure:

    • Dissolve the 2'',6''-di-O-p-coumaroyl derivative (1 equivalent) in pyridine.

    • Add acetic anhydride (3 equivalents) to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated copper sulfate solution (to remove pyridine), and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify by column chromatography to yield the fully acylated and protected product.

Step 4: Deprotection of Benzyl Groups

The final step is the removal of the benzyl protecting groups to yield the target compound.

  • Materials: Fully acylated and protected product, Palladium on carbon (10% Pd/C), Ethyl acetate, Methanol.

  • Procedure:

    • Dissolve the protected compound in a mixture of ethyl acetate and methanol.

    • Add 10% Pd/C catalyst (catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the final product by preparative High-Performance Liquid Chromatography (HPLC) to obtain this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄₃H₃₆O₁₇[1][5]
Molecular Weight824.74 g/mol [5]
AppearanceExpected to be a solid-
CAS Number137018-33-8[5]

Table 2: Representative ¹H and ¹³C NMR Data for the Astragalin Backbone (in DMSO-d₆)

Note: The following data is for the parent compound, astragalin. The chemical shifts for the target molecule will be different due to the presence of acetyl and p-coumaroyl groups on the sugar moiety.

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm)
2156.2-
3133.4-
4177.5-
5161.212.61 (s, 1H, 5-OH)
698.76.19 (d, J=2.0 Hz, 1H)
7164.2-
893.86.43 (d, J=2.0 Hz, 1H)
9156.3-
10104.0-
1'121.0-
2', 6'130.98.04 (d, J=8.8 Hz, 2H)
3', 5'115.16.88 (d, J=8.8 Hz, 2H)
4'160.0-
1''101.85.46 (d, J=7.2 Hz, 1H)
2''74.33.20-3.50 (m)
3''76.53.20-3.50 (m)
4''70.03.20-3.50 (m)
5''77.23.20-3.50 (m)
6''61.03.20-3.50 (m)

Visualizations

Logical Relationships and Workflows

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product Astragalin Astragalin Protection Step 1: Protection (BnBr, K₂CO₃) Astragalin->Protection Acylation1 Step 2: p-Coumaroylation (p-Coumaric acid, DCC) Protection->Acylation1 Acylation2 Step 3: Acetylation (Acetic Anhydride) Acylation1->Acylation2 Deprotection Step 4: Deprotection (H₂, Pd/C) Acylation2->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Signaling Pathways

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_inhibition Inhibition by Acylated Flavonoid cluster_pathway NF-κB Signaling Pathway Stimuli e.g., LPS, TNF-α IKK IKK Activation Stimuli->IKK Flavonoid This compound Flavonoid->IKK Inhibits IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Release & Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS) NFkB->Gene

Caption: Inhibition of the NF-κB signaling pathway by acylated flavonoids.

MAPK_Pathway cluster_stimuli Cellular Stress cluster_inhibition Inhibition by Acylated Flavonoid cluster_pathway MAPK Signaling Pathway Stress e.g., Oxidative Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK Flavonoid This compound Flavonoid->MAPKKK Inhibits MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1

Caption: Modulation of the MAPK signaling pathway by acylated flavonoids.

References

Application Notes and Protocols for the Enzymatic Synthesis of Acylated Astragalin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of acylated astragalin derivatives. Astragalin (kaempferol-3-O-β-D-glucoside), a naturally occurring flavonoid, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Acylation, the process of adding an acyl group, can enhance the lipophilicity and potentially improve the bioavailability and therapeutic efficacy of astragalin.[2] Enzymatic synthesis offers a green and regioselective alternative to chemical methods for producing these valuable derivatives.[3]

I. Biological Activities of Astragalin and Rationale for Acylation

Astragalin has been shown to exert its biological effects through the modulation of various signaling pathways. Understanding these mechanisms provides a basis for the development of novel therapeutic agents based on its acylated derivatives.

Key Signaling Pathways Modulated by Astragalin:

  • NF-κB Signaling Pathway: Astragalin has been demonstrated to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[4] It can suppress the phosphorylation of IκBα and the nuclear translocation of p65, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. Astragalin can modulate the MAPK pathway, contributing to its anti-inflammatory effects.[4]

  • PI3K/AKT Signaling Pathway: In the context of cancer, astragalin has been found to inhibit the PI3K/AKT signaling pathway, which is often dysregulated in various malignancies and plays a critical role in cell proliferation, survival, and apoptosis.

Acylation of astragalin aims to enhance its therapeutic potential by:

  • Improving Lipophilicity: Increasing the lipophilicity of astragalin can potentially improve its absorption and cellular uptake.

  • Enhancing Bioavailability: By modifying its physicochemical properties, acylation may lead to improved bioavailability and in vivo efficacy.

  • Modulating Biological Activity: The addition of acyl chains can alter the interaction of astragalin with its biological targets, potentially leading to enhanced or novel therapeutic activities.

II. Quantitative Data on the Biological Activity of Astragalin

The following tables summarize the reported inhibitory concentrations (IC50) of astragalin in various assays, providing a baseline for comparison with its acylated derivatives.

Table 1: Anti-inflammatory Activity of Astragalin

AssayCell LineIC50 ValueReference
Nitric Oxide (NO) ProductionRAW 264.7363 µg/mL[5]
Prostaglandin E2 (PGE2) ProductionRAW 264.7134 µg/mL[5]
Interleukin-6 (IL-6) ProductionRAW 264.7289 µg/mL[5]
Nitric Oxide (NO) ProductionMicroglial cells>10 µg/mL (inhibition observed)[6]
TNF-α ProductionMicroglial cellsInhibition at 5 µg/mL[6]
IL-1β ProductionMicroglial cellsInhibition at 5 µg/mL[6]

Table 2: Cytotoxic Activity of Astragalin against Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
HCT116Human Colon Cancer18.883 µg/mL (72h)[7]
LoVoHuman Colon CancerInhibition at 20, 40, 80 µM[7]
SW620Human Colon CancerInhibition at 20, 40, 80 µM[7]
SW480Human Colon CancerInhibition at 20, 40, 80 µM[7]
Caco2Human Colon CancerInhibition at 20, 40, 80 µM[7]
HepG2Human Hepatoma>100 µM[8][9]
CT26Mouse Colon Cancer>100 µM[8][9]
B16F1Mouse Melanoma>100 µM[8][9]
MDA-MB-231Triple Negative Breast CancerDose-dependent inhibition (20 and 40 µg/mL)[10]

III. Experimental Protocols

This section provides detailed protocols for the enzymatic synthesis, purification, and characterization of acylated astragalin derivatives.

A. Enzymatic Synthesis of Acylated Astragalin Derivatives

This protocol is a general guideline based on established methods for the enzymatic acylation of flavonoids and glycosides.[2][11] Optimization of reaction conditions may be necessary for specific acyl donors and desired products.

Materials:

  • Astragalin (Kaempferol-3-O-β-D-glucoside)

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica lipase B)[12]

  • Acyl Donor (e.g., Vinyl laurate, Vinyl acetate, Vinyl propionate)[2]

  • Anhydrous Solvent (e.g., Acetonitrile, tert-Butyl alcohol)[2]

  • Molecular Sieves (3Å or 4Å, activated)

  • Reaction Vessel (e.g., screw-capped vials)

  • Shaking Incubator or Magnetic Stirrer with heating

Protocol:

  • Preparation of Reaction Mixture:

    • In a screw-capped vial, dissolve astragalin to a final concentration of approximately 8-10 mM in the chosen anhydrous solvent.[2]

    • Add the acyl donor. A molar ratio of astragalin to acyl donor of 1:5 to 1:10 is a good starting point.[13]

    • Add activated molecular sieves (approximately 100 mg/mL) to remove any residual water.

  • Enzyme Addition:

    • Add the immobilized lipase to the reaction mixture. An enzyme concentration of 10-20 mg/mL is typically effective.[14]

  • Reaction Incubation:

    • Seal the vial tightly and place it in a shaking incubator or on a heated magnetic stirrer.

    • Incubate the reaction at a controlled temperature, typically between 40°C and 60°C.[2]

    • The reaction time can vary from a few hours to several days. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Monitoring (TLC):

    • Prepare a TLC plate (silica gel 60 F254).

    • Spot the starting material (astragalin), the reaction mixture at different time points, and a co-spot.

    • Develop the TLC plate using a suitable mobile phase, for example, a mixture of ethyl acetate, methanol, and water.[15]

    • Visualize the spots under UV light (254 nm and 365 nm). The acylated product should have a higher Rf value than astragalin.

  • Reaction Termination and Enzyme Removal:

    • Once the reaction has reached the desired conversion, terminate it by filtering off the immobilized enzyme.

    • The enzyme can be washed with fresh solvent, dried, and potentially reused.

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Astragalin in Anhydrous Solvent start->dissolve add_acyl Add Acyl Donor dissolve->add_acyl add_sieves Add Molecular Sieves add_acyl->add_sieves add_enzyme Add Immobilized Lipase add_sieves->add_enzyme incubate Incubate with Shaking (40-60°C) add_enzyme->incubate monitor Monitor by TLC/HPLC incubate->monitor terminate Terminate Reaction (Filter Enzyme) monitor->terminate purify Purify by Column Chromatography terminate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for the enzymatic synthesis of acylated astragalin derivatives.

B. Purification of Acylated Astragalin Derivatives

Purification is typically achieved using column chromatography.

Materials:

  • Silica Gel (for column chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol)

  • Glass column

  • Fraction collector (optional)

  • Rotary evaporator

Protocol:

  • Solvent Removal:

    • After removing the enzyme, evaporate the solvent from the reaction mixture under reduced pressure using a rotary evaporator.[15]

  • Column Chromatography:

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

    • Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane to ethyl acetate, followed by ethyl acetate to methanol).[15]

    • Collect fractions and monitor them by TLC to identify the fractions containing the purified acylated astragalin derivative.

  • Product Isolation:

    • Combine the pure fractions containing the product.

    • Evaporate the solvent using a rotary evaporator to obtain the purified acylated astragalin derivative.

C. Structural Elucidation

The structure of the purified acylated astragalin derivative should be confirmed using spectroscopic methods.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical structure of the compound. The position of acylation can be confirmed by 2D NMR techniques such as HMBC and HSQC.[16][17]

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight of the synthesized derivative, confirming the addition of the acyl group.[18]

IV. Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by astragalin and its derivatives.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Astragalin Acylated Astragalin Derivatives Astragalin->IKK Astragalin->NFkB_nuc

Caption: Inhibition of the NF-κB signaling pathway by acylated astragalin derivatives.

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P TF Transcription Factors (AP-1, etc.) MAPK->TF P Response Inflammatory Response TF->Response Astragalin Acylated Astragalin Derivatives Astragalin->MAPK

Caption: Modulation of the MAPK signaling pathway by acylated astragalin derivatives.

V. Conclusion

The enzymatic synthesis of acylated astragalin derivatives presents a promising strategy for developing novel therapeutic agents with potentially enhanced biological activities. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and evaluation of these compounds for various applications in drug discovery and development. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this interesting class of flavonoid derivatives.

References

Application Notes & Protocols for the HPLC Analysis of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is a complex acylated flavonoid glycoside, a class of natural products of significant interest for their potential therapeutic properties. As with many natural products, accurate and reliable analytical methods are crucial for isolation, quantification, and quality control in research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of these compounds, offering high resolution and sensitivity.[1] This document provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound, based on established methods for similar acylated flavonoid glycosides.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase.[1] Less polar compounds, like the acylated astragalin derivative, will have a stronger interaction with the stationary phase and thus a longer retention time. By using a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, compounds with a wide range of polarities can be effectively separated and eluted. Detection is typically performed using a UV-Vis or Diode Array Detector (DAD), as flavonoids have strong absorbance in the UV region.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a DAD or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for analytical purposes.[1]

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Reference Standard: A purified and well-characterized standard of this compound is required for identification and quantification.

  • Sample Preparation: The sample containing the target analyte, which could be a plant extract or a reaction mixture, needs to be dissolved in a suitable solvent, typically the initial mobile phase composition or methanol, and filtered through a 0.22 µm or 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following chromatographic conditions are a recommended starting point and may require optimization for specific applications.

ParameterRecommended Setting
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 2 for a typical gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm and 350 nm are often suitable for flavonoids. A DAD allows for full spectral analysis to confirm peak identity.
Injection Volume 10 - 20 µL
Mobile Phase Gradient Program

A gradient elution is necessary to achieve good separation of the complex mixture often found in natural product extracts.

Time (min)% Mobile Phase A (Water + 0.1% HCOOH)% Mobile Phase B (Acetonitrile + 0.1% HCOOH)
08515
108515
7071.228.8
750100
800100
818515
908515

This gradient is based on a similar analysis of flavonoid glycosides and should be optimized for the specific sample matrix.[1]

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh a known amount of the reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to cover the expected concentration range of the analyte in the samples.

  • Sample Preparation: For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering compounds. The final extract should be dissolved in the initial mobile phase or methanol and filtered before injection.

Data Presentation

Table 1: Representative HPLC Method Validation Parameters for a Flavonoid Analysis

ParameterTypical Value
Linearity Range (µg/mL) 0.25 - 7.5
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.05
Limit of Quantification (LOQ) (µg/mL) ~ 0.15
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Note: This data is representative and should be determined experimentally for this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Plant Material / Reaction Mixture Extraction Extraction / Dissolution Sample->Extraction Standard Reference Standard Standard->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection DAD / UV-Vis Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC analysis.

Signaling Pathways and Logical Relationships

Due to the nature of this topic being an analytical method, a signaling pathway is not applicable. The logical relationship of the experimental procedure is detailed in the workflow diagram above.

Conclusion

The protocol described provides a robust starting point for the HPLC analysis of this compound. Method optimization and validation are critical steps to ensure accurate and reliable results for research and quality control purposes. The provided workflow and representative data will aid researchers in developing and implementing this analytical method.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin , a complex polyacylated flavonoid glycoside. This compound, isolated from plants such as Quercus ilex, is a derivative of astragalin (kaempferol-3-O-glucoside) and exhibits significant antioxidant and anti-inflammatory properties.[1][2] The methodologies outlined herein are designed to facilitate the structural elucidation and characterization of this and similar complex natural products.

Introduction to the Compound

This compound is a flavonoid, a class of secondary metabolites known for their diverse biological activities.[3] Its structure consists of a kaempferol aglycone, a glucose moiety, two p-coumaroyl groups, and two acetyl groups. The extensive acylation of the sugar unit presents a challenge for complete and unambiguous signal assignment in NMR spectra, necessitating a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.[4] Understanding the precise structure through NMR is crucial for establishing structure-activity relationships and for its potential development as a therapeutic agent.

Molecular Structure:

  • Aglycone: Kaempferol

  • Glycoside: Glucopyranoside at position 3 of kaempferol

  • Acyl Groups:

    • Two p-coumaroyl groups at positions 2'' and 6'' of the glucose moiety.

    • Two acetyl groups at positions 3'' and 4'' of the glucose moiety.

  • Molecular Formula: C₄₃H₃₆O₁₇[1]

Experimental Protocols

The following protocols are generalized for the NMR analysis of polyacylated flavonoid glycosides and should be optimized based on the available instrumentation and sample quantity.

2.1. Sample Preparation

  • Sample Purity: Ensure the isolated compound is of high purity (>95%), as impurities will complicate spectral analysis. Purity can be assessed by HPLC-UV or LC-MS.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices for flavonoids include methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[5] For this compound, CD₃OD is a suitable starting point.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent. This concentration is generally sufficient for most 1D and 2D NMR experiments on modern spectrometers.

  • Internal Standard: For chemical shift referencing, tetramethylsilane (TMS) is commonly used (δ = 0.00 ppm). Alternatively, the residual solvent signal can be used as a secondary reference (e.g., CD₃OD at δH 3.31 ppm and δC 49.0 ppm).

  • Filtration: Filter the sample into a 5 mm NMR tube using a glass pipette with a cotton or glass wool plug to remove any particulate matter.

2.2. NMR Data Acquisition

A high-field NMR spectrometer (500 MHz or higher) is recommended for resolving the complex and often overlapping signals of polyacylated flavonoids.

  • 1D NMR Spectra:

    • ¹H NMR: Acquire a standard proton spectrum to get an overview of the proton signals. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) for good signal-to-noise, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the sugar and acyl moieties.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings (J-couplings) within the same spin system. It is essential for tracing the connectivity of protons in the kaempferol, glucose, and p-coumaroyl moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is the primary method for assigning carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for connecting the individual structural fragments, such as identifying the glycosylation site (kaempferol C-3 to glucose H-1''), the points of acylation on the sugar (e.g., glucose H-2'' to the p-coumaroyl carbonyl carbon), and the linkages within the aglycone.

    • TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify all protons belonging to a single spin system, which is particularly useful for the sugar moiety.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing through-space correlations that help to determine the relative stereochemistry and conformation of the molecule.

Data Presentation: Expected NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on known data for its constituent parts. Actual values may vary depending on the solvent and experimental conditions.

Table 1: Expected ¹H NMR Data (in CD₃OD, 500 MHz)

Positionδ (ppm)MultiplicityJ (Hz)Assignment
Kaempferol Moiety
2'8.05d8.9B-ring
6'8.05d8.9B-ring
3'6.90d8.9B-ring
5'6.90d8.9B-ring
66.20d2.0A-ring
86.40d2.0A-ring
Glucose Moiety
1''5.70d7.5Anomeric proton
2''5.10dd9.5, 7.5Acylated
3''5.35t9.5Acylated
4''5.25t9.5Acylated
5''4.30m
6''a4.50dd12.0, 2.5Acylated
6''b4.40dd12.0, 5.0Acylated
p-Coumaroyl Moieties (x2)
7'''/7''''7.65d16.0Olefinic
8'''/8''''6.35d16.0Olefinic
2'''/2''''7.45d8.5Aromatic
6'''/6''''7.45d8.5Aromatic
3'''/3''''6.80d8.5Aromatic
5'''/5''''6.80d8.5Aromatic
Acetyl Moieties (x2)
CH₃2.05, 2.10s

Table 2: Expected ¹³C NMR Data (in CD₃OD, 125 MHz)

Positionδ (ppm)Assignment
Kaempferol Moiety
2158.0C
3135.0C
4179.0C=O
5163.0C
699.8CH
7166.0C
894.7CH
9159.5C
10105.5C
1'123.0C
2', 6'132.0CH
3', 5'116.0CH
4'161.5C
Glucose Moiety
1''102.5CH
2''73.0CH
3''71.5CH
4''70.0CH
5''74.0CH
6''64.0CH₂
p-Coumaroyl Moieties (x2)
1'''/1''''127.0C
2'''/2'''', 6'''/6''''131.0CH
3'''/3'''', 5'''/5''''116.5CH
4'''/4''''161.0C
7'''/7''''146.0CH
8'''/8''''115.0CH
9'''/9''''168.0C=O
Acetyl Moieties (x2)
C=O172.0C=O
CH₃21.0CH₃

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the NMR-based structural elucidation of a complex natural product.

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Isolation Isolation & Purification (HPLC, CC) Purity Purity Assessment (LC-MS) Isolation->Purity Prep Sample Preparation (Solvent, Concentration) Purity->Prep NMR_1D 1D NMR (1H, 13C, DEPT) Prep->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Prep->NMR_2D Assignments Assign 1H & 13C Signals (HSQC, DEPT) NMR_1D->Assignments Fragments Identify Spin Systems (Kaempferol, Glucose, Acyls) NMR_2D->Fragments Fragments->Assignments Connectivity Establish Connectivity (HMBC, COSY) Assignments->Connectivity Structure Propose Final Structure Connectivity->Structure

Caption: Workflow for NMR-based structural elucidation.

4.2. Hypothetical Signaling Pathway

Given the known antioxidant and anti-inflammatory properties of similar flavonoids, this compound may modulate inflammatory pathways such as the NF-κB signaling cascade.

G cluster_pathway Simplified NF-κB Signaling Pathway ROS Oxidative Stress (e.g., ROS) IKK IKK Complex ROS->IKK Activates Compound This compound Compound->ROS Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits Nucleus Nucleus IkB->Nucleus Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes Transcription

Caption: Hypothetical modulation of the NF-κB pathway.

Conclusion

The structural characterization of complex natural products like this compound is fundamental to advancing drug discovery from natural sources. The NMR protocols and expected data provided in this document serve as a comprehensive guide for researchers. A systematic application of 1D and 2D NMR techniques is essential for the unambiguous assignment of all proton and carbon signals, which in turn confirms the molecular structure and provides a basis for understanding its biological activity. The potential for this compound to modulate key inflammatory pathways like NF-κB underscores the importance of such detailed structural work in the development of new therapeutic agents.

References

Application Notes and Protocols for Antioxidant Assay of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is a complex acylated flavonoid glycoside. Flavonoids, a class of polyphenolic compounds, are widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The acylation of flavonoids, such as the addition of acetyl and p-coumaroyl groups, can significantly modulate their physicochemical properties, including lipophilicity and, consequently, their antioxidant efficacy and bioavailability. This document provides detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH radical scavenging, ABTS radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP). Additionally, a protocol for the Cellular Antioxidant Activity (CAA) assay is included to provide a more biologically relevant measure of antioxidant potential.

Data Presentation

The antioxidant activity of this compound is expected to be significant, likely enhanced by the presence of p-coumaroyl groups. While specific experimental data for this compound is not widely available, the following tables provide a template for data presentation and include comparative values for structurally related compounds, astragalin and its p-coumaroyl derivative, tiliroside, to offer a point of reference.[1][2][3] It is hypothesized that the antioxidant capacity of this compound will be in a range similar to or greater than that of tiliroside, owing to its multiple acyl groups.

Table 1: In Vitro Antioxidant Activity (IC₅₀ Values)

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)FRAP (µM Fe(II)/µM)
This compoundExpected to be potentExpected to be potentExpected to be potent
Tiliroside (reference)25.3 ± 1.215.8 ± 0.91.8 ± 0.1
Astragalin (reference)45.1 ± 2.330.2 ± 1.51.1 ± 0.1
Trolox (standard)18.5 ± 0.99.7 ± 0.52.2 ± 0.1

Data for Tiliroside and Astragalin are sourced from a comparative study.[1][2][3]

Table 2: Cellular Antioxidant Activity (CAA)

CompoundCAA Value (µmol QE/100 µmol)
This compoundTo be determined
Quercetin (standard)Reference value

Experimental Protocols

Due to the acylated nature and likely increased lipophilicity of this compound, solubility in aqueous buffers may be limited. Therefore, the use of a co-solvent such as dimethyl sulfoxide (DMSO) or ethanol is recommended for the preparation of stock solutions. Ensure the final concentration of the organic solvent in the assay is minimal (typically <1%) to avoid interference with the reaction.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • This compound

  • DPPH

  • Methanol (spectrophotometric grade)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.88 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

    • DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.

    • Sample Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in DMSO or ethanol.

  • Assay:

    • Prepare serial dilutions of the test compound and positive control in methanol.

    • In a 96-well plate, add 100 µL of each dilution to triplicate wells.

    • Add 100 µL of DPPH working solution to all wells.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of the compound to scavenge the stable ABTS radical cation (ABTS•⁺).

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Methanol or Phosphate Buffered Saline (PBS)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader (734 nm)

Procedure:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the resulting blue-green ABTS•⁺ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Sample Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in DMSO or ethanol.

  • Assay:

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate, add 10 µL of each dilution to triplicate wells.

    • Add 190 µL of the ABTS•⁺ working solution to each well.

    • Incubate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•⁺ scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•⁺ solution without the sample, and A_sample is the absorbance of the ABTS•⁺ solution with the sample.

    • The IC₅₀ value is determined as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader (593 nm)

Procedure:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Sample Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in DMSO or ethanol.

  • Assay:

    • Prepare serial dilutions of the test compound and a ferrous sulfate standard curve (e.g., 100-1000 µM).

    • In a 96-well plate, add 20 µL of each dilution to triplicate wells.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The FRAP value is determined from the standard curve of ferrous sulfate and is expressed as µmol of Fe(II) equivalents per µmol of the compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Materials:

  • This compound

  • Human hepatocellular carcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)

  • Quercetin (positive control)

  • Black 96-well microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Cell Culture:

    • Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Assay:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of the test compound and 25 µM DCFH-DA in treatment medium for 1 hour.

    • Wash the cells with PBS.

    • Add 600 µM ABAP to induce oxidative stress.

    • Immediately place the plate in a fluorescence reader and measure the emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • The CAA value is calculated from the area under the curve of fluorescence versus time and is expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.

Mandatory Visualizations

G Experimental Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound Test Compound (this compound) Stock Stock Solution (in DMSO/Ethanol) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions DPPH DPPH Assay (517 nm) Dilutions->DPPH ABTS ABTS Assay (734 nm) Dilutions->ABTS FRAP FRAP Assay (593 nm) Dilutions->FRAP Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC₅₀ Value Calculation->IC50

Caption: Workflow for DPPH, ABTS, and FRAP antioxidant assays.

G Proposed Antioxidant Signaling Pathway Compound 3'',4''-Di-O-acetyl-2'',6''-di-O- p-coumaroylastragalin Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Cell_Protection Cellular Protection ROS->Cell_Protection damages Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->Cell_Protection leads to

Caption: Proposed Nrf2-mediated antioxidant signaling pathway.

References

Application Notes and Protocols for Anti-inflammatory Assay of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is a flavonoid compound isolated from plants such as Quercus ilex and Loropetalum chinense.[1] Flavonoids are a class of natural products known for their diverse biological activities, including antioxidant and anti-inflammatory effects.[2][3] This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory potential of this compound. The protocols focus on in vitro assays using the RAW 264.7 macrophage cell line, a widely used model for studying inflammation.

The proposed anti-inflammatory mechanism of this compound, like other flavonoids, is expected to involve the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β).[4][5] Furthermore, its action is likely mediated through the modulation of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[6][7]

Data Presentation

The following tables present illustrative quantitative data on the anti-inflammatory effects of this compound. This data is hypothetical and serves as an example of expected results based on the activity of similar flavonoid compounds.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)NO Production (µM)% Inhibition
Control (untreated)-1.2 ± 0.2-
LPS (1 µg/mL)-25.8 ± 1.50
LPS + Compound120.1 ± 1.122.1
LPS + Compound514.5 ± 0.943.8
LPS + Compound108.2 ± 0.568.2
LPS + Compound254.1 ± 0.384.1

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)-50 ± 835 ± 520 ± 4
LPS (1 µg/mL)-1250 ± 98980 ± 75450 ± 32
LPS + Compound10625 ± 55510 ± 42230 ± 18
LPS + Compound25280 ± 25220 ± 19110 ± 12

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a suitable model for these assays.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well or 6-well plates) at a desired density and allow them to adhere overnight.

  • Compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations.

  • Treatment: Pre-treat the cells with various concentrations of the compound for 1-2 hours before stimulating with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

Protocol 1: Nitric Oxide (NO) Production Assay

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[8]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treatment: Pre-treat the cells with the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each 100 µL of supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 2: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][10]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate and treat with the compound and LPS as described above.

  • Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris. The supernatant can be stored at -80°C until use.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific ELISA kits.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Quantification: Determine the cytokine concentrations from a standard curve generated using recombinant cytokines.

Protocol 3: Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol assesses the effect of the compound on the activation of the NF-κB and MAPK signaling pathways by measuring the phosphorylation of key proteins.[11][12]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. After treatment with the compound and LPS for a shorter duration (e.g., 30-60 minutes), wash the cells with ice-cold PBS.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, p38, ERK1/2, and JNK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Anti-inflammatory Assays culture RAW 264.7 Cell Culture seed Seed cells in plates culture->seed compound Pre-treat with Compound seed->compound lps Stimulate with LPS compound->lps no_assay Nitric Oxide (NO) Assay (Griess Reagent) lps->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) lps->cytokine_assay wb_assay Western Blot Analysis (NF-κB & MAPK pathways) lps->wb_assay

Caption: Experimental workflow for assessing the anti-inflammatory activity.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 p38 p38 tlr4->p38 erk ERK tlr4->erk jnk JNK tlr4->jnk ikb IκBα tlr4->ikb compound 3'',4''-Di-O-acetyl-2'',6''-di-O- p-coumaroylastragalin compound->p38 compound->erk compound->jnk compound->ikb nfkb NF-κB (p65) p38->nfkb erk->nfkb jnk->nfkb ikb->nfkb Inhibition nfkb_nuc NF-κB (p65) (Nucleus) nfkb->nfkb_nuc Translocation inflammation Inflammatory Response (NO, TNF-α, IL-6, IL-1β) nfkb_nuc->inflammation

Caption: Proposed signaling pathway for the anti-inflammatory action.

References

Application Notes and Protocols for Cell Culture Studies with 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell culture studies with 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin, a flavonoid compound isolated from sources such as Quercus ilex.[1][2][3][4] Based on its structure as a polyacylated derivative of astragalin, this compound is predicted to possess significant antioxidant and anti-inflammatory properties.[5] The following protocols are designed to enable researchers to investigate its cytotoxic, anti-inflammatory, and antioxidant effects, as well as its potential mechanisms of action in relevant cell culture models.

Compound Information
  • Compound Name: this compound

  • CAS Number: 137018-33-8[5][6]

  • Molecular Formula: C₄₃H₃₆O₁₇

  • Molecular Weight: 824.74 g/mol

  • Chemical Class: Flavonoid Glycoside[1][2][3][4]

Preparation of Stock Solutions

Due to the lipophilic nature imparted by the acetyl and coumaroyl groups, this compound is expected to have poor solubility in aqueous solutions.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a 10 mM stock solution by dissolving 8.25 mg of the compound in 1 mL of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Important Considerations: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (0.1% DMSO) must be included in all experiments.

Experimental Protocols and Data Presentation

Assessment of Cytotoxicity using the MTT Assay

This protocol determines the effect of the compound on cell viability and helps establish a non-toxic concentration range for subsequent experiments. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be constant across all wells. Replace the old medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.23 ± 0.0798.4
51.20 ± 0.0996.0
101.15 ± 0.0692.0
251.05 ± 0.0884.0
500.85 ± 0.0768.0
1000.55 ± 0.0544.0
Evaluation of Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay assesses the compound's ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[9]

  • Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of the compound (e.g., 1, 5, 10, 25 µM) and incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for an additional 24 hours.[9]

  • Nitrite Measurement (Griess Assay):

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[9]

    • Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

Data Presentation:

TreatmentNitrite Concentration (µM) (Mean ± SD)NO Inhibition (%)
Control (untreated)2.5 ± 0.4-
LPS (1 µg/mL)45.2 ± 3.10
LPS + Compound (1 µM)40.1 ± 2.811.3
LPS + Compound (5 µM)32.5 ± 2.528.1
LPS + Compound (10 µM)21.8 ± 2.151.8
LPS + Compound (25 µM)12.3 ± 1.572.8
Assessment of Antioxidant Activity: Cellular ROS Assay

The DCFDA/H2DCFDA assay measures the ability of the compound to reduce intracellular reactive oxygen species (ROS) levels.

Protocol:

  • Cell Seeding: Seed cells (e.g., HaCaT) in a black, clear-bottom 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • DCFDA Loading: Wash cells with 1X assay buffer. Add 100 µL of 20 µM H2DCFDA working solution to each well and incubate for 45 minutes at 37°C in the dark.[10]

  • Compound Treatment: Wash the cells and add medium containing various concentrations of the compound.

  • ROS Induction: After 1 hour of pre-treatment, induce oxidative stress by adding a ROS inducer (e.g., 500 µM H₂O₂) to the wells.

  • Incubation: Incubate for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[11]

Data Presentation:

TreatmentFluorescence Intensity (Arbitrary Units) (Mean ± SD)ROS Reduction (%)
Control (untreated)150 ± 25-
H₂O₂ (500 µM)1850 ± 1200
H₂O₂ + Compound (1 µM)1550 ± 11017.6
H₂O₂ + Compound (5 µM)1100 ± 9543.5
H₂O₂ + Compound (10 µM)750 ± 8064.7
H₂O₂ + Compound (25 µM)450 ± 6582.4
Analysis of Apoptosis by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at various concentrations for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[12]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

Data Presentation:

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Control95.1 ± 2.32.5 ± 0.52.4 ± 0.4
Compound (25 µM)90.2 ± 3.15.8 ± 0.84.0 ± 0.6
Compound (50 µM)75.6 ± 4.518.3 ± 2.26.1 ± 1.1
Compound (100 µM)48.9 ± 5.235.7 ± 3.815.4 ± 2.5
Western Blot Analysis of the NF-κB Pathway

This protocol is to determine if the anti-inflammatory effects of the compound are mediated through the inhibition of the NF-κB signaling pathway.

Protocol:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the compound, followed by LPS stimulation. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[14] Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.

Data Presentation:

Treatmentp-IκBα/IκBα Ratio (Fold Change)Nuclear p65/Lamin B1 Ratio (Fold Change)
Control0.1 ± 0.020.2 ± 0.03
LPS (1 µg/mL)1.0 (baseline)1.0 (baseline)
LPS + Compound (10 µM)0.45 ± 0.050.52 ± 0.06
LPS + Compound (25 µM)0.21 ± 0.030.25 ± 0.04

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare Compound Stock (10 mM in DMSO) treat Treat Cells with Compound (Various Concentrations) prep_compound->treat seed_cells Seed Cells in Plates (e.g., 96-well, 6-well) seed_cells->treat stimulate Stimulate with LPS or H₂O₂ (for inflammation/ROS assays) treat->stimulate mtt MTT Assay (Viability) treat->mtt flow Annexin V/PI Staining (Apoptosis) treat->flow griess Griess Assay (Nitric Oxide) stimulate->griess dcfda DCFDA Assay (Cellular ROS) stimulate->dcfda wb Western Blot (Protein Expression) stimulate->wb readout Measure Absorbance, Fluorescence, or Chemiluminescence mtt->readout griess->readout dcfda->readout flow->readout wb->readout quantify Quantify Results & Perform Statistical Analysis readout->quantify

Caption: General experimental workflow for evaluating the bioactivity of the compound.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK p_IKK p-IKK (Active) IKK->p_IKK IkBa_p65_p50 IκBα-p65/p50 (Inactive Complex) p_IKK->IkBa_p65_p50 phosphorylates p_IkBa p-IκBα IkBa_p65_p50->p_IkBa releases p65/p50 Proteasome Proteasomal Degradation p_IkBa->Proteasome p65_p50 p65/p50 (Active Dimer) Nucleus Nucleus p65_p50->Nucleus Translocation DNA DNA (κB sites) Transcription Gene Transcription (iNOS, TNF-α, IL-6) DNA->Transcription Compound This compound Compound->p_IKK Inhibition p65_p50_nuc p65/p50 p65_p50_nuc->DNA

Caption: Postulated inhibition of the NF-κB signaling pathway by the compound.

References

Application Notes for the Chromatographic Purification of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is a complex acylated flavonoid glycoside, a class of natural products known for their significant biological activities. This particular compound, which can be isolated from plants such as Quercus ilex, has demonstrated notable antioxidant and anti-inflammatory properties in preliminary studies.[1][2] As a phenolic compound, it is of great interest to researchers in pharmacology and drug development for its potential therapeutic applications in cardiovascular and neurodegenerative diseases.[1] The intricate structure, featuring multiple acyl and acetyl groups, necessitates a sophisticated, multi-step purification strategy to achieve the high degree of purity required for analytical and biological assays.

This document provides a detailed protocol for the isolation and purification of this compound from a crude plant extract, employing a sequential chromatographic approach. The strategy involves initial enrichment using macroporous adsorption resins, followed by medium-pressure column chromatography, and culminating in a final high-resolution purification step using preparative High-Performance Liquid Chromatography (HPLC).

Purification Strategy Overview

The purification of acylated flavonoid glycosides from complex natural extracts is a stepwise process designed to remove impurities with varying polarities and molecular sizes.

  • Extraction and Enrichment: The initial plant extract is first subjected to enrichment on macroporous adsorption resins. This step is highly effective for the preliminary cleanup of crude extracts, removing highly polar compounds like sugars and chlorophyll, thereby concentrating the flavonoid fraction.[3]

  • Fractionation by Column Chromatography: The enriched flavonoid fraction is then further separated using medium-pressure column chromatography. Sephadex LH-20 is particularly effective for this purpose, as it separates compounds based on a combination of size exclusion and adsorption mechanisms in organic solvents.[3]

  • High-Resolution Purification by Preparative HPLC: The final and most powerful step is reversed-phase preparative HPLC (Prep-HPLC). This technique offers high resolution and sensitivity, making it ideal for isolating the target compound to a purity of >98%.[3] A C18 stationary phase with a gradient elution of acidified water and an organic solvent is the standard for this class of compounds.[3]

Experimental Workflow

G cluster_0 Step 1: Extraction & Enrichment cluster_1 Step 2: Fractionation cluster_2 Step 3: Final Purification cluster_3 Step 4: Analysis A Crude Plant Extract B Macroporous Resin (e.g., AB-8) A->B Loading C Enriched Flavonoid Fraction B->C Elution (Ethanol) D Sephadex LH-20 Column Chromatography C->D Loading E Target-Containing Fractions D->E Elution (Methanol) F Preparative RP-HPLC (C18 Column) E->F Injection G Purified Compound (>98% Purity) F->G Fraction Collection H Purity Analysis (Analytical HPLC, LC-MS) G->H Quality Control

Caption: Purification workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Enrichment with Macroporous Adsorption Resin

This protocol describes the initial cleanup and concentration of flavonoids from the crude extract.

  • Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., AB-8). Pre-treat the resin by soaking sequentially in 95% ethanol and then deionized water to remove any residual monomers and porogenic agents. Pack the pre-treated resin into a glass column.

  • Column Equilibration: Equilibrate the packed column by washing with 5 bed volumes (BV) of deionized water at a flow rate of 2 BV/h.

  • Sample Loading: Dissolve the crude plant extract in water to a final concentration of approximately 10-20 mg/mL. Load the solution onto the equilibrated column at a flow rate of 2 BV/h.

  • Washing: After loading, wash the column with 5 BV of deionized water to remove unbound, highly polar impurities.

  • Elution: Elute the adsorbed flavonoids with a stepwise gradient of ethanol.

    • Wash with 5 BV of 10% (v/v) aqueous ethanol to remove more polar impurities.

    • Elute the target fraction with 5 BV of 70% (v/v) aqueous ethanol. This fraction is expected to contain the acylated flavonoid glycosides.

  • Concentration: Collect the 70% ethanol eluate and concentrate it under reduced pressure to yield the enriched flavonoid fraction.

Protocol 2: Fractionation on Sephadex LH-20

This protocol separates the enriched fraction into sub-fractions based on molecular size and polarity.

  • Column Preparation: Swell the Sephadex LH-20 gel in methanol for at least 4 hours. Pack the slurry into a glass column (e.g., 2.5 cm x 100 cm) and equilibrate with 100% methanol at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the dried enriched flavonoid fraction from Protocol 1 in a minimal volume of methanol.

  • Chromatography: Carefully load the sample onto the top of the column. Elute the column with 100% methanol at a flow rate of 0.5-1.0 mL/min.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 10 mL).

  • Analysis: Monitor the collected fractions using analytical Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the target compound. Combine the fractions that show a high concentration of the desired compound.

  • Concentration: Evaporate the solvent from the combined fractions under reduced pressure to obtain the partially purified sample.

Protocol 3: Final Purification by Preparative HPLC

This protocol achieves the final purification of the target compound to a high degree of purity.

  • System and Column:

    • System: Preparative HPLC system equipped with a gradient pump, autosampler, fraction collector, and UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 10 µm particle size).[3]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Chromatographic Conditions:

    • Flow Rate: 15-20 mL/min.

    • Detection: 254 nm and 350 nm.[3]

    • Injection Volume: 1-5 mL, depending on sample concentration.

    • Gradient Program: A linear gradient optimized for the separation of the target compound. A typical starting point would be:

      • 0-10 min: 20% B

      • 10-40 min: 20% to 50% B

      • 40-45 min: 50% to 100% B

      • 45-50 min: 100% B (wash)

      • 50-55 min: 100% to 20% B (re-equilibration)

  • Procedure:

    • Dissolve the partially purified sample from Protocol 2 in a suitable solvent (e.g., methanol or a small amount of the initial mobile phase).

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample and run the preparative HPLC method.

    • Collect the peak corresponding to this compound based on retention time, which should be determined from prior analytical HPLC runs.

    • Combine the pure fractions, and remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the final purified compound as a powder.

Data Presentation

The following table summarizes the expected outcomes for each stage of the purification process, based on typical results for acylated flavonoids.

Purification StepStarting MaterialProductYield/Recovery (Typical)Purity (Typical)
Macroporous Resin 1 kg Crude Plant ExtractEnriched Flavonoid Fraction5-10% of crude extract30-40%
Sephadex LH-20 Enriched FractionPartially Purified Fraction70-80% recovery75-85%
Preparative HPLC Partially Purified FractionPurified Compound50-70% recovery>98%

Anticipated Biological Activity and Signaling Pathway

Flavonoids are well-documented as modulators of cellular signaling pathways, particularly those related to inflammation and oxidative stress. The antioxidant activity of flavonoids is often attributed to their ability to scavenge reactive oxygen species (ROS) and to modulate intracellular signaling cascades such as the Keap1-Nrf2-ARE pathway. Their anti-inflammatory effects can be mediated through the inhibition of pro-inflammatory pathways like NF-κB and MAPK.

G cluster_0 Cellular Stress (e.g., ROS) cluster_1 Inhibitory Action of Flavonoid cluster_2 Pro-inflammatory Signaling stress Oxidative Stress IKK IKK Activation stress->IKK flavonoid 3'',4''-Di-O-acetyl-2'',6''-di-O-p- coumaroylastragalin flavonoid->IKK NFkB NF-κB Activation flavonoid->NFkB IKK->NFkB Inflammation Inflammatory Gene Expression (e.g., COX-2, TNF-α) NFkB->Inflammation

Caption: Inhibition of the NF-κB inflammatory signaling pathway by the flavonoid.

References

In Vivo Experimental Design for Flavonoid Glycosides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoid glycosides, a diverse group of polyphenolic compounds abundant in plants, are of significant interest in drug discovery and development due to their wide range of pharmacological activities, including antioxidant and anti-inflammatory properties.[1][2] However, their therapeutic potential is often influenced by their low bioavailability in vivo.[2] In their natural form, most flavonoids are bound to sugar moieties as β-glycosides.[3] For absorption to occur, these glycosides typically need to be hydrolyzed to their aglycone form, a process that can happen in the small intestine or the colon, affecting their absorption efficiency and subsequent metabolic fate.[3]

Following oral administration, flavonoid glycosides undergo extensive first-pass metabolism, primarily in the intestine and liver, leading to the circulation of metabolites like glucuronides and sulfates rather than the parent compounds.[4] Therefore, a well-designed in vivo experimental plan is crucial to accurately assess the pharmacokinetic profiles and pharmacodynamic effects of these compounds. These application notes provide a comprehensive guide to designing and conducting in vivo studies for flavonoid glycosides, with a focus on pharmacokinetic, antioxidant, and anti-inflammatory evaluations.

Animal Models and General Considerations

Rodent models, particularly rats (e.g., Sprague-Dawley, Wistar) and mice, are widely used for in vivo studies of flavonoid glycosides due to their well-characterized physiology and ease of handling.[4]

General considerations for experimental design include:

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard laboratory chow and water, unless the experimental protocol requires fasting.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Ethics Committee.

  • Grouping: Animals should be randomly assigned to different experimental groups, including a control group (vehicle), a positive control group (a known active drug), and one or more treatment groups receiving different doses of the flavonoid glycoside.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of flavonoid glycosides.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for several flavonoid glycosides and their metabolites in rats following oral administration.

Compound Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Reference
From Scutellariae Radix Extract
Baicalin (Glucuronide)324.8010,500 ± 2,1000.565,800 ± 11,200[4]
Wogonoside (Glucuronide)124.002,800 ± 6001.021,500 ± 4,300[4]
Oroxylin A 7-O-β-d-glucuronide43.044,300 ± 9001.038,700 ± 7,700[4]
Baicalein (Aglycone)25.3680 ± 202.0980 ± 250[4]
Wogonin (Aglycone)24.40250 ± 604.04,200 ± 900[4]
Oroxylin A (Aglycone)5.79110 ± 302.01,500 ± 400[4]
From Mori Cortex Extract (in normal rats)
MorinNot specified127.8 ± 56.0Not specified501.3 ± 115.5[5]
MorusinNot specified16.8 ± 10.1Not specified116.4 ± 38.2[5]
Mulberroside ANot specified13.1 ± 6.5Not specified36.8 ± 14.6[5]
From Glycyrrhiza uralensis (in rat plasma)
PuerarinNot specifiedNot specifiedNot specifiedt1/2 = 6.43 ± 0.20 h[6]
LuteolinNot specifiedNot specifiedNot specifiedt1/2 = 31.08 ± 1.17 h[6]
KaempferolNot specifiedNot specifiedNot specifiedt1/2 = 18.98 ± 1.46 h[6]
PinocembrinNot specifiedNot specifiedNot specifiedt1/2 = 13.18 ± 0.72 h[6]

Experimental Workflow: Pharmacokinetic Study

Pharmacokinetic_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Male Wistar Rats, 180-220g) Fasting Overnight Fasting (with free access to water) Animal_Acclimatization->Fasting Dose_Prep Test Compound Preparation (Suspension/Solution in vehicle) Fasting->Dose_Prep Dosing Oral Gavage Administration (e.g., 50 mg/kg) Dose_Prep->Dosing Blood_Collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) via retro-orbital plexus Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation with anticoagulant) Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein precipitation/SPE) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis (Quantification of parent compound and metabolites) Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Calculation of Cmax, Tmax, AUC) LC_MS_MS->PK_Analysis

Workflow for a typical pharmacokinetic study.
Experimental Protocol: Pharmacokinetic Analysis in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Oral gavage needles

  • Microcentrifuge tubes containing an anticoagulant (e.g., EDTA)

  • Centrifuge

  • Vortex mixer

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week. Fast the animals overnight (12-16 hours) before the experiment, with free access to water.

  • Dose Administration: Prepare a suspension or solution of the test flavonoid glycoside in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a single dose of the compound to the rats via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into microcentrifuge tubes containing an anticoagulant.

  • Plasma Separation: Immediately after collection, centrifuge the blood samples at a low speed (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • Thaw the plasma samples on ice.

    • Perform protein precipitation by adding a solvent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma).

    • Vortex the mixture vigorously and then centrifuge at a high speed (e.g., 12,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the parent flavonoid glycoside and its major metabolites in plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis.[4]

In Vivo Anti-Inflammatory Assays

Flavonoid glycosides often exhibit significant anti-inflammatory properties.[1] Standard in vivo models of acute and chronic inflammation can be used to evaluate these effects.

Data Presentation: Anti-inflammatory Effects
Flavonoid Glycoside Animal Model Dose (mg/kg) Effect Reference
Selagin-7-O-(6″-O-Acetyl-)-β-D-glucosideCarrageenan-induced paw edema (rat)20Significant inhibition of edema, more active than indomethacin (10 mg/kg)[7]
Selagin-7-O-(6″-O-Acetyl-)-β-D-glucosideCotton pellet-induced granuloma (rat)20Dose-dependent inhibition of granuloma, more active than indomethacin (10 mg/kg)[7]
4′,5-dihydroxy-6,7-methylenedioxyflavonol 3-O-α-l-rhamnopyranosyl-(1 → 2)-β-d-xylopyranosideDextran-induced paw edema (rat)10Significant dose-dependent inhibition of edema, more active than indomethacin (7 mg/kg)[7]
4′,5-dihydroxy-6,7-methylenedioxyflavonol 3-O-α-l-rhamnopyranosyl-(1 → 2)-β-d-xylopyranosideCotton pellet-induced granuloma (rat)10Dose-dependent inhibition of granuloma, more active than indomethacin (7 mg/kg)[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This model is widely used to screen for acute anti-inflammatory activity.[3]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Lambda carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Oral gavage needles

  • Syringes and needles for subplantar injection

Procedure:

  • Animal Grouping and Dosing: Divide the rats into groups (n=6 per group). Administer the flavonoid glycoside (at various doses), vehicle (control), or a standard anti-inflammatory drug (e.g., indomethacin, 5-10 mg/kg) orally one hour before the carrageenan injection.[3][8]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[3][9]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[3]

  • Data Analysis:

    • Calculate the increase in paw volume for each rat at each time point by subtracting the initial paw volume (at 0 hour) from the paw volume at that time point.

    • Calculate the percentage inhibition of edema for each treatment group compared to the control group using the following formula:

      • % Inhibition = [ (Mean paw edema of control group - Mean paw edema of treated group) / Mean paw edema of control group ] x 100

Experimental Protocol: Cotton Pellet-Induced Granuloma in Rats (Chronic Inflammation)

This model is used to evaluate the effect of compounds on the proliferative phase of inflammation.[10][11]

Materials:

  • Male Wistar rats (200-250 g)

  • Sterile cotton pellets (10-50 mg each)

  • Surgical instruments

  • Anesthetic (e.g., ether)

  • Oral gavage needles

Procedure:

  • Implantation of Cotton Pellets: Anesthetize the rats and shave the ventral or back region.[11][12] Make a small incision and create subcutaneous pockets.[12] Implant two sterilized and weighed cotton pellets, one on each side.[12] Suture the incision.

  • Drug Administration: Administer the flavonoid glycoside, vehicle, or standard drug orally once daily for 7 consecutive days, starting from the day of pellet implantation.[13]

  • Excision and Weighing of Granuloma: On the 8th day, sacrifice the animals.[8] Carefully remove the cotton pellets along with the surrounding granuloma tissue.

  • Drying and Weighing: Weigh the pellets immediately to get the wet weight. Then, dry the pellets in an incubator at 60°C until a constant weight is achieved to get the dry weight.[11]

  • Data Analysis:

    • Calculate the amount of granuloma tissue formed by subtracting the initial weight of the cotton pellet from the final dry weight of the pellet with granuloma.

    • Calculate the percentage inhibition of granuloma formation for each treatment group compared to the control group.

In Vivo Antioxidant Assays

The antioxidant potential of flavonoid glycosides can be assessed by measuring the activity of antioxidant enzymes and the levels of oxidative stress markers in plasma or tissue homogenates.

Data Presentation: Antioxidant Effects
Flavonoid/Extract Animal Model Dose (mg/kg/day) Effect Reference
Flavonoid-rich extract from Maydis stigmaEthanol-induced oxidative damage in mice25, 50, 100, 200Significantly enhanced serum T-SOD activity and reduced MDA content.[11]
Low-dose flavonoids (in vitro data with in vivo implications)Breast cancer cellsNot specifiedRestored SOD activity and reduced MDA content induced by LPS.[14]
Experimental Protocol: Measurement of Superoxide Dismutase (SOD) Activity in Plasma

Materials:

  • Rat plasma samples

  • SOD assay kit (commercially available kits are recommended for consistency)

  • Microplate reader

Procedure (based on a typical commercial kit):

  • Sample Preparation: Collect blood in heparinized or EDTA-containing tubes and centrifuge to obtain plasma.[7] If not used immediately, store plasma at -80°C. Dilute the plasma sample with the provided assay buffer as per the kit's instructions.

  • Standard Curve Preparation: Prepare a standard curve using the provided SOD standard.

  • Assay Reaction:

    • Add the diluted samples and standards to the wells of a 96-well plate.

    • Add the substrate solution to all wells.

    • Initiate the reaction by adding the enzyme solution (e.g., xanthine oxidase).

  • Measurement: Incubate the plate at room temperature for a specified time (e.g., 20 minutes) and then measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Calculate the SOD activity in the samples based on the standard curve. The activity is often expressed as U/mL.

Experimental Protocol: Measurement of Malondialdehyde (MDA) in Liver Tissue

MDA is a marker of lipid peroxidation.

Materials:

  • Rat liver tissue

  • Potassium chloride (KCl) solution (1.15%)

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Spectrophotometer or microplate reader

Procedure:

  • Tissue Homogenization: Excise the liver, wash with ice-cold saline, and blot dry. Weigh a portion of the liver and homogenize it in ice-cold 1.15% KCl solution to prepare a 10% (w/v) homogenate.[5] Centrifuge the homogenate at a low speed (e.g., 3000 rpm for 10 minutes) to obtain the supernatant.

  • Reaction Mixture: In a centrifuge tube, mix a small volume of the supernatant (e.g., 0.1 mL) with TBA and TCA reagents according to a validated protocol (e.g., the method of Ohkawa et al.).[5]

  • Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes).[5]

  • Extraction: After cooling, add a solvent like n-butanol to extract the pink-colored MDA-TBA adduct.[5] Centrifuge to separate the layers.

  • Measurement: Measure the absorbance of the organic layer at 532 nm.

  • Calculation: Calculate the concentration of MDA in the tissue homogenate using a standard curve prepared with a known concentration of MDA. The results are typically expressed as nmol/mg of protein.

Signaling Pathway Analysis

Flavonoids exert their biological effects by modulating various cellular signaling pathways.[1] Western blotting is a common technique to assess the expression and phosphorylation status of key proteins in these pathways in tissue samples obtained from in vivo experiments.[3]

Key Signaling Pathways Modulated by Flavonoids
  • NF-κB Signaling Pathway: A key regulator of inflammation. Flavonoids can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[1]

  • MAPK Signaling Pathway: Involved in cellular processes like proliferation, differentiation, and apoptosis. Flavonoids can modulate the phosphorylation of different MAPKs (e.g., ERK, JNK, p38).

  • PI3K/Akt Signaling Pathway: A crucial pathway for cell survival and growth.

Diagrams of Signaling Pathways

NF_kB_Signaling cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates Flavonoid Flavonoid Glycosides Flavonoid->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome->NFkB Releases Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Transcription

NF-κB Signaling Pathway Inhibition.

MAPK_Signaling Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK Activates Flavonoid Flavonoid Glycosides Flavonoid->MAPKKK Modulates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) Flavonoid->MAPKK Modulates MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates Response Inflammation, Apoptosis TranscriptionFactors->Response Leads to

MAPK Signaling Pathway Modulation.

PI3K_Akt_Signaling GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Flavonoid Flavonoid Glycosides Flavonoid->PI3K Modulates Akt Akt Flavonoid->Akt Modulates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cell Survival, Proliferation Downstream->Response Regulates

PI3K/Akt Signaling Pathway Modulation.
Experimental Protocol: Western Blotting

Materials:

  • Tissue samples (e.g., paw tissue from edema model, liver tissue)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the target proteins, e.g., p-p65, p65, p-p38, p38, p-Akt, Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize the collected tissue samples in ice-cold lysis buffer. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit to ensure equal loading.

  • SDS-PAGE: Denature the protein samples by boiling in sample buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein expression.

By following these detailed protocols and considering the provided data, researchers can effectively design and execute in vivo experiments to thoroughly evaluate the therapeutic potential of flavonoid glycosides.

References

Troubleshooting & Optimization

Solubility issues of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin, a polyacylated flavonoid glucoside isolated from plants such as Quercus ilex.[1][2] Due to its complex structure with both acetyl and p-coumaroyl groups, this compound may present significant solubility challenges in common organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a complex acylated flavonoid glycoside. Generally, the glycosidic (sugar) moiety increases polarity, while the acetyl and p-coumaroyl groups add non-polar character.[3] This bifunctional nature can lead to limited solubility in a wide range of solvents. While flavonoid aglycones are often soluble in moderately polar organic solvents, glycosylation can decrease solubility in these solvents.[4] The acylation further modifies the solubility profile, making it crucial to test a range of solvents to find an optimal one for your application.

Q2: In which organic solvents should I start testing the solubility of this compound?

A2: Based on the general solubility of acylated flavonoids, it is recommended to start with polar aprotic solvents and alcohols. Commonly used solvents for flavonoids include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetone (often in aqueous mixtures)[5][6]

  • Ethanol (often in aqueous mixtures)[6][7]

  • Methanol (often in aqueous mixtures)[3][6]

  • Acetonitrile[5][8]

The presence of both polar (sugar, carbonyls) and non-polar (aromatic rings, acyl groups) moieties suggests that a single pure solvent may not be ideal. Mixtures of solvents, such as ethanol/water or acetone/water, may provide better solubility.[3]

Q3: I am observing precipitation when diluting my stock solution in an aqueous buffer for a biological assay. What can I do?

A3: This is a common issue with poorly soluble compounds. Here are a few strategies to address this:

  • Use of a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[9] Ensure the final concentration of the organic solvent is low enough not to affect your experimental system (typically <0.5%).

  • pH Adjustment: The solubility of flavonoids can be pH-dependent.[9] For compounds with phenolic hydroxyl groups, increasing the pH of the aqueous solution can enhance solubility.[9] However, be mindful of the stability of your compound and the requirements of your experiment at different pH values.

  • Use of Surfactants or Solubilizing Agents: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Polysorbate 80, can help to maintain the compound in solution by forming micelles.[9]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: The compound is not dissolving in the initial chosen solvent.
  • Possible Cause: The polarity of the solvent may not be optimal for this specific acylated flavonoid.

  • Troubleshooting Steps:

    • Try a range of solvents: Test the solubility in small amounts of different solvents from the list provided in FAQ 2.

    • Use solvent mixtures: Prepare binary mixtures of a good solvent with a poor solvent in varying ratios. For example, titrate a solution of the compound in DMSO with water to find the point of precipitation.

    • Apply gentle heating: Gently warming the solution may increase the rate of dissolution. However, be cautious as excessive heat can lead to degradation.

    • Increase agitation: Use sonication or vigorous vortexing to aid dissolution.

Issue 2: Inconsistent results in biological assays.
  • Possible Cause: The compound may not be fully dissolved, leading to inaccurate concentrations.

  • Troubleshooting Steps:

    • Visually inspect your stock solution: Before each use, carefully check for any precipitate.

    • Filter your stock solution: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before making dilutions.

    • Quantify the concentration of your stock solution: Use an analytical technique like HPLC-UV to confirm the actual concentration of the dissolved compound.

    • Prepare fresh solutions: Poorly soluble compounds can precipitate over time, especially when stored at low temperatures. Prepare fresh dilutions for each experiment.

Data Presentation

FlavonoidSolventSolubility (mmol·L⁻¹)Reference
HesperetinAcetonitrile85[5][8]
NaringeninAcetonitrile77[5][8]
QuercetinAcetone80[5][8]
RutinAcetonitrile0.50[5][8]

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the determination of the equilibrium solubility of a compound using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[10]

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, ethanol, acetonitrile)

  • Vials with tight-fitting caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of the compound to a vial containing a known volume of the desired solvent (e.g., 5 mg in 2 mL). Ensure there is undissolved solid material.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[10]

  • Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of the compound by comparing its peak area to a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original concentration in the saturated supernatant, taking the dilution factor into account. This value represents the thermodynamic solubility.

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Start: Solubility Issue Encountered check_dissolution Is the compound fully dissolved in the stock solvent? start->check_dissolution inconsistent_results Are biological assay results inconsistent? start->inconsistent_results precipitate_dilution Does precipitation occur upon dilution in aqueous buffer? check_dissolution->precipitate_dilution Yes try_solvents Test a range of organic solvents (e.g., DMSO, DMF, Acetone, Ethanol) check_dissolution->try_solvents No precipitate_dilution->inconsistent_results No, but... use_cosolvent Use a co-solvent (e.g., DMSO) for stock and minimize final concentration in aqueous media precipitate_dilution->use_cosolvent Yes adjust_ph Adjust pH of the aqueous buffer precipitate_dilution->adjust_ph Yes, alternative add_surfactant Incorporate a surfactant (e.g., Tween-80) precipitate_dilution->add_surfactant Yes, alternative use_cyclodextrin Prepare a cyclodextrin inclusion complex precipitate_dilution->use_cyclodextrin Yes, alternative verify_concentration Verify stock concentration with HPLC inconsistent_results->verify_concentration end_soluble Outcome: Compound Solubilized use_cosolvent->end_soluble adjust_ph->end_soluble add_surfactant->end_soluble use_cyclodextrin->end_soluble prepare_fresh Prepare fresh solutions for each experiment verify_concentration->prepare_fresh end_consistent Outcome: Consistent Results prepare_fresh->end_consistent

A troubleshooting workflow for addressing solubility challenges.

General Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh Weigh excess compound add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge to pellet solid shake->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Analyze by HPLC-UV dilute->hplc calculate Calculate solubility from standard curve hplc->calculate result result calculate->result Thermodynamic Solubility

Workflow for the shake-flask method of solubility determination.

References

Technical Support Center: 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin in solution. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a polyacylated flavonoid glycoside. It is a derivative of astragalin (kaempferol-3-O-glucoside) with two acetyl groups and two p-coumaroyl groups attached to the glucose moiety. Such acylated flavonoids are natural products found in various plants and are of interest for their potential biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.[1][2][3]

Q2: What are the primary factors influencing the stability of this compound in solution?

While specific stability data for this compound is limited, the stability of acylated flavonoids, in general, is primarily affected by several factors:

  • pH: Flavonoids are typically more stable in slightly acidic to neutral solutions (pH 4-7). Alkaline conditions can promote the hydrolysis of the ester (acetyl and p-coumaroyl) and glycosidic bonds.

  • Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.

  • Light: Exposure to UV or even visible light can lead to photochemical degradation. It is advisable to protect solutions from light.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in hydrolysis reactions. The presence of water is a key factor in hydrolytic degradation.

  • Enzymes: If working with biological matrices, the presence of esterases and glycosidases can lead to the enzymatic cleavage of the acyl and sugar groups.

Q3: What are the recommended storage conditions for solutions of this compound?

To maximize stability, solutions of this compound should be stored under the following conditions.

ConditionRecommendationRationale
Temperature -20°C for short-term storage (days to weeks)Minimizes thermal degradation and hydrolysis.
-80°C for long-term storage (months)Further reduces the rate of chemical degradation.
Light Store in amber vials or protect from lightPrevents photochemical degradation.
pH Maintain a slightly acidic pH (e.g., using a buffered solution) if compatible with the experimental setup.Enhances stability by reducing pH-mediated hydrolysis.
Solvent Use aprotic solvents like DMSO or acetonitrile for stock solutions. If aqueous solutions are necessary, prepare them fresh and use them promptly.Aprotic solvents prevent solvolysis.
Atmosphere For very sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidative degradation.

Q4: How does the acylation of this compound affect its stability?

Acylation, particularly with aromatic groups like p-coumaroyl, generally enhances the stability of flavonoids.[4] The acyl groups can protect the glycosidic linkage from hydrolysis through steric hindrance and intramolecular interactions. This increased stability is a significant advantage for experimental work compared to non-acylated flavonoid glycosides.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Troubleshooting Steps
Loss of biological activity or inconsistent experimental results. Degradation of the compound.1. Verify Stock Solution Integrity: Analyze your stock solution by HPLC to check for the appearance of degradation products. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock for each experiment. 3. Control Experimental Conditions: Ensure that the pH, temperature, and light exposure during your experiment are within the recommended stability range.
Appearance of unexpected peaks in HPLC chromatograms. Hydrolysis of ester or glycosidic bonds.1. Identify Degradation Products: If using LC-MS, try to identify the molecular weights of the new peaks. Potential degradation products include deacetylated, de-p-coumaroylated, or fully hydrolyzed forms (astragalin, kaempferol). 2. Perform Forced Degradation: Subject a sample of the compound to acidic, basic, and high-temperature conditions to intentionally generate degradation products and confirm their retention times.
Precipitation of the compound in aqueous solutions. Low aqueous solubility.1. Use a Co-solvent: Consider using a small percentage of an organic solvent like DMSO or ethanol in your aqueous buffer to improve solubility. 2. Check pH: The solubility of flavonoids can be pH-dependent. Ensure the pH of your solution is appropriate.

Experimental Protocols

Protocol 1: Stability Assessment using HPLC

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or acetic acid

  • Buffers of various pH values (e.g., phosphate or citrate buffers)

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

2. Preparation of Solutions:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., 1 mg/mL in DMSO or acetonitrile).

  • Dilute the stock solution with the desired test solutions (e.g., buffers of different pH, water, cell culture media) to a final concentration suitable for HPLC analysis.

3. Stability Study Conditions:

  • Temperature: Aliquot the test solutions and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).

  • pH: Use buffers of varying pH to assess pH stability.

  • Light: To test for photostability, expose one set of samples to a controlled light source (e.g., a photostability chamber) while keeping a parallel set in the dark.

4. HPLC Analysis:

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection: Monitor at the λmax of the compound (flavonoids typically have strong absorbance between 250-370 nm).

  • Injection Volume: 10-20 µL

5. Data Analysis:

  • Inject samples at regular time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Monitor the peak area of the parent compound over time.

  • Calculate the percentage of the compound remaining at each time point relative to time zero.

  • The appearance and increase of new peaks can be monitored to identify degradation products.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis cluster_output Output stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) working Prepare Working Solutions in Test Buffers/Media stock->working temp Temperature Study (4°C, 25°C, 37°C) working->temp ph pH Study (pH 4, 7, 9) working->ph light Photostability Study (Light vs. Dark) working->light sampling Sample at Time Points (0, 2, 4, 8, 24h) temp->sampling ph->sampling light->sampling hplc HPLC-UV/DAD Analysis sampling->hplc data Data Processing (% Remaining vs. Time) hplc->data kinetics Determine Degradation Kinetics data->kinetics G compound 3'',4''-Di-O-acetyl-2'',6''-di-O- p-coumaroylastragalin enzyme α-Glucosidase (in small intestine) compound->enzyme Inhibition product Glucose enzyme->product hydrolysis substrate Complex Carbohydrates (e.g., Starch) substrate->enzyme absorption Glucose Absorption into Bloodstream product->absorption effect Reduced Postprandial Hyperglycemia absorption->effect

References

Byproduct formation in the synthesis of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges with byproduct formation during this complex multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound?

A1: Byproduct formation is common in the synthesis of poly-acylated flavonoids due to the multiple reactive hydroxyl (-OH) groups on both the flavonoid core (kaempferol) and the sugar moiety (glucose). The most probable byproducts arise from incomplete or non-regioselective reactions. These can be broadly categorized as:

  • Incompletely acylated/acetylated astragalin: Molecules where one or more of the target hydroxyl groups have not reacted.

  • Isomeric products: Compounds where the acetyl or p-coumaroyl groups are attached to different hydroxyl groups than intended. For example, acylation might occur on the kaempferol ring's C7 or C4' hydroxyls if they are not properly protected.

  • Over-acylated products: Byproducts where additional acyl or acetyl groups are attached to the flavonoid core.

  • Byproducts from protecting group manipulation: Side products formed during the addition or removal of protecting groups.

Q2: My final product is a complex mixture that is difficult to separate. What are the likely causes?

A2: A complex product mixture is a common issue and typically points to a lack of regioselectivity in the acylation and acetylation steps. The hydroxyl groups on the glucose moiety of astragalin (at the 2'', 3'', 4'', and 6'' positions) have similar reactivity, making it challenging to selectively acylate them without a carefully planned protecting group strategy. Without protecting groups, you will likely get a statistical mixture of various acylated and acetylated isomers.

Q3: I am observing incomplete conversion of my starting material (astragalin or a protected intermediate). What can I do?

A3: Incomplete conversion can be due to several factors:

  • Insufficient reagent: Ensure you are using a sufficient molar excess of the acylating/acetylating agents (p-coumaroyl chloride/anhydride and acetic anhydride).

  • Reaction time and temperature: These reactions may require extended periods or elevated temperatures to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst activity: If using a catalyst (e.g., pyridine, DMAP), ensure it is fresh and active.

  • Solvent purity: The presence of water or other nucleophilic impurities in the solvent can consume the reagents. Use anhydrous solvents for these reactions.

Q4: How can I minimize the formation of isomeric byproducts?

A4: Minimizing isomeric byproducts requires a robust synthetic strategy that employs protecting groups to control regioselectivity. A common approach involves:

  • Protection of reactive hydroxyls: Protect the more reactive hydroxyl groups on the kaempferol ring (C7 and C4') using a suitable protecting group like benzyl or silyl ethers. The C5-OH is less reactive due to hydrogen bonding with the C4-carbonyl group and often does not require protection.[1]

  • Selective acylation and acetylation: With the flavonoid core protected, the hydroxyl groups on the sugar moiety can be selectively acylated and acetylated. This may still require careful control of reaction conditions (e.g., stoichiometry of reagents, temperature, and reaction time) or the use of enzymatic acylation for higher selectivity.

  • Deprotection: Removal of the protecting groups to yield the final product.

Q5: What are the best methods for purifying the final product and removing byproducts?

A5: The purification of acylated flavonoids typically requires a multi-step chromatographic approach due to the structural similarity of the byproducts to the target compound.[2]

  • Column Chromatography: Initial purification can be performed using silica gel column chromatography to separate major impurities.

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase (RP-HPLC) with a C18 column, is often necessary for the final purification to separate closely related isomers.[2] A gradient elution with a mobile phase of acidified water and acetonitrile or methanol is commonly used.[2]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique can also be effective for the large-scale purification of polar compounds like flavonoid glycosides.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reactions at one or more steps.Monitor each reaction step by TLC or HPLC to ensure completion. Adjust reaction time, temperature, or reagent stoichiometry as needed.
Loss of product during purification.Optimize chromatographic conditions to improve separation and recovery. Consider alternative purification techniques like HSCCC.
Degradation of starting materials or products.Ensure the use of pure, dry solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Presence of Multiple Spots/Peaks on TLC/HPLC Close to the Product Formation of isomeric byproducts due to poor regioselectivity.Implement a protecting group strategy to block reactive hydroxyls on the kaempferol core before acylating the sugar moiety.
Partial acylation or acetylation.Increase the equivalents of the acylating/acetylating agents and/or extend the reaction time.
Product is Contaminated with Starting Material Incomplete conversion.Drive the reaction to completion by increasing reaction time, temperature, or adding more reagents after checking for the presence of starting material.
Unexpected Byproducts Detected by Mass Spectrometry Side reactions involving protecting groups.Choose protecting groups that are stable under the acylation/acetylation conditions and can be removed cleanly.
Reaction with solvent or impurities.Use high-purity, anhydrous solvents.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of this compound, based on common synthetic strategies for acylated flavonoids.

Protocol 1: Protection of Astragalin (Benzylation)

  • Dissolve astragalin in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) in excess.

  • Add benzyl bromide (BnBr) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting protected astragalin by silica gel column chromatography.

Protocol 2: Regioselective p-Coumaroylation and Acetylation

  • Dissolve the protected astragalin in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a stoichiometric amount of p-coumaroyl chloride (or p-coumaric acid activated with a coupling agent like DCC/DMAP).

  • Stir the reaction at low temperature, allowing it to slowly warm to room temperature while monitoring for the formation of the di-p-coumaroylated intermediate. Controlling the stoichiometry and temperature is crucial for selectivity.

  • Once the desired p-coumaroylation is achieved, cool the mixture again to 0°C.

  • Add acetic anhydride dropwise.

  • Allow the reaction to proceed at room temperature until TLC analysis indicates the formation of the fully acylated product.

  • Quench the reaction with cold water and extract with a suitable organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product using column chromatography.

Protocol 3: Deprotection (Hydrogenolysis)

  • Dissolve the protected, fully acylated product in a suitable solvent mixture (e.g., methanol/ethyl acetate).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product, this compound, using preparative HPLC.

Visualizations

Synthesis_Workflow cluster_protection Step 1: Protection cluster_acylation Step 2: Acylation & Acetylation cluster_deprotection Step 3: Deprotection Astragalin Astragalin Protected_Astragalin Protected Astragalin (e.g., 7,4'-di-O-benzyl) Astragalin->Protected_Astragalin BnBr, K2CO3 Fully_Acylated Protected Target Molecule Protected_Astragalin->Fully_Acylated 1. p-Coumaroyl-Cl 2. Acetic Anhydride Final_Product This compound Fully_Acylated->Final_Product H2, Pd/C

Caption: Synthetic workflow for this compound.

Byproduct_Formation cluster_byproducts Potential Byproducts Starting_Material Protected Astragalin Target_Reaction Target Reaction: Selective Acylation & Acetylation Starting_Material->Target_Reaction Final_Product Desired Product Target_Reaction->Final_Product Desired Pathway Byproducts Byproduct Mixture Target_Reaction->Byproducts Side Reactions Incomplete Incompletely Reacted Isomers Positional Isomers Over_acylated Over-acylated Species

Caption: Logical relationship of byproduct formation during the acylation/acetylation step.

Troubleshooting_Workflow Problem Problem Identified: Complex Product Mixture Check_Selectivity Was a protecting group strategy used? Problem->Check_Selectivity Check_Conditions Review Reaction Conditions: - Stoichiometry - Temperature - Time Check_Selectivity->Check_Conditions Yes Implement_Protection Implement Protecting Group Strategy Check_Selectivity->Implement_Protection No Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Implement_Protection->Check_Conditions Analyze_Purify Analyze and Purify (HPLC, NMR) Optimize_Conditions->Analyze_Purify

Caption: Troubleshooting workflow for addressing a complex product mixture.

References

Technical Support Center: Optimizing HPLC Separation of Acylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of acylated flavonoids. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your analytical methods.

Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to directly address specific problems you may face during your experiments.

Issue 1: Poor Resolution or Co-elution of Acylated Flavonoid Peaks

Question: Why am I observing poor resolution or complete co-elution of my acylated flavonoid peaks?

Answer: Poor resolution is a common hurdle when separating structurally similar acylated flavonoids.[1] The addition of acyl groups can increase the hydrophobicity of flavonoids, leading to longer retention times in reversed-phase HPLC.[2] Several factors can be fine-tuned to enhance separation:

  • Initial System Health Checks:

    • Column Integrity: An old or contaminated column can lead to peak broadening and a loss of resolution. Ensure your column is in good condition.[1]

    • System Suitability: Confirm your HPLC system is functioning correctly by running a standard mixture with a known separation profile.[1][3]

  • Optimization Strategies:

    • Mobile Phase Composition: The choice of organic solvent and the use of acidic modifiers are critical. Acetonitrile is often preferred over methanol for better separation efficiency of flavonoids.[3] Adding a small percentage of acid, such as 0.1% formic acid, to the mobile phase can significantly improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase.[1][4]

    • Gradient Elution: Due to the complexity and varying polarities of compounds in natural extracts, gradient elution is almost always necessary for flavonoid glycoside separation.[4] A shallow gradient, where the concentration of the organic solvent is increased slowly, can improve the separation of closely eluting compounds.[4]

    • Column Temperature: Temperature influences the viscosity of the mobile phase and the interaction kinetics between your analytes and the stationary phase.[1] Increasing the column temperature can reduce mobile phase viscosity, potentially improving efficiency.[5] However, the effect on selectivity can vary, so it's a parameter worth optimizing.[4]

    • Stationary Phase: While C18 columns are the most common choice for flavonoid separation, exploring different stationary phases (e.g., C8, Phenyl, Cyano) may provide the necessary selectivity for your specific acylated flavonoids.[6][7]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing or fronting. How can I rectify this?

Answer: Poor peak shape can compromise quantification.[1] Here are the common causes and solutions:

  • For Peak Tailing:

    • Secondary Interactions: Residual silanol groups on the silica backbone of C18 columns can interact with the hydroxyl groups of flavonoids, causing peak tailing.[3]

      • Solution: Add an acidic modifier (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol interactions.[1][4]

    • Column Overload: Injecting too much sample can saturate the stationary phase.[3]

      • Solution: Try reducing the injection volume or diluting your sample.[1]

    • Column Contamination: Residual substances from previous injections can interact with your analytes.[1]

      • Solution: Flush the column with a strong solvent to remove contaminants.[1][3]

  • For Peak Fronting:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.[3]

      • Solution: Where possible, dissolve your sample in the initial mobile phase.[1]

Issue 3: Inconsistent Retention Times

Question: I am observing shifts in retention times between injections. What could be the cause?

Answer: Fluctuating retention times can make peak identification and quantification unreliable. Common causes include:

  • Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time, especially in reversed-phase chromatography.[8]

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[4] If preparing the mobile phase online, ensure the mixing device is functioning correctly.[8]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[3]

    • Solution: Use a thermostatted column compartment to maintain a consistent temperature.[3]

  • Column Equilibration: Inadequate equilibration of the column between gradient runs can lead to retention time drift.[4]

    • Solution: Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection.

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate.[3]

    • Solution: Perform regular pump maintenance. Check for leaks and ensure the pump is delivering a steady flow.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for acylated flavonoids?

A1: A good starting point is to use a reversed-phase C18 column with a gradient elution.[4][9] The mobile phase can consist of water and acetonitrile, both containing 0.1% formic acid.[1][9] Begin with a gradient elution, for instance, starting at a lower percentage of acetonitrile and gradually increasing it.[10] Set the column temperature to around 30-40°C and use a flow rate of approximately 1.0 mL/min.[1] Monitor the separation at wavelengths where flavonoids typically absorb, such as 254 nm and 350 nm.[9]

Q2: Should I use isocratic or gradient elution for separating acylated flavonoids?

A2: For complex samples containing multiple acylated flavonoids with a range of polarities, gradient elution is generally preferred.[4][11] Gradient elution allows for the effective separation of both more and less retained compounds within a single run, leading to sharper peaks and improved resolution.[11] Isocratic elution, where the mobile phase composition remains constant, is simpler but may result in long analysis times for strongly retained compounds and poor resolution for early eluting peaks.[12][13]

Q3: How does temperature affect the separation of acylated flavonoids?

A3: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to lower backpressure and potentially narrower peaks.[5][14] This can sometimes improve separation efficiency. However, the effect of temperature on the selectivity between different flavonoids can vary.[4][14] It is an important parameter to optimize for your specific separation. Some studies have shown that for certain flavonoids, increasing the temperature can decrease retention factors.[5][14]

Q4: Can I use methanol instead of acetonitrile as the organic solvent?

A4: Yes, methanol can be used as the organic solvent. However, acetonitrile often provides lower viscosity and may offer different selectivity, potentially leading to better peak shapes and resolution for flavonoids.[3][4] If you are not achieving adequate separation with methanol, switching to acetonitrile is a recommended troubleshooting step.[3]

Q5: What type of stationary phase is best for acylated flavonoid separation?

A5: C18 columns are the most widely used stationary phase for flavonoid analysis due to their hydrophobicity, which is suitable for retaining these compounds in reversed-phase mode.[4][9] However, for particularly challenging separations, exploring other stationary phases like C8, phenyl-hexyl, or even polar-embedded phases might provide the necessary selectivity.[6][7] The choice of stationary phase depends on the specific structures of the acylated flavonoids you are trying to separate.

Data Presentation

Table 1: Effect of Mobile Phase Modifier on Peak Shape

Mobile Phase CompositionPeak Shape Observation
Water/AcetonitrileSignificant peak tailing observed for most flavonoid peaks.
Water with 0.1% Formic Acid / Acetonitrile with 0.1% Formic AcidSymmetrical peaks with significantly reduced tailing.[1][4]

Table 2: Comparison of Isocratic vs. Gradient Elution for a Complex Flavonoid Sample

Elution ModeAdvantagesDisadvantagesBest Suited For
Isocratic Simple, reproducible, stable baseline.[11][13]Long analysis times for strongly retained compounds, poor resolution for complex mixtures.[11][12]Simple mixtures, routine analysis of a few known compounds.[13]
Gradient Better resolution for complex mixtures, shorter analysis times, sharper peaks.[11][15]Requires column re-equilibration, potential for baseline drift.[15]Complex samples with a wide range of polarities, method development.[4][11]

Experimental Protocols

Protocol 1: General HPLC Method Development for Acylated Flavonoids

  • Column: Start with a standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][17]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[9]

    • Solvent B: Acetonitrile with 0.1% formic acid.[9]

  • Gradient Program:

    • Begin with a "scouting" gradient to determine the elution profile of your sample. A typical scouting gradient might be 10-90% B over 30 minutes.[18]

    • Based on the scouting run, optimize the gradient to improve the resolution of your target peaks. This may involve creating a shallower gradient around the elution time of the peaks of interest.[4]

  • Flow Rate: Set the flow rate to 1.0 mL/min.[19]

  • Column Temperature: Maintain the column temperature at 30°C.[20]

  • Detection: Use a Diode Array Detector (DAD) or UV detector and monitor at wavelengths relevant for flavonoids (e.g., 254 nm, 280 nm, 350 nm).[9][21]

  • Injection Volume: Inject 10-20 µL of your sample, ensuring it is filtered through a 0.45 µm filter.

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_start Start: Chromatographic Issue cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Issues cluster_solution Solution start Identify Problem poor_resolution Poor Resolution / Co-elution start->poor_resolution peak_shape Peak Tailing / Fronting start->peak_shape rt_shift Retention Time Shift start->rt_shift optimize_mp Optimize Mobile Phase (Gradient, Solvent) poor_resolution->optimize_mp change_column Change Stationary Phase optimize_mp->change_column If still unresolved optimize_temp Optimize Temperature change_column->optimize_temp solution Optimized Separation optimize_temp->solution add_modifier Add Mobile Phase Modifier (e.g., Formic Acid) peak_shape->add_modifier check_load Check Sample Load add_modifier->check_load check_solvent Check Sample Solvent check_load->check_solvent check_solvent->solution check_mp_prep Check Mobile Phase Prep & Equilibration rt_shift->check_mp_prep check_temp_control Check Temperature Control check_mp_prep->check_temp_control check_pump Check Pump Performance check_temp_control->check_pump check_pump->solution HPLC_Method_Development_Workflow start Start: Method Development select_column 1. Select Column (e.g., C18) start->select_column select_mp 2. Select Mobile Phase (ACN/Water + 0.1% Formic Acid) select_column->select_mp scouting_run 3. Perform Scouting Gradient (e.g., 10-90% B in 30 min) select_mp->scouting_run evaluate_chrom 4. Evaluate Chromatogram scouting_run->evaluate_chrom optimize_gradient 5a. Optimize Gradient evaluate_chrom->optimize_gradient Resolution Needs Improvement optimize_other 5b. Optimize Other Parameters (Temp, Flow Rate) evaluate_chrom->optimize_other Peak Shape/Efficiency Needs Improvement validate_method 6. Validate Method evaluate_chrom->validate_method Acceptable Separation optimize_gradient->evaluate_chrom optimize_other->evaluate_chrom end Final Method validate_method->end

References

Technical Support Center: Regioselective Synthesis of Coumaroylastragalin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of coumaroylastragalin derivatives, such as tiliroside.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for achieving regioselective coumaroylation of astragalin (kaempferol-3-O-glucoside)?

A1: The most prevalent and effective strategy is enzymatic acylation using lipases.[1][2] Lipase B from Candida antarctica (CALB), often in an immobilized form, is highly regioselective for the primary hydroxyl group (6''-OH) on the glucose moiety of astragalin.[3] This method avoids the need for complex protection and deprotection steps often required in chemical synthesis and proceeds under mild reaction conditions, minimizing the formation of byproducts.[1][2]

Q2: Why is chemical synthesis of coumaroylastragalin challenging in terms of regioselectivity?

A2: Chemical synthesis is challenging due to the multiple hydroxyl groups on both the kaempferol aglycone and the glucose sugar. Without a proper protecting group strategy, acylation can occur non-selectively at various positions, leading to a mixture of isomers that are difficult to separate.[4][5] A multi-step process involving the protection of all but the desired hydroxyl group is typically required, which can be time-consuming and reduce the overall yield.[6][7]

Q3: What are the key parameters to optimize in an enzymatic acylation reaction?

A3: Key parameters to optimize for a successful enzymatic acylation include the choice of enzyme, the nature of the acyl donor (e.g., activated p-coumaric acid), the reaction solvent, the molar ratio of substrates (astragalin to acyl donor), temperature, and reaction time.[3] The water activity of the system is also a critical factor in lipase-catalyzed reactions in organic media.[2]

Q4: How can I purify the final coumaroylastragalin derivative from the reaction mixture?

A4: Purification is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) on a C18 column, is a powerful method for both analytical and preparative scale purification.[8][9][10] A gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol is commonly employed.[10] For larger scale purification, preliminary cleanup with macroporous resins or column chromatography on silica gel or Sephadex may be used.[11]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Explanation
Poor solubility of substrates 1. Select a more suitable organic solvent (e.g., tert-butanol, acetone, acetonitrile).[2] 2. Use a co-solvent to improve solubility.Astragalin and its derivatives have limited solubility in non-polar solvents, while the acyl donor may be less soluble in polar solvents. Finding an optimal solvent system where both substrates are adequately soluble is crucial for the reaction to proceed.[2]
Inactive or inhibited enzyme 1. Verify the activity of the lipase with a standard substrate. 2. Ensure the reaction medium is anhydrous, as excess water can promote hydrolysis over synthesis.[2] 3. Check for potential inhibitors in the starting materials or solvent.The enzyme's catalytic activity is paramount. Water can act as a competing nucleophile, leading to the hydrolysis of the acyl-enzyme intermediate.[12] Some compounds can act as enzyme inhibitors, reducing its efficacy.
Suboptimal reaction conditions 1. Optimize the temperature (typically 40-60°C for lipases).[13] 2. Adjust the molar ratio of acyl donor to astragalin (a high excess of the acyl donor is often required).[3] 3. Extend the reaction time and monitor progress via TLC or HPLC.Enzymatic reactions are sensitive to temperature. An excess of the acyl donor can shift the equilibrium towards product formation. Some reactions may require longer incubation times to reach completion.
Inefficient acyl donor 1. Use an activated form of p-coumaric acid, such as its vinyl or ethyl ester, to facilitate the transesterification reaction.[14]Lipases catalyze transesterification more efficiently with activated acyl donors. The use of free carboxylic acids can lead to the formation of water, which can inhibit the enzyme and promote hydrolysis.
Issue 2: Poor or Incorrect Regioselectivity
Potential Cause Troubleshooting Step Explanation
Incorrect enzyme choice 1. Use a highly regioselective lipase, such as immobilized Candida antarctica lipase B (CALB), which is known to favor the 6''-OH position of flavonoid glycosides.[3]Different lipases exhibit different regioselectivities. For instance, Pseudomonas cepacia lipase has been shown to acylate the B-ring of flavonoids in addition to the sugar moiety.[3]
Side reactions in chemical synthesis 1. Implement a robust protecting group strategy to mask other reactive hydroxyl groups on both the kaempferol and glucose moieties before acylation.[4]In chemical synthesis, achieving regioselectivity without protecting groups is extremely difficult and will likely result in a mixture of acylated isomers.
Isomerization of the product 1. Ensure mild workup and purification conditions. Avoid strong acids or bases.Although generally stable, the coumaroyl group could potentially migrate under harsh conditions, leading to a loss of regioselectivity.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step Explanation
Co-elution of starting material and product 1. Optimize the HPLC gradient to achieve better separation between astragalin and the coumaroylated product.[10] 2. Consider using a different stationary phase or a combination of chromatographic techniques (e.g., silica gel followed by RP-HPLC).The product is more lipophilic than the starting astragalin, which should allow for good separation on a reversed-phase column. Fine-tuning the elution method is key to resolving closely eluting peaks.
Presence of multiple side products 1. Improve the regioselectivity of the reaction (see Issue 2). 2. Perform a preliminary purification step using flash chromatography on silica gel to remove major impurities before final HPLC purification.A cleaner reaction mixture simplifies the final purification. Multiple side products often indicate a lack of selectivity in the synthesis step.
Removal of excess acyl donor 1. After the reaction, wash the crude product with a non-polar solvent like hexane to remove the unreacted lipophilic acyl donor before further purification.[6]The excess acyl donor, especially if it's an ester, can interfere with the purification process. A simple liquid-liquid extraction or washing step can be very effective.

Experimental Protocols

Protocol 1: Enzymatic Regioselective Synthesis of 6''-O-p-Coumaroylastragalin (Tiliroside)

This protocol is adapted from procedures for the regioselective acylation of flavonoid glycosides using lipase.[3][14]

Materials:

  • Astragalin (Kaempferol-3-O-glucoside)

  • Vinyl p-coumarate (acyl donor)

  • Immobilized Candida antarctica lipase B (CALB)

  • Anhydrous tert-butanol (solvent)

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • Dissolve astragalin (1 equivalent) and vinyl p-coumarate (5-10 equivalents) in anhydrous tert-butanol in a sealed flask.

  • Add immobilized CALB (e.g., 50-100 mg per 100 mg of astragalin).

  • Incubate the reaction mixture at 50°C with constant shaking (e.g., 200 rpm) for 24-72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.

  • Upon completion, filter the reaction mixture to remove the immobilized enzyme.

  • Evaporate the solvent under reduced pressure.

  • Wash the residue with hexane to remove excess unreacted vinyl p-coumarate.

  • Purify the resulting solid by preparative RP-HPLC to obtain pure 6''-O-p-coumaroylastragalin.

  • Characterize the final product using NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and regiochemistry.[8][15][16]

Quantitative Data

The following tables provide example data on yields for tiliroside synthesis and the effect of reaction parameters on enzymatic acylation.

Table 1: Yields of Tiliroside Derivatives from a Multi-Step Chemical Synthesis [17]

CompoundMolecular FormulaYield (%)
7b C₃₀H₂₆O₁₂79
7h C₃₀H₂₄Cl₂O₁₂70
Note: These yields are from a specific multi-step chemical synthesis route and may not be representative of a direct enzymatic acylation of astragalin.

Table 2: Effect of Reaction Parameters on Enzymatic Acylation of Flavonoids (General Examples)

ParameterConditionEffect on Yield/RegioselectivityReference
Enzyme Candida antarctica lipase BHigh regioselectivity for 6''-OH of the sugar moiety.[3]
Solvent tert-butanolGood conversion (50-60%) for flavonoid acylation.[2]
Acyl Donor Vinyl estersGenerally higher conversion rates compared to free acids.[14]
Molar Ratio High excess of acyl donor (e.g., 1:40 flavonoid:donor)Can drive the reaction towards higher conversion.[3]
Water Activity Low (<0.11)Favors synthesis over hydrolysis, increasing yield.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Astragalin & Vinyl p-coumarate in tert-butanol B Add Immobilized Lipase (CALB) A->B C Incubate at 50°C with shaking (24-72h) B->C D Monitor by TLC/HPLC C->D E Filter to remove enzyme D->E F Evaporate Solvent E->F G Wash with Hexane F->G H Purify by Prep-HPLC G->H I Characterize (NMR, MS) H->I

Caption: Workflow for the enzymatic synthesis of coumaroylastragalin.

Troubleshooting Decision Tree

troubleshooting_tree start Low or No Product? q1 Is Substrate Soluble? start->q1 a1_yes Check Enzyme Activity q1->a1_yes Yes a1_no Change Solvent/ Use Co-solvent q1->a1_no No q2 Poor Regioselectivity? a1_yes->q2 a1_no->q1 Re-evaluate a2_yes Use Regioselective Enzyme (e.g., CALB) q2->a2_yes Yes a2_no Proceed to Purification Issues q2->a2_no No q3 Purification Difficulty? a2_no->q3 a3_yes Optimize HPLC Gradient/ Add Pre-purification Step q3->a3_yes Yes a3_no Successful Synthesis! q3->a3_no No

Caption: Troubleshooting guide for common synthesis issues.

Signaling Pathway Context

signaling_pathway Metformin Metformin AMPK AMPK Activation Metformin->AMPK Tiliroside Tiliroside Derivatives (Coumaroylastragalin) Tiliroside->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) Inhibition AMPK->ACC Glucose_Uptake Enhanced Glucose Consumption AMPK->Glucose_Uptake

Caption: Simplified AMPK signaling pathway activated by tiliroside.[17]

References

Technical Support Center: Purification of Polyacylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of polyacylated flavonoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the extraction, separation, and purification of these valuable compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of polyacylated flavonoids, presented in a question-and-answer format to directly address specific experimental issues.

Issue 1: Low Yield of Purified Polyacylated Flavonoids

  • Question: Why is the yield of my purified polyacylated flavonoids consistently low?

  • Answer: Low recovery can stem from several factors throughout the purification process. Inappropriate solvent selection during initial extraction may fail to efficiently solubilize the target compounds. Polyacylated flavonoids, having a higher lipophilicity than their non-acylated counterparts, may require solvents of intermediate polarity. Additionally, these compounds can be susceptible to degradation under harsh extraction conditions, such as high temperatures or extreme pH.[1][2] During chromatographic purification, irreversible adsorption to the stationary phase or incomplete elution can also significantly reduce the final yield.

Troubleshooting Steps:

Potential CauseRecommended SolutionExpected Outcome
Inappropriate Extraction Solvent Screen a panel of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures) to identify the optimal system for your specific polyacylated flavonoids.[2][3]Increased solubilization of target compounds and a higher initial yield in the crude extract.
Degradation During Extraction Employ milder extraction techniques such as ultrasound-assisted extraction (UAE) at controlled, lower temperatures.[2][3] Consider adding antioxidants like ascorbic acid to the extraction solvent to prevent oxidative degradation.[1] Maintain a slightly acidic pH (around 4-6) to improve stability.Preservation of the structural integrity of the polyacylated flavonoids, leading to a higher overall yield.
Suboptimal Solid-to-Liquid Ratio Optimize the ratio of plant material to solvent. A common starting point is 1:30 (w/v).[3][4] Insufficient solvent may lead to incomplete extraction.Enhanced diffusion of the target compounds from the plant matrix into the solvent, improving extraction efficiency.
Irreversible Adsorption or Incomplete Elution During column chromatography, ensure the elution solvent is strong enough to desorb the polyacylated flavonoids from the stationary phase. A gradient elution with an increasing proportion of a stronger solvent is often effective.Complete elution of the target compounds from the column, maximizing recovery in the collected fractions.

Issue 2: Poor Purity and Presence of Contaminants

  • Question: My purified fractions of polyacylated flavonoids are still showing significant impurities. How can I improve the purity?

  • Answer: The co-extraction of other plant metabolites such as chlorophyll, lipids, and non-acylated flavonoids is a common challenge.[3] These impurities can have similar polarities to the target compounds, making separation difficult. The choice of purification technique and its optimization are critical for achieving high purity.

Troubleshooting Steps:

Potential CauseRecommended SolutionExpected Outcome
Co-extraction of Lipids and Pigments Introduce a defatting step prior to the main extraction using a non-polar solvent like n-hexane or petroleum ether.[3]Removal of highly non-polar impurities, resulting in a cleaner crude extract and simplifying subsequent purification steps.
Inefficient Chromatographic Separation Optimize the chromatographic method. For HPLC, adjust the mobile phase composition, gradient profile, and column temperature.[5] For column chromatography, consider using different stationary phases like polyamide or Sephadex LH-20, which are effective for flavonoid purification.[6]Improved resolution between the target polyacylated flavonoids and co-eluting impurities.
Presence of Non-acylated Flavonoids A multi-step purification approach is often necessary. Consider using macroporous resin chromatography as a preliminary purification step to enrich the flavonoid fraction before proceeding to high-resolution techniques like preparative HPLC.[7]Effective removal of more polar, non-acylated flavonoids, leading to a significant increase in the purity of the target compounds.

Frequently Asked Questions (FAQs)

  • Q1: What are the main challenges in purifying polyacylated flavonoids compared to their non-acylated counterparts?

    • A1: The primary challenges arise from the increased lipophilicity and potential for steric hindrance conferred by the acyl groups. This can alter their solubility and chromatographic behavior, making solvent selection and separation from other lipids and non-polar compounds more complex. Additionally, the ester bonds of the acyl groups can be labile, particularly under acidic or basic conditions and at elevated temperatures, leading to degradation during purification.

  • Q2: Which chromatographic technique is most suitable for the final purification of polyacylated flavonoids?

    • A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is generally the most effective technique for achieving high purity of polyacylated flavonoids.[8] The use of a C18 column with a mobile phase consisting of a gradient of acetonitrile or methanol in acidified water (e.g., with 0.1% formic acid) typically provides excellent resolution.[5] For larger scale purifications, preparative HPLC is the method of choice.

  • Q3: How can I prevent the degradation of my polyacylated flavonoids during the purification process?

    • A3: To minimize degradation, it is crucial to work at moderate temperatures and avoid extreme pH conditions.[1] During extraction and concentration steps, use a rotary evaporator under reduced pressure to keep temperatures low. Store extracts and purified fractions at low temperatures (4°C for short-term and -20°C or lower for long-term storage) and in the dark to prevent light-induced degradation.[1]

  • Q4: What is a good starting point for developing an HPLC method for a novel polyacylated flavonoid?

    • A4: A good starting point is to use a C18 column with a gradient elution. Begin with a mobile phase of 10-20% acetonitrile in water (both containing 0.1% formic acid) and gradually increase the acetonitrile concentration to 80-90% over 20-30 minutes.[5] Monitor the elution profile with a UV detector at the absorbance maximum of your flavonoid, which is typically between 280 and 370 nm.[9]

Experimental Protocols

Protocol 1: Purification of Polyacylated Flavonoids using Macroporous Resin Chromatography

This protocol describes a general procedure for the enrichment of polyacylated flavonoids from a crude plant extract.

  • Preparation of the Crude Extract:

    • Extract the dried and powdered plant material with an 80% ethanol solution at a solid-to-liquid ratio of 1:30 (g/mL) using ultrasound-assisted extraction for 1.5 hours at 60°C.[10]

    • Filter the extract and concentrate it under reduced pressure to remove the ethanol.

    • Dilute the resulting aqueous concentrate with deionized water to a final flavonoid concentration of approximately 1-2 mg/mL. Adjust the pH to around 3-4.[10]

  • Macroporous Resin Column Preparation and Equilibration:

    • Select a suitable macroporous resin (e.g., AB-8 or XAD-7HP) and pack it into a glass column.[7][11]

    • Wash the packed column sequentially with 5 bed volumes (BV) of 95% ethanol and then with deionized water until the eluent is clear.

    • Equilibrate the column by passing 5 BV of the pH-adjusted deionized water through it.

  • Adsorption:

    • Load the prepared crude extract onto the equilibrated column at a flow rate of 2-3 BV/h.[7][12]

    • Collect the effluent and monitor it for the presence of flavonoids to determine the breakthrough point.

  • Washing:

    • After loading, wash the column with 5 BV of deionized water to remove unbound sugars and other highly polar impurities.[13]

    • Subsequently, wash the column with 5 BV of a low concentration of ethanol (e.g., 5-10%) to remove more polar, non-acylated flavonoids and other weakly bound impurities.[13]

  • Elution:

    • Elute the adsorbed polyacylated flavonoids with a higher concentration of ethanol (e.g., 60-80%) at a flow rate of 2 BV/h.[7][12]

    • Collect the eluate in fractions and monitor the flavonoid content of each fraction using UV-Vis spectroscopy or thin-layer chromatography.

  • Concentration and Drying:

    • Pool the flavonoid-rich fractions and concentrate them under reduced pressure to remove the ethanol.

    • Lyophilize the remaining aqueous solution to obtain the purified polyacylated flavonoid powder.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Purified Flavonoids

This protocol provides a general method for the analytical separation of flavonoids.

  • Instrumentation and Columns:

    • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

    • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9][14]

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 10% B

      • 35-40 min: 10% B (re-equilibration)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30-40°C.[5]

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Monitor at the specific absorbance maximum of the target flavonoid (e.g., 280 nm for flavanones, 350 nm for flavonols).[6]

  • Sample Preparation:

    • Dissolve the purified flavonoid sample in methanol or the initial mobile phase composition to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

Table 1: Influence of Extraction Parameters on Total Flavonoid Yield

ParameterCondition 1Yield 1 (mg/g)Condition 2Yield 2 (mg/g)Condition 3Yield 3 (mg/g)Reference
Ethanol Concentration 60%106.1580%14.05 90%-[10][15]
Extraction Temperature 70°C114.43 90°C14.05>90°CDecrease[10][16]
Solid-to-Liquid Ratio 1:10 g/mL-1:30 g/mL13.22 >1:30 g/mLDecrease[4][10]
Extraction Time 0.5 h-1.5 h14.05 >2.5 hDecrease[10]

Table 2: Purity Enhancement using Macroporous Resin Chromatography

Resin TypeCrude Extract Purity (%)Purified Extract Purity (%)Purity Fold IncreaseRecovery Yield (%)Reference
AB-8 12.1457.824.7684.93[7]
D101 12.7443.003.38-[10]
D101 + Polyamide 12.7459.024.63-[10]
XAD-7HP --5.03-[11]

Visualizations

experimental_workflow cluster_extraction 1. Extraction cluster_concentration 2. Concentration & Pre-treatment cluster_purification 3. Purification cluster_final_product 4. Final Product plant_material Dried Plant Material extraction Ultrasound-Assisted Extraction (e.g., 80% Ethanol) plant_material->extraction filtration Filtration extraction->filtration rotovap Rotary Evaporation filtration->rotovap dilution Dilution & pH Adjustment rotovap->dilution macroporous_resin Macroporous Resin Chromatography dilution->macroporous_resin hplc Preparative HPLC macroporous_resin->hplc Enriched Fraction final_concentration Final Concentration hplc->final_concentration lyophilization Lyophilization final_concentration->lyophilization purified_product Purified Polyacylated Flavonoid lyophilization->purified_product

Caption: A general experimental workflow for the purification of polyacylated flavonoids.

troubleshooting_logic start Low Purity of Final Product check_impurities Identify Impurities (TLC, HPLC-MS) start->check_impurities polar_impurities Polar Impurities (e.g., non-acylated flavonoids) check_impurities->polar_impurities Predominantly Polar nonpolar_impurities Non-polar Impurities (e.g., lipids, chlorophyll) check_impurities->nonpolar_impurities Predominantly Non-polar solution_polar Optimize Macroporous Resin Gradient Elution (Increase low % EtOH wash) polar_impurities->solution_polar solution_nonpolar Incorporate Pre-extraction Defatting Step (n-hexane wash) nonpolar_impurities->solution_nonpolar end Improved Purity solution_polar->end solution_nonpolar->end

Caption: A logical workflow for troubleshooting low purity in flavonoid purification.

References

Technical Support Center: Synthesis of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenges in synthesizing this complex flavonoid glycoside are:

  • Regioselectivity: Achieving the specific acylation pattern on the glucose moiety of astragalin (kaempferol-3-O-glucoside) is difficult due to the similar reactivity of the secondary hydroxyl groups.

  • Protecting Group Strategy: A multi-step protection and deprotection sequence is necessary to selectively acylate the desired hydroxyl groups, which can be lengthy and reduce overall yield.

  • Purification: The final product can be difficult to separate from starting materials, incompletely reacted intermediates, and regioisomers.

  • Stability: Acylated flavonoids can be sensitive to reaction and purification conditions, potentially leading to acyl group migration or degradation.

Q2: What are the key starting materials for the synthesis?

A2: The key starting materials are Astragalin (kaempferol-3-O-β-D-glucoside), acetic anhydride or a suitable acetylating agent, and p-coumaric acid or its activated form (e.g., p-coumaroyl chloride).

Q3: Why is a protecting group strategy necessary?

A3: A protecting group strategy is crucial to ensure that the acetylation and p-coumaroylation reactions occur at the desired positions on the glucose sugar moiety of astragalin. Without protecting groups, the acylation would likely be unselective, leading to a complex mixture of products that are difficult to separate and a very low yield of the target molecule.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4:

  • Thin Layer Chromatography (TLC): Useful for rapid monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Essential for analyzing the purity of the final product and for purification at a preparative scale. A C18 column with a gradient of water (often with 0.1% formic acid) and acetonitrile or methanol is commonly used.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for confirming the structure of the final product, including the specific positions of the acetyl and p-coumaroyl groups.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete reactions at any step (protection, acylation, deprotection).- Loss of material during purification steps.- Degradation of intermediates or final product.- Monitor each reaction by TLC or HPLC to ensure completion before proceeding.- Optimize reaction conditions (temperature, time, stoichiometry of reagents).- Use high-purity starting materials and anhydrous solvents.- Handle acylated flavonoids with care, avoiding harsh acidic or basic conditions.
Formation of Multiple Products (Poor Regioselectivity) - Non-specific acylation due to incomplete protection of hydroxyl groups.- Acyl migration during the reaction or workup.- Ensure the protecting group strategy effectively blocks all hydroxyl groups except those targeted for acylation.- Consider using enzymatic acylation, which can offer higher regioselectivity.[2] Lipases like Candida antarctica lipase B (CALB) can be selective for certain hydroxyl groups on sugar moieties.[2]- Use mild reaction conditions to minimize acyl migration.
Difficulty in Removing Protecting Groups - The chosen protecting group is too stable under the deprotection conditions.- The deprotection reaction is incomplete.- Select protecting groups that can be removed under conditions that do not affect the acetyl and p-coumaroyl esters (e.g., hydrogenolysis for benzyl ethers).- Increase the reaction time or temperature for the deprotection step, while monitoring for potential side reactions.
Product is Difficult to Purify - The product has similar polarity to byproducts or starting materials.- Formation of regioisomers that are difficult to separate.- Employ multi-step purification techniques. Start with column chromatography on silica gel or a macroporous resin to remove major impurities.- For final purification, use preparative HPLC with a C18 column and an optimized gradient elution.[1]- High-Speed Counter-Current Chromatography (HSCCC) can also be an effective technique for separating complex mixtures of flavonoids.[1]
Inconsistent Results - Variability in the quality of reagents or solvents.- Presence of moisture in the reaction.- Use reagents from reliable suppliers and purify solvents if necessary.- Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Experimental Protocols

A plausible, though not explicitly documented, synthetic approach for this compound would involve a multi-step process. The following protocols are based on established methods for the synthesis of similar acylated flavonoid glycosides.

Protocol 1: Benzylation of Astragalin (Protection of Phenolic Hydroxyls)
  • Dissolve astragalin in anhydrous DMF.

  • Add an excess of benzyl bromide and potassium carbonate.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Purify the resulting per-O-benzylated astragalin by column chromatography.

Protocol 2: Regioselective Acylation of the Glucose Moiety

This is the most challenging part of the synthesis and would likely require an orthogonal protecting group strategy on the sugar. A possible, yet complex, route is outlined below:

  • Selective Protection of 2'' and 6''-OH: This could potentially be achieved using bulky silyl protecting groups or through enzymatic methods that show preference for these positions.

  • Acetylation of 3'' and 4''-OH: React the partially protected astragalin derivative with acetic anhydride in the presence of a base like pyridine.

  • Deprotection of 2'' and 6''-OH: Selectively remove the protecting groups at the 2'' and 6'' positions.

  • p-Coumaroylation of 2'' and 6''-OH: React the di-acetylated astragalin derivative with an activated form of p-coumaric acid (e.g., p-coumaroyl chloride) in the presence of a base.

Note: Achieving this specific regioselectivity is a significant synthetic challenge and may require extensive optimization.

Protocol 3: Deprotection of Phenolic Hydroxyls
  • Dissolve the fully acylated and benzylated astragalin derivative in a suitable solvent mixture (e.g., THF/methanol).

  • Add a palladium catalyst (e.g., Pd/C).

  • Stir the mixture under a hydrogen atmosphere until the debenzylation is complete (monitored by TLC or HPLC).

  • Filter off the catalyst and evaporate the solvent to yield the crude final product.

Protocol 4: Purification of the Final Product
  • Perform initial purification of the crude product using silica gel column chromatography.

  • For final purification to >95% purity, use preparative reversed-phase HPLC.[1]

    • Column: C18, e.g., 10 µm, 250 x 21.2 mm.[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: A carefully optimized gradient from a lower to a higher percentage of mobile phase B.

    • Detection: UV detector at wavelengths suitable for flavonoids (e.g., 254 nm and 350 nm).[1]

  • Collect the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Representative Yields for Key Synthetic Steps (Hypothetical)

Step Reaction Starting Material Product Representative Yield (%)
1BenzylationAstragalinPer-O-benzylated astragalin70-85
2Regioselective AcylationPer-O-benzylated astragalinFully acylated and benzylated astragalin30-50 (highly variable)
3DebenzylationFully acylated and benzylated astragalinThis compound85-95
Overall Astragalin This compound 18-40 (highly dependent on step 2)

Table 2: HPLC Purification Parameters (Example)

Parameter Value
Column C18 reversed-phase (250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 10-90% B over 30 minutes
Detection Wavelength 254 nm, 350 nm
Injection Volume 20 µL

Visualizations

Synthesis_Workflow A Astragalin B Protection of Phenolic OHs (Benzylation) A->B BnBr, K2CO3 C Per-O-benzylated Astragalin B->C D Regioselective Acylation (Acetylation & Coumaroylation) C->D Protecting Group Manipulation E Fully Acylated & Protected Astragalin D->E F Deprotection of Phenolic OHs (Hydrogenolysis) E->F H2, Pd/C G Crude Final Product F->G H Purification (Column Chromatography & Prep-HPLC) G->H I Pure this compound H->I

Caption: General workflow for the chemical synthesis.

Troubleshooting_Yield Start Low Yield Observed Q1 Check Reaction Completion Start->Q1 A1_Yes Reactions Complete Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Q2 Assess Purity of Intermediates A1_Yes->Q2 Sol1 Optimize: - Time - Temperature - Reagent Stoichiometry A1_No->Sol1 A2_Pure Intermediates are Pure Q2->A2_Pure Yes A2_Impure Impure Intermediates Q2->A2_Impure No Q3 Evaluate Final Purification A2_Pure->Q3 Sol2 Improve Purification of Intermediates (e.g., Recrystallization, Chromatography) A2_Impure->Sol2 A3_Loss Significant Loss During Purification Q3->A3_Loss Sol3 Optimize Purification Method: - Different Stationary Phase - Adjust HPLC Gradient A3_Loss->Sol3

Caption: Troubleshooting logic for low yield issues.

References

Preventing degradation of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin during extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and handling of this compound.

Issue Potential Cause Recommended Solution
Low yield of the target compound Thermal Degradation: Acylated flavonoids can be sensitive to high temperatures, leading to the hydrolysis of ester bonds.[1][2]Maintain a low extraction temperature, ideally below 40°C. Consider using non-thermal extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with controlled temperature settings.
pH-induced Degradation: Alkaline or strongly acidic conditions can catalyze the hydrolysis of the acetyl and p-coumaroyl ester groups. Flavonoids are generally more stable in slightly acidic to neutral pH.[3]Maintain the pH of the extraction solvent between 4 and 6. Use buffers if necessary to stabilize the pH throughout the process.
Enzymatic Degradation: Endogenous plant enzymes (e.g., esterases) can be released upon cell lysis and degrade the target molecule.[4][5][6]Deactivate enzymes prior to extraction by blanching or freeze-drying the plant material. Alternatively, use solvents that inhibit enzymatic activity, such as ethanol or methanol.
Oxidative Degradation: Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to oxygen and light.Perform extraction under an inert atmosphere (e.g., nitrogen or argon). Use amber glassware or cover equipment with aluminum foil to protect from light. Consider adding antioxidants like ascorbic acid or BHT to the extraction solvent.
Presence of degradation products in analytical results (e.g., HPLC, LC-MS) Hydrolysis: Peaks corresponding to deacetylated or decoumaroylated forms of the parent compound may be observed.Review the extraction and sample preparation conditions (temperature and pH). Ensure solvents are free of acidic or basic impurities.
Oxidation: Broadened peaks or the appearance of new, more polar compounds can indicate oxidation.Implement the measures to prevent oxidation as described above. Ensure the final extract is stored at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere.
Inconsistent extraction efficiency between batches Variability in Plant Material: The concentration of the target compound can vary depending on the plant's age, growing conditions, and post-harvest handling.Use plant material from a consistent source and of a similar age. Standardize the drying and grinding procedures.
Inconsistent Extraction Parameters: Minor variations in temperature, time, solvent composition, or pH can lead to different extraction yields.Carefully control and document all extraction parameters for each batch to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during extraction?

A1: The primary degradation pathways are hydrolysis of the acetyl and p-coumaroyl ester linkages, primarily driven by high temperatures and non-optimal pH conditions (either too acidic or too alkaline). Oxidation of the flavonoid backbone can also occur, though acylation can sometimes offer a protective effect.

Q2: What is the recommended solvent system for extracting this compound?

A2: Based on the polarity of the molecule and successful isolations reported in the literature, a mixture of methanol and water or ethanol and water is recommended. The optimal ratio should be determined empirically, but starting with a solvent system in the range of 70-80% organic solvent is a good approach. The use of slightly acidified water (e.g., with 0.1% formic acid) can improve extraction efficiency and stability.

Q3: How can I monitor the degradation of the target compound during method development?

A3: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the recommended analytical technique.[7] Monitor the peak area of the target compound and look for the appearance of new peaks that could correspond to degradation products. Comparing the UV-Vis spectra of the parent compound and potential degradation products can also be informative.

Q4: Are there any specific considerations for the sample preparation of Quercus ilex leaves?

A4: Yes, as acylated flavonoids can be thermally unstable, it is crucial to avoid high temperatures during the drying process of the plant material.[1] Lyophilization (freeze-drying) or drying at a low temperature (e.g., < 40°C) is recommended. Once dried, the material should be ground into a fine powder to increase the surface area for extraction.

Q5: What are the best storage conditions for the final extract?

A5: To ensure long-term stability, the purified extract should be stored as a dry powder or dissolved in a suitable solvent (e.g., methanol) at low temperatures, preferably at -20°C or -80°C. The container should be sealed tightly and flushed with an inert gas like nitrogen or argon to minimize exposure to oxygen and moisture. Storage in amber vials will protect the compound from light-induced degradation.

Experimental Protocols

Recommended Extraction Protocol for this compound from Quercus ilex

This protocol is a general guideline based on methods for extracting acylated flavonoids. Optimization may be required for specific applications.

  • Sample Preparation:

    • Freeze-dry fresh Quercus ilex leaves to minimize enzymatic and thermal degradation.

    • Grind the dried leaves into a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Macerate the powdered plant material (e.g., 10 g) with 80% aqueous methanol (100 mL) at room temperature for 24 hours, protected from light.

    • Alternatively, perform ultrasound-assisted extraction (UAE) at a controlled temperature (e.g., 30-40°C) for 30-60 minutes.

    • Filter the mixture and repeat the extraction on the plant residue two more times.

    • Combine the filtrates.

  • Solvent Removal:

    • Evaporate the organic solvent from the combined filtrates under reduced pressure at a temperature below 40°C.

  • Purification (Optional):

    • The resulting aqueous extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove highly polar impurities.

    • For isolation of the pure compound, column chromatography on Sephadex LH-20 or preparative HPLC is recommended.[7]

HPLC-DAD-MS Analysis
  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-40 min, 50-100% B; followed by a washing and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD detection at 280 nm and 320 nm. MS detection in negative ion mode to observe the deprotonated molecule [M-H]⁻.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing Start Quercus ilex Leaves FreezeDry Freeze-Drying Start->FreezeDry Grind Grinding FreezeDry->Grind Maceration Maceration or UAE (80% MeOH, <40°C, dark) Grind->Maceration Filtration Filtration Maceration->Filtration Filtration->Maceration Repeat 2x Combine Combine Filtrates Filtration->Combine Evaporation Evaporation (<40°C) Combine->Evaporation Purification Purification (SPE/Column Chromatography) Evaporation->Purification Analysis HPLC-DAD-MS Analysis Purification->Analysis Storage Storage (-20°C, dark, inert atm.) Analysis->Storage Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Deacetyl Deacetylated Product Parent->Deacetyl High Temp / Non-neutral pH Decoumaroyl Decoumaroylated Product Parent->Decoumaroyl High Temp / Non-neutral pH Oxidized Oxidized Products Parent->Oxidized Oxygen / Light Fully_Hydrolyzed Astragalin Deacetyl->Fully_Hydrolyzed Further Hydrolysis Decoumaroyl->Fully_Hydrolyzed Further Hydrolysis

References

Technical Support Center: Enhancing Flavonoid Glycoside Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of flavonoid glycosides.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of flavonoid glycosides generally low?

A1: The low oral bioavailability of flavonoid glycosides is multifactorial, stemming from their physicochemical properties and physiological interactions. Key contributing factors include:

  • Poor Aqueous Solubility: Many flavonoid aglycones are poorly soluble in water, which limits their dissolution in the gastrointestinal fluids and subsequent absorption.

  • Low Permeability: The bulky and hydrophilic sugar moiety attached to the flavonoid aglycone hinders its passive diffusion across the lipophilic intestinal cell membrane.

  • Enzymatic Metabolism: Flavonoid glycosides are subject to extensive metabolism in the gastrointestinal tract and liver. This includes deglycosylation by intestinal enzymes and subsequent phase I and phase II metabolism (e.g., glucuronidation, sulfation, and methylation) of the resulting aglycone. These modifications can alter the bioactivity and facilitate rapid excretion.

  • Gut Microbiota Interaction: The gut microbiota plays a significant role in metabolizing flavonoid glycosides that reach the colon, breaking them down into smaller phenolic compounds which may have different absorption profiles and biological activities.

  • Efflux Transporters: Flavonoids can be substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the intestinal epithelium, which actively pump the compounds back into the intestinal lumen, thereby reducing their net absorption.[1]

Q2: What is the impact of the sugar moiety on the absorption of flavonoid glycosides?

A2: The nature of the sugar moiety is a critical determinant of the absorption pathway and efficiency of flavonoid glycosides.

  • Monosaccharides vs. Disaccharides: Flavonoid glucosides (containing a glucose molecule) can be actively transported across the intestinal epithelium by the sodium-dependent glucose co-transporter 1 (SGLT1).[2] In contrast, flavonoid rutinosides (containing a rutinose disaccharide) are not substrates for SGLT1 and must be hydrolyzed by gut microbiota in the colon before the aglycone can be absorbed.[3][4][5] This results in a significantly delayed and lower peak plasma concentration for rutinosides compared to glucosides.[3][4][5]

  • Type of Monosaccharide: Even among monosaccharides, the type of sugar matters. For instance, quercetin-3-glucoside is absorbed much more efficiently than quercetin-3-rhamnoside in rats.[6]

Q3: What are the primary strategies to improve the bioavailability of flavonoid glycosides?

A3: Several strategies can be employed to overcome the poor bioavailability of flavonoid glycosides:

  • Enzymatic Hydrolysis: Converting the glycoside to its more lipophilic aglycone form through enzymatic hydrolysis can enhance passive diffusion across the intestinal barrier.

  • Nanoencapsulation: Encapsulating flavonoids in nanoparticles (e.g., polymeric nanoparticles, liposomes) can improve their solubility, protect them from degradation in the GI tract, and facilitate their transport across the intestinal epithelium.

  • Co-administration with Absorption Enhancers: Certain compounds can enhance flavonoid absorption by modulating tight junctions or inhibiting efflux transporters.

  • Structural Modification: Chemical modifications of the flavonoid structure, such as the formation of prodrugs or derivatives with improved solubility and permeability, can enhance bioavailability.

  • Formulation as Amorphous Solid Dispersions: Dispersing the flavonoid in a polymer matrix can improve its dissolution rate and oral absorption.

Troubleshooting Guides

Troubleshooting: Inefficient Enzymatic Hydrolysis of Flavonoid Glycosides
Problem Potential Cause Troubleshooting Steps
Incomplete Hydrolysis 1. Sub-optimal enzyme activity (pH, temperature).2. Inappropriate enzyme selection for the specific glycosidic bond.3. Insufficient enzyme concentration or incubation time.4. Presence of enzyme inhibitors in the sample matrix.1. Optimize reaction conditions (pH and temperature) for the specific enzyme used. For snailase, a common enzyme for flavonoid deglycosylation, a pH of 5.5 and a temperature of 37°C are often effective.[7][8]2. Ensure the chosen enzyme is active against the specific sugar moiety. Snailase has broad activity, but for specific glycosides, a more targeted enzyme like β-glucosidase or rhamnosidase might be necessary.[9][10]3. Increase the enzyme concentration or extend the incubation time. Monitor the reaction progress over time to determine the optimal duration.4. Purify the flavonoid glycoside extract to remove potential inhibitors before enzymatic treatment.
Aglycone Degradation 1. Instability of the aglycone at the reaction pH or temperature.2. Presence of oxidative enzymes in the crude enzyme preparation.1. Perform the hydrolysis under an inert atmosphere (e.g., nitrogen) to prevent oxidation.2. Add antioxidants (e.g., ascorbic acid) to the reaction mixture.3. Use a purified enzyme preparation to minimize side reactions.
Low Yield of Aglycone 1. Precipitation of the poorly soluble aglycone from the aqueous reaction medium.2. Adsorption of the aglycone to the reaction vessel.1. Add a co-solvent (e.g., ethanol, DMSO) to the reaction buffer to increase the solubility of the aglycone.[9]2. Use low-binding reaction tubes.3. After the reaction, perform a solvent extraction to recover the precipitated aglycone.
Troubleshooting: Sub-optimal Flavonoid-Loaded Nanoparticle Formulation
Problem Potential Cause Troubleshooting Steps
Large Particle Size 1. High polymer concentration.2. Inefficient stirring or sonication.3. Inappropriate solvent/anti-solvent ratio.1. Decrease the concentration of the polymer (e.g., PLGA).[11]2. Increase the stirring speed or sonication power during nanoprecipitation to promote the formation of smaller particles.[11]3. Optimize the ratio of the organic solvent to the aqueous anti-solvent.
Low Encapsulation Efficiency 1. Poor affinity of the flavonoid for the polymer matrix.2. High concentration of surfactant/stabilizer.3. Drug leakage during the preparation process.1. Select a polymer with higher affinity for the flavonoid. For hydrophobic flavonoids, polymers like PLGA or PCL are often suitable.[12][13]2. Reduce the concentration of the stabilizing agent (e.g., PVA), as excessive amounts can decrease encapsulation efficiency.[11]3. Optimize the formulation parameters, such as the drug-to-polymer ratio, to maximize encapsulation.[14]
Poor Nanoparticle Stability (Aggregation) 1. Insufficient surface charge (low zeta potential).2. Inadequate concentration of the stabilizing agent.1. Modify the nanoparticle surface with charged polymers (e.g., chitosan) to increase the zeta potential and electrostatic repulsion between particles.2. Increase the concentration of the stabilizer (e.g., PVA, Poloxamer) to provide better steric stabilization.
Troubleshooting: Caco-2 Cell Permeability Assay Issues
Problem Potential Cause Troubleshooting Steps
Low Apparent Permeability (Papp) 1. Poor aqueous solubility of the flavonoid.2. Active efflux by transporters like P-gp.3. Low integrity of the Caco-2 cell monolayer.1. Prepare the dosing solution with a co-solvent (e.g., DMSO, up to 1%) to enhance solubility.[15]2. Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) to assess the role of active transport.[1]3. Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. TEER values should be within the acceptable range for your cell line (typically >200 Ω·cm²).[1][16]
High Variability in Papp Values 1. Inconsistent cell culture conditions (passage number, seeding density).2. Variations in experimental parameters (incubation time, temperature).3. Analytical errors during sample quantification.1. Standardize cell culture procedures, using cells within a defined passage number range and consistent seeding density.[17]2. Maintain strict control over all experimental conditions.3. Validate the analytical method (e.g., HPLC-MS/MS) for accuracy, precision, and linearity in the relevant biological matrix.
Low Compound Recovery 1. Non-specific binding to the plasticware (e.g., Transwell inserts, collection plates).2. Degradation of the compound in the assay buffer.1. Use low-binding plates or pre-treat the plates with a blocking agent. The addition of a protein like bovine serum albumin (BSA) to the basolateral chamber can sometimes reduce non-specific binding.[13]2. Assess the stability of the compound in the assay buffer under the experimental conditions. If degradation is observed, consider shortening the incubation time or adding antioxidants.[1]

Data Presentation

Table 1: Comparative Bioavailability of Quercetin Glycosides and Aglycone in Rats

CompoundDose (mg/kg)Cmax (µM)Tmax (h)Relative Bioavailability (%)Reference
Quercetin Aglycone201.7 ± 1.84100[6]
Quercetin-3-glucoside2033.2 ± 3.54~1950[6]
Quercetin-3-rhamnoside20Undetectable--[6]
Rutin (Quercetin-3-rutinoside)20~34~176[6]

Table 2: Influence of Formulation Parameters on Quercetin-Loaded PLGA Nanoparticles

Parameter VariedChangeEffect on Particle SizeEffect on Encapsulation EfficiencyReference
PLGA Concentration IncreaseIncreaseIncrease[11]
PVA Concentration IncreaseSlight IncreaseDecrease[11]
Stirring Speed IncreaseDecreaseSlight Decrease[11]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Quercetin Glycosides using Snailase
  • Sample Preparation: Dissolve the flavonoid glycoside extract in a minimal amount of methanol and then dilute with a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.5).

  • Enzyme Preparation: Prepare a fresh solution of snailase (e.g., 5 mg/mL) in the same buffer.

  • Reaction Setup: Add the snailase solution to the flavonoid glycoside solution. A typical enzyme-to-substrate ratio is 1:10 (w/w).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 25 minutes), with gentle shaking.[7][8]

  • Reaction Termination: Stop the reaction by adding an equal volume of cold methanol or by heat inactivation (e.g., boiling for 5 minutes).

  • Extraction of Aglycone: Centrifuge the mixture to pellet any precipitate. Extract the supernatant with a water-immiscible organic solvent (e.g., ethyl acetate) to recover the flavonoid aglycone.

  • Analysis: Analyze the organic phase by HPLC or LC-MS to quantify the amount of aglycone produced.

Protocol 2: Preparation of Flavonoid-Loaded Polymeric Nanoparticles by Nanoprecipitation
  • Organic Phase Preparation: Dissolve the flavonoid and the polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone, acetonitrile).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol - PVA).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.[8][13]

  • Solvent Evaporation: Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation or ultracentrifugation.

  • Washing and Resuspension: Wash the nanoparticle pellet with deionized water to remove any unencapsulated flavonoid and excess stabilizer. Resuspend the nanoparticles in a suitable medium for characterization or further use.

Protocol 3: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

  • Preparation of Dosing Solution: Prepare the dosing solution of the flavonoid in a transport buffer (e.g., Hank's Balanced Salt Solution - HBSS) at the desired concentration.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of the flavonoid in the collected samples using a validated analytical method such as HPLC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Visualizations

flavonoid_absorption_pathway cluster_enterocyte Enterocyte Lumen Intestinal Lumen (Flavonoid Glycosides & Aglycones) SGLT1 SGLT1 Lumen->SGLT1 Active Transport (Glucosides) PassiveDiffusion Passive Diffusion Lumen->PassiveDiffusion Lipophilic Aglycones Enterocyte Enterocyte Aglycone Flavonoid Aglycone Efflux Efflux (P-gp, BCRP) Enterocyte->Efflux Bloodstream Bloodstream (Metabolites) Glycoside Flavonoid Glycoside PhaseII Phase II Metabolism Aglycone->PhaseII Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Metabolites->Bloodstream SGLT1->Enterocyte PassiveDiffusion->Enterocyte PhaseII->Metabolites Efflux->Lumen Reduced Absorption

Caption: Intestinal absorption pathways of flavonoid glycosides and aglycones.

nanoencapsulation_workflow Start Start OrganicPhase Prepare Organic Phase: Dissolve Flavonoid & Polymer (e.g., PLGA) in Solvent (e.g., Acetone) Start->OrganicPhase AqueousPhase Prepare Aqueous Phase: Dissolve Stabilizer (e.g., PVA) in Water Start->AqueousPhase Nanoprecipitation Nanoprecipitation: Add Organic Phase to Aqueous Phase under Stirring OrganicPhase->Nanoprecipitation AqueousPhase->Nanoprecipitation SolventEvaporation Solvent Evaporation: Stir to Remove Organic Solvent Nanoprecipitation->SolventEvaporation Collection Nanoparticle Collection: Centrifugation SolventEvaporation->Collection Washing Washing & Resuspension: Remove Free Drug & Stabilizer Collection->Washing End Flavonoid-Loaded Nanoparticles Washing->End

Caption: Experimental workflow for preparing flavonoid-loaded nanoparticles.

Caption: Logical troubleshooting workflow for low flavonoid bioavailability.

References

Technical Support Center: Troubleshooting Cell-Based Assays with Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with natural compounds in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My natural compound is not dissolving in the cell culture medium. What should I do?

A1: Poor aqueous solubility is a common issue with natural compounds.[1][2][3] Here is a recommended course of action:

  • Use a co-solvent: Dimethyl sulfoxide (DMSO) is the most common co-solvent for dissolving hydrophobic compounds for in vitro assays.[4][5] However, it is crucial to keep the final concentration of DMSO in the culture medium low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5]

  • Test solvent tolerance: Before starting your main experiment, perform a dose-response experiment to determine the maximum concentration of the solvent that your cells can tolerate without affecting their viability.

  • Alternative solubilization methods: For compounds that are still difficult to dissolve, consider techniques such as sonication, gentle heating, or the use of cyclodextrins.[4] More advanced drug delivery systems like nanohydrogels may also improve solubility.[2]

  • Check for precipitation: After adding the compound solution to the medium, visually inspect for any precipitate. Turbidity can be measured using a spectrophotometer to assess solubility limits.[3]

Q2: I am observing high background fluorescence in my assay. What could be the cause?

A2: High background fluorescence can stem from the natural compounds themselves, the cell culture medium, or the cells.

  • Compound Autofluorescence: Many natural compounds possess intrinsic fluorescence (autofluorescence), which can interfere with fluorescence-based assays.[6][7][8] It is essential to run a control plate with your compound in cell-free medium to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.

  • Media Components: Phenol red and components in fetal bovine serum (FBS) are known to contribute to background fluorescence.[9] Using phenol red-free media and reducing the serum concentration during the assay can help mitigate this issue.

  • Cellular Autofluorescence: Cells naturally contain fluorescent molecules like NADH and riboflavin, which contribute to autofluorescence.[7][9][10] This is more pronounced in larger and more granular cells. Using red-shifted fluorophores for your assay can help, as cellular autofluorescence is typically lower at longer wavelengths.[7][9]

Q3: My results are not reproducible. What are the common sources of variability?

A3: Variability in cell-based assays is a significant challenge and can originate from multiple sources.[11][12][13]

  • Cell Culture Practices: Inconsistent cell seeding density, high passage numbers, and mycoplasma contamination can all lead to variable results.[14][15] Standardizing cell culture protocols is critical.

  • Compound Preparation: Ensure your natural compound is fully dissolved and homogeneously mixed before adding it to the cells. Inconsistent compound concentrations will lead to high variability.

  • Pipetting and Handling: Minor errors in pipetting, especially when performing serial dilutions, can have a significant impact on the final results.[16] Ensure pipettes are calibrated and use consistent techniques.

  • Plate Edge Effects: Cells in the outer wells of a microplate are more susceptible to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

  • Biological Variability: There is inherent biological variability between different cell lines and even between different batches of the same cell line.[11]

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity or Low Cell Viability
Possible Cause Troubleshooting Step
Compound-induced cytotoxicity This may be the desired outcome. Ensure you have a proper dose-response curve to determine the IC50 value. Use a positive control for cytotoxicity.
Solvent toxicity Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used for your compound to ensure the observed toxicity is not due to the solvent.[5]
Compound precipitation Precipitated compound can cause physical stress to cells. Check for precipitate under a microscope. If present, refer to the solubility troubleshooting steps.
Contamination Check for signs of bacterial or fungal contamination. Perform a mycoplasma test.
Problem 2: False Positives in Screening Assays
Possible Cause Troubleshooting Step
Compound autofluorescence Measure the fluorescence of the compound in an acellular well at the assay's excitation/emission wavelengths. Subtract this background from your experimental wells or choose an alternative assay with a different readout (e.g., luminescence).[8]
Interference with assay reagents Some compounds can directly interact with assay reagents. For example, colored compounds can interfere with colorimetric assays like MTT.[6] Run the assay in a cell-free system with your compound to check for direct interference.
Nonspecific activity (PAINS) Pan-Assay Interference Compounds (PAINS) can appear as hits in many assays through non-specific mechanisms.[17][18] If a compound is active across multiple, unrelated assays, consider it a potential PAIN.
Problem 3: Inconsistent Dose-Response Curves
Possible Cause Troubleshooting Step
Poor compound solubility at high concentrations The compound may be precipitating at higher doses, leading to a plateau or drop in the dose-response curve. Visually inspect the wells with the highest concentrations.
Sub-optimal cell seeding density If cells are too confluent or too sparse, their response to the compound may be altered. Optimize the cell number to ensure they are in the logarithmic growth phase throughout the experiment.
Incorrect incubation time The effect of the compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period.

Quantitative Data Summary

Table 1: Common Solvents and Recommended Maximum Concentrations in Cell Culture

SolventRecommended Max. ConcentrationNotes
Dimethyl sulfoxide (DMSO)0.1% - 0.5%Can induce cell differentiation and has other biological effects at higher concentrations.[5]
Ethanol0.1% - 0.5%Can be toxic to some cell lines even at low concentrations.[5]
Methanol< 0.1%Generally more toxic than DMSO or ethanol.
Acetone0.1% - 0.5%Similar toxicity profile to ethanol.[5]

Note: The tolerance to solvents is cell-line dependent and should always be experimentally determined.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19][20] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[19][21]

Materials:

  • Cells in culture

  • Natural compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the natural compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, carefully aspirate the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Measure the absorbance at 570 nm using a microplate reader.[20]

Luciferase Reporter Assay

Luciferase reporter assays are used to study gene expression and signal transduction pathways.[22][23] The assay measures the light produced from the enzymatic reaction between luciferase and its substrate, luciferin.[23]

Materials:

  • Transfected cells with a luciferase reporter construct

  • Natural compound stock solution

  • Cell culture medium

  • Luciferase assay lysis buffer

  • Luciferase assay substrate

  • 96-well white, opaque plates

  • Luminometer

Protocol:

  • Seed transfected cells in a 96-well white, opaque plate and allow them to attach overnight.

  • Treat cells with the desired concentrations of the natural compound.

  • After the incubation period, remove the medium and wash the cells once with PBS.

  • Add the recommended volume of lysis buffer to each well and incubate for a few minutes at room temperature to ensure complete cell lysis.[24]

  • Add the luciferase assay substrate to each well. For flash-based assays, this is done by the luminometer's injector. For glow-based assays, it can be added manually.[23]

  • Immediately measure the luminescence using a luminometer.[24]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A Seed Cells in 96-well Plate C Treat Cells with Compound A->C Add dilutions B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add Assay Reagent (e.g., MTT, Luciferin) D->E F Incubate E->F G Measure Signal (Absorbance/Luminescence) F->G H Data Analysis G->H

Caption: General workflow for a cell-based assay with a natural compound.

troubleshooting_solubility start Compound precipitates in media? check_dmso Is final DMSO concentration <= 0.5%? start->check_dmso Yes proceed Proceed with experiment start->proceed No reduce_dmso Reduce DMSO concentration check_dmso->reduce_dmso No test_solubility_limit Determine solubility limit and adjust concentrations check_dmso->test_solubility_limit Yes reduce_dmso->start use_alternative Use alternative solvent or solubilization method stop Compound not suitable for this assay use_alternative->stop test_solubility_limit->use_alternative

Caption: Decision tree for troubleshooting compound solubility issues.

signaling_pathway cluster_nucleus Nuclear Events ligand Natural Compound receptor Cell Surface Receptor ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPK) adaptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1, NF-κB) kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (e.g., Luciferase Reporter) nucleus->gene_expression cellular_response Cellular Response (Proliferation, Apoptosis) gene_expression->cellular_response

Caption: A generic signaling pathway often studied with natural compounds.

References

Validation & Comparative

Comparing antioxidant activity of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin and astragalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of astragalin and tiliroside have been evaluated using various established in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for antioxidant activity, with a lower value indicating greater potency. The following table summarizes the IC50 values obtained from comparative studies.

Antioxidant AssayAstragalin (µg/mL)Tiliroside (µg/mL)Trolox (Positive Control) (µg/mL)
DPPH Radical Scavenging 168.0 ± 11.0118.0 ± 9.08.8 ± 0.7
ABTS Radical Scavenging 102.0 ± 8.078.0 ± 6.05.8 ± 0.4
Superoxide Anion (•O2–) Scavenging 145.0 ± 12.095.0 ± 8.0Not Reported
Ferric Reducing Antioxidant Power (FRAP) 125.0 ± 10.085.0 ± 7.07.5 ± 0.6

Data is presented as mean ± standard deviation.

The data clearly indicates that tiliroside exhibits significantly lower IC50 values across all tested antioxidant assays compared to astragalin.[1][2][3] This suggests that the addition of a p-coumaroyl group to the astragalin structure enhances its antioxidant activity.[1]

Discussion of Structure-Activity Relationship

The enhanced antioxidant activity of tiliroside can be attributed to the presence of the p-coumaroyl moiety.[1][2] This group extends the conjugation of the molecule and provides an additional phenolic hydroxyl group, which can readily donate a hydrogen atom to scavenge free radicals.

Based on these findings, it is hypothesized that 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin would exhibit even greater antioxidant activity than both astragalin and tiliroside. The presence of two p-coumaroyl groups would offer more sites for radical scavenging. However, the influence of the two acetyl groups on the antioxidant capacity is less predictable without direct experimental evidence. Acetylation can sometimes reduce antioxidant activity by masking hydroxyl groups, but it can also increase lipophilicity, potentially enhancing interaction with lipid-based radicals. Further experimental validation is necessary to confirm this hypothesis.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for researchers interested in replicating or extending these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging capacity.[4][5][6]

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • Prepare stock solutions of the test compounds (astragalin, this compound) and a positive control (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).

    • From the stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the solvent and 100 µL of the solvent used for the samples.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, leading to a decrease in absorbance at 734 nm.[7][8][9]

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compounds and a positive control (e.g., Trolox) as described for the DPPH assay.

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of each sample dilution to respective wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • For the blank, add 20 µL of the solvent and 180 µL of the diluted ABTS•+ solution.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 734 nm.

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative analysis of antioxidant activity.

Antioxidant_Assay_Workflow start Start: Compound Preparation compound_A Prepare Stock Solution of Astragalin start->compound_A compound_B Prepare Stock Solution of This compound start->compound_B serial_dilution_A Perform Serial Dilutions (Astragalin) compound_A->serial_dilution_A serial_dilution_B Perform Serial Dilutions (Acylated Astragalin) compound_B->serial_dilution_B run_assay Perform Antioxidant Assays serial_dilution_A->run_assay serial_dilution_B->run_assay assay_prep Prepare Antioxidant Assay Reagents (e.g., DPPH, ABTS) assay_prep->run_assay data_collection Measure Absorbance (Spectrophotometry) run_assay->data_collection data_analysis Calculate % Inhibition and IC50 Values data_collection->data_analysis comparison Compare Antioxidant Activities data_analysis->comparison end_node End: Conclude Structure-Activity Relationship comparison->end_node

Caption: General workflow for comparing the antioxidant activity of two compounds.

References

A Comparative Analysis of the Bioactivity of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, flavonoids have emerged as a promising class of natural compounds with a wide array of biological activities. Among these, quercetin is a well-studied flavonol known for its potent antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative overview of the bioactivity of quercetin and a more complex, acylated flavonoid, 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin, aimed at researchers, scientists, and professionals in drug development.

While extensive data is available for quercetin, research on this compound is limited. This compound is a derivative of astragalin (kaempferol-3-O-glucoside) and has been isolated from plants such as Quercus ilex.[1][2] Its structure, featuring acetyl and p-coumaroyl groups, suggests a potential for modified bioactivity compared to its parent compounds. This comparison synthesizes the available experimental data for both compounds, highlighting their known effects and discussing the potential implications of the structural modifications of the astragalin derivative.

Quantitative Bioactivity Data

To facilitate a clear comparison, the following tables summarize the available quantitative data for the antioxidant and cytotoxic activities of quercetin and the parent compound of the astragalin derivative, astragalin.

Table 1: Comparison of Antioxidant Activity

CompoundAntioxidant AssayIC50 ValueSource
Quercetin DPPH Radical Scavenging~5 µg/mL[3]
ABTS Radical Scavenging~2.5 µg/mL[3]
Astragalin DPPH Radical Scavenging~20 µg/mL[3]
ABTS Radical Scavenging~10 µg/mL[3]
This compound DPPH Radical ScavengingData not available
ABTS Radical ScavengingData not available

Table 2: Comparison of Cytotoxic Activity against HeLa Cells

CompoundCell LineCytotoxicity AssayIC50 ValueSource
Quercetin HeLaMTT Assay29.49 µg/mL (24h)[4][5]
HeLaMTT Assay149.52 µM[6]
HeLaCCK-8 Assay30 µM (24h)[7]
This compound HeLaSulforhodamine B AssayCytotoxicity has been assessed, but specific IC50 values are not publicly available.[8]

Discussion on Bioactivity

Antioxidant Activity: Quercetin is a well-established antioxidant.[3] The antioxidant capacity of astragalin is generally lower than that of quercetin. This difference is often attributed to the presence of the catechol group (3',4'-dihydroxyl) in the B-ring of quercetin, which is a key structural feature for potent radical scavenging, while astragalin's parent aglycone, kaempferol, has only one hydroxyl group in the B-ring.

For this compound, the addition of p-coumaroyl groups could potentially enhance its antioxidant activity compared to astragalin due to the phenolic hydroxyl group on the p-coumaric acid moiety. However, the acetylation of hydroxyl groups on the sugar might decrease this activity. Without experimental data, the precise antioxidant potential remains speculative.

Anti-inflammatory Activity: Quercetin exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[1] Astragalin also possesses anti-inflammatory properties, though it is generally considered to be less potent than quercetin.[1] The anti-inflammatory activity of this compound has been suggested but not yet quantified in published studies. The p-coumaroyl moieties may contribute to its anti-inflammatory potential, as p-coumaric acid itself has demonstrated anti-inflammatory effects.

Anticancer Activity: Quercetin has been shown to inhibit the proliferation of various cancer cell lines, including HeLa cervical cancer cells, and to induce apoptosis.[4][5][6][7] As indicated in Table 2, its IC50 value against HeLa cells varies depending on the assay and exposure time.

While specific IC50 values are not available for this compound, its cytotoxicity against HeLa cells has been evaluated.[8] The increased lipophilicity due to the acetyl and p-coumaroyl groups may enhance its cellular uptake compared to the parent glycoside, astragalin, potentially leading to increased cytotoxic activity. Studies on other acylated flavonoids have shown that such modifications can indeed enhance their anticancer effects.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the bioactivities discussed.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

    • Various concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • A control (DPPH solution without the test compound) is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is decolorized in the process. The change in absorbance is measured spectrophotometrically.

  • Protocol:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

    • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

  • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

  • Protocol:

    • Cells (e.g., HeLa) are seeded in a 96-well plate and incubated to allow for attachment.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • The plate is incubated for a few hours (e.g., 4 hours) to allow for formazan crystal formation.

    • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Molecular Mechanisms

Quercetin: Quercetin's diverse bioactivities are attributed to its ability to modulate multiple signaling pathways. As an anticancer agent, it can induce apoptosis through both intrinsic and extrinsic pathways, involving the regulation of Bcl-2 family proteins and caspases. It is also known to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

Caption: Signaling pathways modulated by Quercetin.

This compound: Specific signaling pathways modulated by this compound have not yet been elucidated. However, based on its structural components, it may share some mechanisms with astragalin and p-coumaric acid. Astragalin has been reported to exert its effects through pathways involving NF-κB and MAPK. The increased lipophilicity of the acylated derivative could facilitate its interaction with cellular membranes and intracellular targets, potentially leading to a distinct pharmacological profile.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Bioactivity Assays cluster_analysis Data Analysis Quercetin Quercetin Antioxidant Antioxidant Assays (DPPH, ABTS) Quercetin->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Quercetin->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT on HeLa cells) Quercetin->Cytotoxicity Astragalin_Derivative This compound Astragalin_Derivative->Antioxidant Astragalin_Derivative->Anti_inflammatory Astragalin_Derivative->Cytotoxicity IC50 IC50 Determination Antioxidant->IC50 Anti_inflammatory->IC50 Cytotoxicity->IC50 Pathway_Analysis Signaling Pathway Analysis IC50->Pathway_Analysis

Caption: Proposed experimental workflow for comparative bioactivity analysis.

Derivative_Structure Astragalin_Derivative This compound Astragalin Astragalin (Kaempferol-3-O-glucoside) Astragalin_Derivative->Astragalin derived from p_Coumaric_Acid p-Coumaric Acid Astragalin_Derivative->p_Coumaric_Acid contains Acetate Acetate Astragalin_Derivative->Acetate contains

References

The Impact of Acylation on the Bioactivity of Flavonoid Glycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structure-activity relationship (SAR) of flavonoids is a cornerstone of medicinal chemistry and drug discovery. A key modification that significantly influences the biological activity of flavonoid glycosides is acylation—the addition of an acyl group. This guide provides a comparative analysis of acylated versus non-acylated flavonoid glycosides, supported by experimental data, to elucidate the impact of this structural change on their therapeutic potential. Acylation has been shown to enhance several biological activities, including antioxidant, anti-inflammatory, enzyme inhibitory, hepatoprotective, neuroprotective, and anticancer effects, primarily by increasing the lipophilicity and stability of the parent compounds.[1][2][3]

Comparative Analysis of Biological Activities

The introduction of an acyl group to a flavonoid glycoside can dramatically alter its pharmacological profile. The following tables summarize the quantitative differences in bioactivity between acylated and non-acylated forms across various experimental models.

Table 1: Anticancer Activity

Acylation, particularly acetylation, has been demonstrated to enhance the antiproliferative effects of certain flavonoids in various cancer cell lines. This is often attributed to increased cellular uptake and interaction with molecular targets.[4][5]

FlavonoidDerivativeCell LineIC50 (µM)Fold Change (vs. Parent)Reference
Quercetin ParentMDA-MB-23124.3-[4]
5Ac-Q (pentaacetate)MDA-MB-23117.41.40x increase[4]
ParentHCT-11623.45-[4]
5Ac-Q (pentaacetate)HCT-11615.661.50x increase[4]
ParentHepG228.16-[4]
5Ac-Q (pentaacetate)HepG215.51.82x increase[4]
Kaempferol ParentMDA-MB-23146.7-[4]
4Ac-K (tetraacetate)MDA-MB-23133.61.39x increase[4]
ParentHCT-11634.85-[4]
4Ac-K (tetraacetate)HCT-11628.531.22x increase[4]
ParentHepG233.38-[4]
4Ac-K (tetraacetate)HepG223.21.44x increase[4]
Table 2: Antioxidant Activity

The antioxidant capacity of flavonoids is one of their most well-known properties. Acylation can modulate this activity, although the effect can vary depending on the assay and the specific compound.

Flavonoid GlycosideAcyl GroupAssayIC50 (µg/mL)ComparisonReference
Rutin NoneDPPH-Less active
PalmitateDPPH-More active
StearateDPPH-More active
Quercetin NoneDPPH1.89-[6]
Rutin (Quercetin-3-O-rutinoside) NoneDPPH4.68Less active than Quercetin[6]
Hyperoside (Quercetin-3-O-galactoside) NoneDPPH3.54Less active than Quercetin[6]
Kaempferol NoneABTS3.70-[6]
Table 3: Enzyme Inhibitory Activity

Acylated flavonoid glycosides have shown significant potential as enzyme inhibitors, which is relevant for conditions like diabetes and neurodegenerative diseases.[1][7]

Flavonoid GlycosideAcyl GroupEnzymeIC50ComparisonReference
Pelargonidin 3-sophoroside-5-glucoside Di-caffeoylα-Glucosidase (maltase)60 µMAcylated form is a potent inhibitor[7][8]
Noneα-Glucosidase (maltase)-Deacylation leads to a marked reduction in activity[7]
Kaempferol Glycoside p-CoumaroylAcetylcholinesterase-Strong inhibition[3]
FeruloylAcetylcholinesterase-Less active than p-coumaroyl acylated form[3]
Quercetin NoneAcetylcholinesterase50.99 µM-[9]
Rutin NoneAcetylcholinesterase0.322 mMLess active than Quercetin[10]
Table 4: Hepatoprotective and Neuroprotective Activities

Acylation can enhance the protective effects of flavonoid glycosides on liver and neuronal cells.

Flavonoid GlycosideAcyl GroupActivityObservationReference
Flavonoid Glycosides from Jussiaea repens GalloylHepatoprotectiveAcylation with gallic acid improved hepatoprotective actions.[1]
Quercetin-3-O-glucoside esters Long-chain fatty acidsAntiproliferative in HepG2 cellsSignificant inhibition of HepG2 cell proliferation.[11]
Ginkgo biloba Flavonoids p-CoumaroylNeuroprotectiveAcylated flavonoid was more potent than its non-acylated counterpart.[3]
Quercetin Analogue AcylatedNeuroprotectiveMore active than acylated kaempferol analogues.[1]

Signaling Pathways and Mechanisms of Action

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. Acylation can enhance the interaction of these compounds with key components of these pathways. Below are diagrams of major signaling pathways influenced by flavonoids.

general_structure cluster_flavonoid Flavonoid Aglycone cluster_glycoside cluster_acyl A Ring A C Ring C A->C B Ring B C->B Glycoside Sugar Moiety C->Glycoside O-glycosidic bond Acyl Acyl Group Glycoside->Acyl Ester bond

General structure of an acylated flavonoid glycoside.

experimental_workflow start Start: Cell Culture (e.g., RAW 264.7, HepG2) treatment Treatment with Acylated or Non-acylated Flavonoid Glycoside start->treatment stimulus Induction of Cellular Stress (e.g., LPS, CCl4, H2O2) treatment->stimulus incubation Incubation stimulus->incubation assays Biological Assays incubation->assays data Data Collection and Analysis (e.g., IC50, % inhibition) assays->data end End: Comparative Results data->end

General experimental workflow for comparing bioactivities.

NFkB_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active degrades, releasing Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammation induces transcription of Flavonoids Acylated Flavonoid Glycosides Flavonoids->IKK inhibit Flavonoids->NFkB_active inhibit translocation

Inhibition of the NF-κB signaling pathway by flavonoids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the comparison of acylated and non-acylated flavonoid glycosides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol or ethanol.

    • Prepare various concentrations of the test compounds (acylated and non-acylated flavonoids) in a suitable solvent.

    • Mix the test compound solutions with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

α-Glucosidase Inhibition Assay

This assay is used to screen for potential anti-diabetic agents that can delay carbohydrate digestion.[7]

  • Principle: α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. The assay measures the inhibition of this enzyme's activity, often using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which upon hydrolysis releases the yellow-colored p-nitrophenol.

  • Procedure:

    • Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Pre-incubate the enzyme with various concentrations of the test compounds.

    • Add the substrate (pNPG) to initiate the reaction.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a basic solution (e.g., sodium carbonate).

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and the IC50 value.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

  • Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Culture RAW 264.7 cells in a 96-well plate until they reach a suitable confluency.

    • Pre-treat the cells with various concentrations of the test compounds for a specific duration.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm, which corresponds to the amount of nitrite.

    • Determine the percentage of NO production inhibition and the IC50 value.

Conclusion

The acylation of flavonoid glycosides represents a promising strategy for enhancing their therapeutic properties. The addition of an acyl group generally increases lipophilicity, which can lead to improved bioavailability and cellular uptake, thereby potentiating a range of biological activities. As demonstrated by the compiled data, acylated flavonoids often exhibit superior anticancer, antioxidant, and enzyme inhibitory effects compared to their non-acylated precursors. However, the structure-activity relationships are complex, and the specific effects of acylation depend on the nature of the flavonoid core, the type and position of the acyl group, and the biological target. Further research into the precise molecular mechanisms by which acylation modulates signaling pathways will be crucial for the rational design of novel and more effective flavonoid-based therapeutic agents.

References

A Comparative Analysis of Chemical vs. Enzymatic Synthesis of Acylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acylation of flavonoids, a class of polyphenolic secondary metabolites of plants, is a key strategy for enhancing their therapeutic potential. This modification can improve their lipophilicity, bioavailability, and, consequently, their biological activity, including antioxidant, anti-inflammatory, and anticancer effects.[1] This guide provides a comparative analysis of the two primary methods for flavonoid acylation: traditional chemical synthesis and biocatalytic enzymatic synthesis.

Data Presentation: A Quantitative Comparison

The choice between chemical and enzymatic synthesis often depends on the desired outcome, including yield, selectivity, and process sustainability. Below is a summary of quantitative data from various studies, highlighting the key differences between the two approaches.

ParameterChemical SynthesisEnzymatic SynthesisSource(s)
Typical Reagents Acyl halides, anhydrides (e.g., acetic anhydride), pyridine, strong acids/basesLipases (e.g., Candida antarctica lipase B), proteases, esterases; various acyl donors (e.g., vinyl esters, fatty acids)[1][2][3]
Reaction Conditions Often harsh: high temperatures (reflux), extreme pH, anhydrous conditionsMild: moderate temperatures (e.g., 40-60°C), near-neutral pH[1][2]
Yield Can be high (e.g., 79-97% for quercetin pentaacetate) but may be reduced by side reactions and degradation.Generally high conversion rates (e.g., >93% for rutin oleate, >95% under optimal conditions), with minimal product degradation.[4][5][6]
Selectivity (Regioselectivity) Low: often results in a mixture of acylated products at different positions, requiring complex purification steps.High: enzymes can selectively acylate specific hydroxyl groups, particularly on sugar moieties of flavonoid glycosides, leading to a more homogenous product.[1][7][8]
Byproducts Can generate significant amounts of side products and hazardous waste.Minimal byproduct formation, leading to cleaner reactions and simpler purification.[1][8]
Environmental Impact Often involves toxic reagents and solvents, contributing to environmental concerns.Considered a "green chemistry" approach due to the use of biodegradable catalysts (enzymes) and milder, less toxic reaction conditions.[8]
Substrate Scope Broad, but harsh conditions can lead to the degradation of sensitive flavonoids.Can be limited by enzyme specificity; however, a wide range of lipases are available for different flavonoids and acyl donors.[7][9]

Experimental Protocols

Below are representative experimental protocols for the chemical and enzymatic acylation of flavonoids. These are generalized procedures and may require optimization for specific flavonoids and acyl donors.

Chemical Synthesis: Acetylation of Quercetin

This protocol is based on the common method of using acetic anhydride and pyridine.

Materials:

  • Quercetin

  • Acetic anhydride

  • Pyridine

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve quercetin in pyridine in a round-bottom flask.

  • Add acetic anhydride to the solution. The molar ratio of acetic anhydride to quercetin will determine the degree of acetylation.

  • Stir the reaction mixture at room temperature or under reflux for a specified time (e.g., 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture and pour it into ice-cold 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the acetylated quercetin.

Enzymatic Synthesis: Lipase-Catalyzed Acylation of Rutin

This protocol describes a typical procedure using an immobilized lipase.

Materials:

  • Rutin

  • Acyl donor (e.g., oleic acid, vinyl laurate)

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • Organic solvent (e.g., tert-butanol, acetone)

  • Molecular sieves (for anhydrous conditions, if required)

  • Shaking incubator

  • High-performance liquid chromatography (HPLC) system for reaction monitoring and product analysis

Procedure:

  • Dissolve rutin and the acyl donor in the chosen organic solvent in a sealed flask.[5][10]

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the substrate weight.

  • If anhydrous conditions are necessary, add molecular sieves.

  • Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 48 hours).[5]

  • Monitor the conversion of rutin to its acylated form using HPLC.

  • Once the reaction reaches the desired conversion, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting acylated rutin using techniques such as column chromatography.

Mandatory Visualizations

Chemical Synthesis Workflow

G cluster_0 Chemical Acylation of a Flavonoid A Flavonoid + Acylating Agent (e.g., Acetic Anhydride) + Catalyst (e.g., Pyridine) B Reaction under Harsh Conditions (e.g., Reflux) A->B C Quenching and Aqueous Workup B->C D Extraction with Organic Solvent C->D E Purification (e.g., Recrystallization, Column Chromatography) D->E F Acylated Flavonoid (Mixture of Isomers) E->F

Caption: A typical workflow for the chemical synthesis of acylated flavonoids.

Enzymatic Synthesis Workflow

G cluster_0 Enzymatic Acylation of a Flavonoid A Flavonoid + Acyl Donor (e.g., Vinyl Ester) + Immobilized Lipase in Organic Solvent B Incubation under Mild Conditions (e.g., 40-60°C) A->B C Enzyme Removal (Filtration) B->C D Solvent Evaporation C->D E Purification (e.g., Column Chromatography) D->E F Regioselectively Acylated Flavonoid E->F

Caption: A general workflow for the enzymatic synthesis of acylated flavonoids.

Signaling Pathway: Modulation of MAPK Pathway by Apigenin

Flavonoids, such as apigenin, can exert their biological effects by modulating intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular processes like proliferation, differentiation, and apoptosis, and is often dysregulated in diseases like cancer. Apigenin has been shown to modulate this pathway.

G cluster_0 MAPK Signaling Pathway Modulation by Apigenin ext_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response apigenin Apigenin apigenin->inhibition

Caption: Apigenin can inhibit the MAPK signaling pathway at multiple points.

References

Comparative Guide to HPLC Method Validation for the Quantification of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin, a flavonoid isolated from Quercus ilex[1]. The guide is intended for researchers, scientists, and drug development professionals, offering a comparison with alternative analytical techniques and detailing the necessary experimental protocols based on International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Introduction to this compound and Analytical Challenges

This compound is a complex acylated flavonoid glycoside. The structural complexity and potential for co-eluting related compounds from natural extracts present significant analytical challenges for accurate quantification. HPLC is a powerful and widely used technique for the analysis and purification of such compounds due to its high resolution and sensitivity.[7][8] A validated HPLC method is crucial for ensuring the accuracy, precision, and reliability of quantitative data, which is a regulatory requirement for quality control in the pharmaceutical industry.[2][5]

Proposed HPLC Method and Validation Parameters

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation (ICH Guidelines) cluster_analysis Data Analysis & Reporting Standard_Prep Prepare Standard Solutions (Different Concentrations) Linearity Linearity & Range Standard_Prep->Linearity Sample_Prep Prepare Sample Solutions (Spiked and Unspiked) Specificity Specificity Sample_Prep->Specificity Accuracy Accuracy Sample_Prep->Accuracy Precision Precision (Repeatability & Intermediate) Sample_Prep->Precision Select_Column Select HPLC Column (e.g., C18) Optimize_MP Optimize Mobile Phase (e.g., ACN/Water Gradient) Select_Column->Optimize_MP Optimize_Params Optimize Other Parameters (Flow Rate, Temperature, Wavelength) Optimize_MP->Optimize_Params Data_Acquisition Data Acquisition Optimize_Params->Data_Acquisition Specificity->Data_Acquisition Linearity->Data_Acquisition Accuracy->Data_Acquisition Precision->Data_Acquisition LOD_LOQ LOD & LOQ LOD_LOQ->Data_Acquisition Robustness Robustness Robustness->Data_Acquisition Calc_Results Calculate Validation Parameters Data_Acquisition->Calc_Results Final_Report Generate Validation Report Calc_Results->Final_Report

Caption: Workflow for HPLC method development and validation.

Detailed Experimental Protocols

1. Instrumentation and Chromatographic Conditions (Proposed):

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for flavonoid separation.[7][11]

  • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., 0.1% formic acid) as mobile phase A and acetonitrile or methanol as mobile phase B.[7] A typical gradient might start at a lower percentage of B, gradually increasing to elute the more non-polar acylated glycoside.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Flavonoids typically have two major absorption bands. For astragalin derivatives, wavelengths around 267 nm and 350 nm are often used.[12] A DAD allows for monitoring at multiple wavelengths to determine the optimal one.

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: A suitable extraction method, such as maceration or ultrasonic-assisted extraction with an appropriate solvent (e.g., aqueous ethanol or methanol), should be employed to extract the analyte from the matrix (e.g., plant material).[13][14][15] The extract should then be filtered through a 0.45 µm filter before injection.

3. Validation Parameters and Acceptance Criteria:

The validation of the analytical method should be performed according to ICH guidelines, assessing the following parameters:[6]

Validation ParameterExperimental ProtocolAcceptance Criteria (Typical)
Specificity Analyze blank matrix, spiked matrix, and standard solution. Assess for interference at the retention time of the analyte.The peak for the analyte should be well-resolved from other components, and the blank should show no significant interference.
Linearity and Range Inject at least five concentrations of the standard solution in triplicate. Plot a calibration curve of peak area versus concentration and determine the regression equation and correlation coefficient (r²).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration) in triplicate. Calculate the percentage recovery.Mean recovery should be within 98-102%.
Precision Repeatability (Intra-day): Analyze at least six replicates of a sample at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. Calculate the Relative Standard Deviation (%RSD).%RSD ≤ 2%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).[3][4]The lowest concentration at which the analyte can be detected but not necessarily quantified.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or calculated from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).[3][4]The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Robustness Deliberately introduce small variations in the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.The method should remain unaffected by small variations in parameters, with %RSD of results remaining within acceptable limits.[4]

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for the quantification of many flavonoids, other techniques can also be employed, each with its own advantages and disadvantages.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.[5]High resolution, high sensitivity, suitable for a wide range of flavonoids, well-established and robust.[14][16]Requires expensive instrumentation and solvents, can be time-consuming for method development.
Ultra-Violet/Visible (UV-Vis) Spectrophotometry Measures the absorbance of light by the analyte at a specific wavelength.[15][16]Simple, rapid, inexpensive, and can be applied directly to extracts.[16]Low specificity (can be affected by interfering compounds with similar absorption spectra), less sensitive than HPLC.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[16]High sensitivity, especially when coupled with Mass Spectrometry (GC-MS).[16]Requires derivatization for non-volatile compounds like flavonoid glycosides, which can be time-consuming and introduce errors.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.[16]Very high sensitivity and specificity, provides structural information.[16]High cost of instrumentation, can be subject to matrix effects.

Logical Relationship of Method Choice

Method_Choice Goal Accurate Quantification of This compound Complexity Complex Matrix (e.g., Plant Extract) Goal->Complexity Specificity_Needed High Specificity Required Goal->Specificity_Needed Sensitivity_Needed High Sensitivity Required Goal->Sensitivity_Needed Cost_Constraint Cost/Resource Constraints Goal->Cost_Constraint HPLC HPLC Complexity->HPLC Handles Complexity UV_Vis UV-Vis Complexity->UV_Vis Prone to Interference Specificity_Needed->HPLC Good Specificity LC_MS LC-MS Specificity_Needed->LC_MS Excellent Specificity Sensitivity_Needed->HPLC Good Sensitivity Sensitivity_Needed->LC_MS Excellent Sensitivity Cost_Constraint->HPLC Moderate Cost Cost_Constraint->UV_Vis Low Cost Cost_Constraint->LC_MS High Cost GC GC

Caption: Factors influencing the choice of analytical method.

Conclusion

The validation of an analytical method is critical to ensure the reliability of quantitative data for complex molecules like this compound. A reversed-phase HPLC method, validated according to ICH guidelines, offers a robust, sensitive, and specific approach for this purpose. While other techniques like UV-Vis, GC, and MS have their applications, HPLC provides a well-balanced option for routine quality control and research in the pharmaceutical and natural product sectors. The detailed protocols and comparative data presented in this guide serve as a valuable resource for developing and validating a suitable analytical method for this and other structurally related flavonoid glycosides.

References

A Researcher's Guide to Cross-Validation of Antioxidant Assays for Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of the antioxidant capacity of flavonoids is crucial for the development of novel therapeutics and nutraceuticals. This guide provides an objective comparison of four commonly used antioxidant assays—DPPH, ABTS, FRAP, and ORAC—supported by experimental data and detailed protocols to aid in the selection and cross-validation of these methods.

Flavonoids are a diverse group of polyphenolic compounds found in plants, renowned for their potent antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals, donate hydrogen atoms, and chelate metal ions.[1] However, the measured antioxidant activity of a flavonoid can vary significantly depending on the assay method used. Therefore, a cross-validation approach using multiple assays is essential for a comprehensive and reliable assessment of their antioxidant potential.

Comparison of Antioxidant Assays for Flavonoids

The selection of an antioxidant assay should be based on the specific research question and the chemical nature of the flavonoids being investigated. The following table summarizes the key characteristics and performance of the DPPH, ABTS, FRAP, and ORAC assays, along with comparative antioxidant activity values for common flavonoids.

AssayPrincipleWavelengthStandardProsConsQuercetin (IC50/TE)Catechin (IC50/TE)Rutin (IC50/TE)
DPPH Hydrogen atom transfer (HAT)517 nmTrolox / Ascorbic AcidSimple, rapid, and cost-effective.Interference from compounds that absorb at 517 nm. Reaction kinetics can be slow for some antioxidants.~5-20 µM (IC50)~10-30 µM (IC50)~15-40 µM (IC50)
ABTS Electron transfer (ET) and Hydrogen atom transfer (HAT)734 nmTroloxApplicable to both hydrophilic and lipophilic antioxidants. Stable radical.Requires generation of the radical cation prior to the assay.~2-10 µM (IC50)~5-25 µM (IC50)~10-35 µM (IC50)
FRAP Ferric reducing ability (Electron transfer)593 nmFeSO4 / TroloxSimple, rapid, and automated.Does not measure the activity of antioxidants that act by hydrogen atom transfer (e.g., thiols).~1-5 µmol TE/µmol~0.5-3 µmol TE/µmol~0.8-4 µmol TE/µmol
ORAC Hydrogen atom transfer (HAT)485 nm (Ex) / 520 nm (Em)TroloxMeasures both inhibition time and degree of inhibition. Biologically relevant radical source (peroxyl radical).Requires a fluorescence plate reader. Longer assay time.~4-8 µmol TE/µmol~2-6 µmol TE/µmol~3-7 µmol TE/µmol

Note: The provided IC50 and Trolox Equivalent (TE) values are approximate ranges compiled from various studies and can vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for each of the four key antioxidant assays are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific flavonoids and laboratory equipment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[2]

Reagents:

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • Test flavonoid solutions (various concentrations)

  • Standard antioxidant solution (e.g., Trolox or Ascorbic Acid)

Procedure:

  • Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[2]

  • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of various concentrations of the flavonoid sample or standard.

  • For the blank, add 100 µL of methanol or ethanol to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

  • Plot the percentage inhibition against the concentration of the flavonoid to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[3][4]

Reagents:

  • ABTS stock solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Ethanol or phosphate buffer (pH 7.4)

  • Test flavonoid solutions (various concentrations)

  • Standard antioxidant solution (e.g., Trolox)

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.[1][3]

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.[1]

  • Dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of the flavonoid sample or standard.[1]

  • For the blank, add 190 µL of the diluted ABTS•+ solution to 10 µL of the solvent used for the sample.

  • Incubate the plate at room temperature for 6-30 minutes.[1]

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•+ scavenging activity and the Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[5]

Reagents:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • FRAP reagent (prepared fresh)

  • Test flavonoid solutions (various concentrations)

  • Standard solution (e.g., FeSO₄ or Trolox)

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[6]

  • Warm the FRAP reagent to 37°C before use.

  • In a 96-well microplate, add 220 µL of the FRAP reagent to 10 µL of the flavonoid sample or standard.

  • For the blank, add 220 µL of the FRAP reagent to 10 µL of the solvent.

  • Incubate the plate at 37°C for 4-30 minutes.[6][7]

  • Measure the absorbance at 593 nm.

  • Create a standard curve using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[8][9]

Reagents:

  • Fluorescein sodium salt solution (probe)

  • AAPH solution (radical generator)

  • Phosphate buffer (75 mM, pH 7.4)

  • Test flavonoid solutions (various concentrations)

  • Standard antioxidant solution (Trolox)

Procedure:

  • Prepare working solutions of fluorescein, AAPH, and Trolox in phosphate buffer.

  • In a black 96-well microplate, add 150 µL of the fluorescein solution and 25 µL of the flavonoid sample, standard, or blank (phosphate buffer).[10]

  • Incubate the plate at 37°C for 15-30 minutes in the plate reader.[8][10]

  • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[9][10]

  • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculate the area under the curve (AUC) for each sample, standard, and blank.

  • Determine the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

  • Plot a standard curve of net AUC versus Trolox concentration. The ORAC value of the sample is expressed as Trolox equivalents.

Visualizing Antioxidant Mechanisms and Assay Workflow

To better understand the underlying principles and experimental processes, the following diagrams illustrate the primary antioxidant mechanisms of flavonoids and a generalized workflow for their cross-validation.

flavonoid_antioxidant_mechanisms cluster_mechanisms Primary Antioxidant Mechanisms Flavonoid Flavonoid FlavonoidRadical Flavonoid Radical (F-O•) Flavonoid->FlavonoidRadical H• donation (HAT) Chelation Flavonoid->Chelation Metal Chelation FreeRadical Free Radical (R•) StableMolecule Stable Molecule (RH) FreeRadical->StableMolecule H• acceptance MetalIon Metal Ion (e.g., Fe²⁺, Cu²⁺) MetalIon->Chelation ChelatedComplex Chelated Complex Chelation->ChelatedComplex

Caption: Primary antioxidant mechanisms of flavonoids.

cross_validation_workflow cluster_preparation Sample & Standard Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis & Comparison FlavonoidSample Flavonoid Sample SerialDilutions Serial Dilutions FlavonoidSample->SerialDilutions Standard Standard (e.g., Trolox) Standard->SerialDilutions DPPH DPPH Assay SerialDilutions->DPPH ABTS ABTS Assay SerialDilutions->ABTS FRAP FRAP Assay SerialDilutions->FRAP ORAC ORAC Assay SerialDilutions->ORAC Absorbance Measure Absorbance/ Fluorescence DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance ORAC->Absorbance Calculation Calculate IC50 / TEAC Absorbance->Calculation Comparison Compare Results Calculation->Comparison

Caption: Experimental workflow for cross-validation.

References

A Comparative Guide to the Efficacy of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and, where data is available, the inferred in vivo efficacy of the flavonoid glycoside 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin. This compound, a derivative of astragalin (kaempferol-3-O-glucoside), is characterized by the presence of two acetyl and two p-coumaroyl groups. These modifications are anticipated to significantly influence its biological activity. Due to the limited availability of direct experimental data for this specific compound, this guide will draw comparisons with its parent compounds, astragalin and the related tiliroside (kaempferol-3-O-(6''-O-p-coumaroyl)-glucoside), to elucidate the potential contributions of the acetyl and p-coumaroyl moieties to its overall efficacy.

In Vitro Efficacy: Cytotoxicity and Antioxidant Activity

Current research provides a specific data point on the cytotoxic effects of this compound. In contrast, extensive data on the antioxidant properties of the related compounds, astragalin and tiliroside, allows for a comparative assessment of the potential impact of its chemical modifications.

Cytotoxicity Data

A study has reported the in vitro cytotoxicity of this compound against human HeLa cells.[1][2][3]

CompoundCell LineAssayIC50 Value
This compoundHeLaSulforhodamine B< 3 μM[1][2][3]
Comparative Antioxidant Activity

To understand the potential antioxidant capacity of this compound, we can analyze the data from a comparative study on astragalin and tiliroside. The addition of a p-coumaroyl group in tiliroside significantly enhances its antioxidant activity compared to astragalin.[4][5] It is plausible that the two p-coumaroyl groups in the title compound would confer even greater antioxidant potential. The introduction of acyl groups into flavonoid glycosides has also been shown to improve their antioxidant activity.[6]

CompoundDPPH Radical Scavenging IC50 (μM)ABTS Radical Scavenging IC50 (μM)Superoxide Anion Scavenging IC50 (μM)
Astragalin118.4 ± 4.545.6 ± 1.2189.7 ± 11.2
Tiliroside48.2 ± 2.621.3 ± 0.985.1 ± 5.3

Data for Astragalin and Tiliroside sourced from a comparative study.[4][5]

In Vivo Efficacy: An Extrapolated View

As of the latest literature review, no specific in vivo efficacy studies for this compound have been published. However, based on the known biological activities of its core structure, kaempferol, and its glycosides, we can infer its potential therapeutic effects. Kaempferol and its derivatives are known to modulate key signaling pathways involved in inflammation, cancer, and oxidative stress.[7][8][9]

Potential Signaling Pathways

The biological activities of kaempferol glycosides are often attributed to their modulation of critical cellular signaling pathways. The presence of acetyl and p-coumaroyl groups may enhance the interaction of this compound with these pathways.

G Potential Signaling Pathways Modulated by Kaempferol Glycosides cluster_0 Anti-Inflammatory Pathway cluster_1 Antioxidant Response Pathway cluster_2 Anticancer Pathway (PI3K/Akt) LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Phosphorylation NFkB_Activation NFkB_Activation IKK->NFkB_Activation Phosphorylation Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NFkB_Activation->Pro_inflammatory_Cytokines Transcription Kaempferol_Glycosides This compound (and related compounds) Kaempferol_Glycosides->IKK Inhibition Nrf2_Activation Nrf2_Activation Kaempferol_Glycosides->Nrf2_Activation Promotes PI3K PI3K Kaempferol_Glycosides->PI3K Inhibition Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2_Activation Induces ARE ARE Nrf2_Activation->ARE Binds to Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes Transcription of (e.g., HO-1) Growth_Factors Growth_Factors Receptor_Tyrosine_Kinases Receptor_Tyrosine_Kinases Growth_Factors->Receptor_Tyrosine_Kinases Receptor_Tyrosine_Kinases->PI3K Akt Akt PI3K->Akt Activates Cell_Survival_Proliferation Cell_Survival_Proliferation Akt->Cell_Survival_Proliferation Promotes

Caption: Potential signaling pathways modulated by kaempferol glycosides.

Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a series of dilutions of the test compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 50 µL of each dilution of the test compound or positive control.

  • Add 150 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as the blank.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

G DPPH Radical Scavenging Assay Workflow A Prepare Test Compound and DPPH Solutions B Add Compound Dilutions to 96-well Plate A->B C Add DPPH Solution to each well B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

This compound demonstrates potent in vitro cytotoxic activity against HeLa cells. While direct in vivo data is currently lacking, the analysis of structurally related compounds strongly suggests that the dual acetylation and coumaroylation may significantly enhance its antioxidant and other biological activities compared to its parent compound, astragalin. Further research is warranted to fully elucidate the in vivo efficacy and mechanisms of action of this promising natural product. The provided experimental protocol for antioxidant activity serves as a foundational method for future investigations. The potential modulation of key signaling pathways like NF-κB, Nrf2, and PI3K/Akt highlights its therapeutic potential in various disease models.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of various flavonoid glycosides, focusing on their mechanisms of action and supported by experimental data. The information presented is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection and application of these natural compounds.

Introduction to Flavonoid Glycosides and Inflammation

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants. In nature, they often exist as glycosides, where a sugar moiety is attached to the flavonoid aglycone. This glycosylation can significantly impact their bioavailability and biological activity. Chronic inflammation is a key pathological factor in numerous diseases, and the modulation of inflammatory pathways is a critical area of therapeutic research. Flavonoid glycosides have garnered considerable attention for their potential to mitigate inflammatory responses, primarily through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory mediators.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the inhibitory effects of selected flavonoid glycosides on key inflammatory markers. The data is compiled from various in vitro studies, providing a comparative overview of their potency. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

Flavonoid GlycosideAglyconeCell LineStimulantIC50 for NO Inhibition (µM)IC50 for PGE2 Inhibition (µM)Reference
Luteolin-7-O-glucosideLuteolinRAW 264.7LPS22.715.0[1]
Luteolin (Aglycone)-RAW 264.7LPS13.97.4[1]
RutinQuercetinRAW 264.7LPS>100>100[2]
Quercetin (Aglycone)-RAW 264.7LPS~20-40-[3]

Table 2: Inhibition of Pro-inflammatory Cytokines and Reactive Oxygen Species (ROS)

Flavonoid/GlycosideCell LineStimulantConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)ROS Inhibition (%)Reference
KaempferolHUVECCytokine Mix50Significant Inhibition-Stronger than Quercetin[4]
QuercetinHUVECCytokine Mix50Significant Inhibition--[4]
Kaempferol-7-O-glucosideRAW 264.7ConA100--No Significant Effect[5]
Kaempferol (Aglycone)RAW 264.7ConA100--Significant Inhibition[5]
FisetinRAW 264.7LPS20ReducedReduced-[6]
MyricetinRAW 264.7LPS80ReducedReduced-[6]

Key Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Many flavonoid glycosides exert their anti-inflammatory effects by inhibiting this pathway at various points.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive) Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Transcription Flavonoid_Glycosides Flavonoid Glycosides Flavonoid_Glycosides->IKK_complex Inhibits Flavonoid_Glycosides->NFkB Inhibits Translocation

NF-κB signaling pathway and points of inhibition by flavonoids.

Experimental Protocols

The following is a generalized protocol for an in vitro anti-inflammatory assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a commonly used model to screen for anti-inflammatory compounds.

1. Cell Culture and Maintenance:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay):

  • To determine the non-toxic concentrations of the flavonoid glycosides, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

  • Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for 24 hours.

  • MTT solution is added, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.

3. Measurement of Nitric Oxide (NO) Production:

  • Cells are pre-treated with non-toxic concentrations of flavonoid glycosides for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

4. Measurement of Pro-inflammatory Cytokines (ELISA):

  • Cell culture supernatants from the NO production assay are collected.

  • The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

5. Western Blot Analysis:

  • To investigate the effect on protein expression (e.g., iNOS, COX-2, and NF-κB pathway proteins), cells are treated as described above and then lysed.

  • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with specific primary antibodies, followed by HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

6. Statistical Analysis:

  • Data are typically presented as the mean ± standard deviation (SD) from at least three independent experiments.

  • Statistical significance is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of flavonoid glycosides in vitro.

Experimental_Workflow Start Start: Select Flavonoid Glycosides Cell_Culture Cell Culture (e.g., RAW 264.7 macrophages) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic concentrations Cell_Culture->Cytotoxicity Pre_treatment Pre-treatment with Flavonoid Glycosides Cytotoxicity->Pre_treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Supernatant_Collection->NO_Assay ELISA Cytokine Measurement (TNF-α, IL-6) via ELISA Supernatant_Collection->ELISA Western_Blot Protein Expression Analysis (iNOS, COX-2, NF-κB) via Western Blot Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Statistical Evaluation NO_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anti-inflammatory Effects and Mechanisms Data_Analysis->Conclusion

In vitro experimental workflow for assessing anti-inflammatory effects.

Discussion and Conclusion

The presented data indicate that flavonoid aglycones, such as luteolin and kaempferol, generally exhibit stronger in vitro anti-inflammatory activity compared to their corresponding glycosides.[1][5] This is likely due to differences in cellular uptake and the direct interaction of the aglycone structure with signaling proteins. For instance, luteolin was found to be more potent in inhibiting NO and PGE2 production than luteolin-7-O-glucoside.[1] Similarly, kaempferol showed greater inhibition of T-cell proliferation and ROS production than its glycosides.[5]

However, it is crucial to consider that in an in vivo context, glycosylation can improve the stability and bioavailability of flavonoids, with the sugar moiety being cleaved by enzymes in the gut to release the active aglycone. Therefore, flavonoid glycosides may serve as effective pro-drugs.

The primary mechanism of action for the anti-inflammatory effects of these compounds involves the modulation of the NF-κB and MAPK signaling pathways.[3][6] By inhibiting these pathways, flavonoid glycosides can effectively reduce the expression and production of key pro-inflammatory mediators, including NO, PGE2, TNF-α, and IL-6.

References

A Comparative Spectroscopic and Methodological Guide to Synthesized vs. Natural 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data for synthesized versus natural 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin, a complex acylated flavonoid glycoside. Due to the limited availability of a complete spectroscopic dataset for this specific molecule in the published literature, this guide utilizes representative data from closely related and structurally similar compounds to provide a robust comparative framework. The experimental protocols for both synthesis and natural product isolation are based on established methodologies for this class of compounds.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound. It is anticipated that the data for the synthesized and natural compounds would be identical, provided both are of high purity. Any significant deviations would suggest structural differences or the presence of impurities.

Note: The ¹H and ¹³C NMR data presented below are adapted from the reported values for a closely related analogue, kaempferol-3-O-[2'',6''-di-O-(E)-p-coumaroyl]-β-D-glucopyranoside, and have been modified to reflect the expected shifts upon acetylation at the 3'' and 4'' positions.

Table 1: ¹H NMR Spectroscopic Data (Expected)

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Kaempferol Moiety
H-6~6.20d~2.0
H-8~6.40d~2.0
H-2'~8.05d~8.8
H-3'~6.90d~8.8
H-5'~6.90d~8.8
H-6'~8.05d~8.8
Glucose Moiety
H-1''~5.70d~7.5
H-2''~5.20t~8.0
H-3''~5.40t~8.0
H-4''~5.10t~8.0
H-5''~4.00m
H-6''a~4.50dd~12.0, 2.0
H-6''b~4.30dd~12.0, 5.0
p-Coumaroyl Moieties
H-2'''/2''''~7.45d~8.5
H-3'''/3''''~6.80d~8.5
H-5'''/5''''~6.80d~8.5
H-6'''/6''''~7.45d~8.5
H-α'''/α''''~6.30d~16.0
H-β'''/β''''~7.60d~16.0
Acetyl Moieties
CH₃CO-3''~2.00s
CH₃CO-4''~2.05s

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Carbon Expected Chemical Shift (δ, ppm)
Kaempferol Moiety
C-2~157.0
C-3~134.0
C-4~178.0
C-5~162.0
C-6~99.0
C-7~163.0
C-8~94.0
C-9~157.5
C-10~104.5
C-1'~121.5
C-2'~131.0
C-3'~115.5
C-4'~160.5
C-5'~115.5
C-6'~131.0
Glucose Moiety
C-1''~101.0
C-2''~72.0
C-3''~71.0
C-4''~69.0
C-5''~74.0
C-6''~63.0
p-Coumaroyl Moieties
C-1'''/1''''~126.0
C-2'''/2''''~130.5
C-3'''/3''''~116.0
C-4'''/4''''~160.0
C-5'''/5''''~116.0
C-6'''/6''''~130.5
C-α'''/α''''~114.0
C-β'''/β''''~145.0
C=O'''/''''~167.0
Acetyl Moieties
CH₃CO-3''~21.0
CH₃CO-4''~21.0
C=O (acetyl)~170.0, ~170.5

Table 3: Mass Spectrometry and UV-Vis Data (Expected)

Technique Expected Results
ESI-MS [M+H]⁺ at m/z 825.2032, [M+Na]⁺ at m/z 847.1851
UV-Vis (MeOH) λmax around 268 nm and 315 nm

Experimental Protocols

Synthesis of this compound

This proposed synthesis is a multi-step process involving the protection of hydroxyl groups, glycosylation, selective acylation, and final deprotection.

  • Protection of Kaempferol: The hydroxyl groups of kaempferol at positions 5, 7, and 4' are protected, for example, by benzylation using benzyl bromide and a suitable base like potassium carbonate in a solvent such as DMF.

  • Glycosylation: The protected kaempferol is glycosylated at the 3-OH position with a suitably protected glucose donor, such as a glucosyl bromide or trichloroacetimidate, in the presence of a promoter like silver triflate or TMSOTf.

  • Selective Deprotection of the Glucosyl Moiety: The protecting groups on the glucose moiety are selectively removed to expose the hydroxyl groups for acylation.

  • Selective Acylation with p-Coumaric Acid: The exposed primary hydroxyl group at the 6''-position and one of the secondary hydroxyls (e.g., at the 2''-position) are selectively acylated with an activated form of p-coumaric acid (e.g., p-coumaroyl chloride or using a coupling agent like DCC/DMAP). The hydroxyl groups of p-coumaric acid itself would be protected during this step.

  • Acetylation: The remaining free hydroxyl groups at the 3'' and 4'' positions of the glucose moiety are acetylated using acetic anhydride in the presence of a base like pyridine.

  • Final Deprotection: The protecting groups on the kaempferol and p-coumaroyl moieties are removed, typically by catalytic hydrogenation (for benzyl groups), to yield the final product.

  • Purification: The synthesized compound is purified using chromatographic techniques such as column chromatography on silica gel followed by preparative HPLC.

Isolation of Natural this compound

This protocol outlines a general procedure for the isolation of the target compound from a plant source known to contain it, such as the leaves of Quercus ilex.

  • Extraction: Dried and powdered plant material is extracted with a solvent such as methanol or ethanol at room temperature. The extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The target compound is expected to be in the more polar fractions (ethyl acetate or n-butanol).

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol). Fractions are collected and monitored by TLC.

  • Size-Exclusion Chromatography: Fractions containing the compound of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the eluent.

  • Preparative HPLC: The final purification is achieved by preparative reversed-phase HPLC (e.g., on a C18 column) using a gradient of acetonitrile and water (often with a small amount of acid like formic acid) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, 2D NMR, MS, and UV-Vis).

Visualizations

Comparative Workflow

The following diagram illustrates the workflow for comparing the synthesized and natural this compound.

G cluster_synthesis Synthetic Route cluster_natural Natural Product Isolation cluster_comparison Spectroscopic Comparison s1 Starting Materials (Kaempferol, Glucose derivative, p-Coumaric acid, Acetic anhydride) s2 Multi-step Synthesis s1->s2 s3 Crude Synthetic Product s2->s3 s4 Purification (Column Chromatography, Prep-HPLC) s3->s4 s5 Synthesized Compound s4->s5 c1 ¹H NMR s5->c1 c2 ¹³C NMR s5->c2 c3 Mass Spectrometry s5->c3 c4 UV-Vis Spectroscopy s5->c4 n1 Plant Material (e.g., Quercus ilex leaves) n2 Extraction & Partitioning n1->n2 n3 Crude Extract n2->n3 n4 Purification (Column Chromatography, Sephadex, Prep-HPLC) n3->n4 n5 Natural Compound n4->n5 n5->c1 n5->c2 n5->c3 n5->c4 c5 Structural Confirmation & Purity Assessment c1->c5 c2->c5 c3->c5 c4->c5

Caption: Workflow for the comparison of synthesized and natural compounds.

Safety Operating Guide

Prudent Disposal of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

All disposal procedures must comply with local, state, and federal regulations, as well as the specific guidelines established by your institution's Environmental Health and Safety (EHS) department.[1]

Core Disposal Principles

The primary principle for disposing of this compound is to avoid environmental release. This means it should never be disposed of in the regular trash or down the drain.[1] Chemical waste should be managed through your institution's hazardous waste program.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

Proper segregation of waste is the first crucial step. Different waste streams should be collected in separate, clearly labeled containers.

  • Solid Waste:

    • Unused or expired 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin powder.

    • Grossly contaminated items such as weighing boats, weighing paper, and spatulas.

    • These should be collected in a designated, sealable, and chemically compatible container (e.g., a labeled polyethylene bag or a wide-mouth glass jar).[1]

  • Contaminated Labware:

    • Disposable items with minimal residual contamination, such as gloves and bench paper.

    • These should be placed in a separate, clearly marked container for solid chemical waste.[1]

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvents used to rinse glassware that was in contact with the compound.

    • Collect in a dedicated, sealable, and chemically compatible liquid waste container (e.g., a glass or polyethylene bottle).[1] The solvent compatibility is crucial to prevent degradation of the container.

2. Container Labeling:

Accurate and thorough labeling of waste containers is mandatory for safety and proper disposal by EHS personnel. The label should include:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound".[1]

  • For liquid waste, identify the solvent(s) and the approximate concentration of the compound.[1]

  • An indication of potential hazards (e.g., "Irritant," "Handle with Caution").[1]

  • The date of accumulation.

3. Temporary Storage:

Sealed and labeled waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be:

  • Clearly marked and away from general lab traffic.[1]

  • Segregated from incompatible waste types to prevent accidental reactions.[1]

  • Under the control of the laboratory personnel.

4. Final Disposal:

Once a waste container is full or has been in storage for a designated period (check with your EHS, but typically not exceeding 6-12 months), arrange for its collection by your institution's EHS department.[1] Follow your institution's specific procedures for requesting a hazardous waste pickup.

Spill Response

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Immediately inform others in the vicinity.[1]

  • Assess the Spill: If the spill is large or in a poorly ventilated area, evacuate the laboratory.[1]

  • Ventilation: Increase ventilation by opening a fume hood sash.[1]

  • Containment:

    • For small solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[1]

    • For liquid spills, use a chemical spill kit or an inert absorbent material to absorb the spill. Place the absorbent material into the solid hazardous waste container.[1]

  • Decontamination: Clean the spill area with soap and water.[1]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.[1]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general guidelines for laboratory chemical waste.

Waste TypeContainer TypeLabeling RequirementsDisposal Route
Solid Compound & Grossly Contaminated Items Sealable, chemically compatible container (e.g., amber glass, polyethylene)"Hazardous Waste," "Solid Chemical Waste," full chemical name, associated hazardsEHS-managed hazardous waste pickup
Minimally Contaminated Labware (gloves, etc.) Designated solid waste container lined with a chemically resistant bag"Hazardous Waste," "Solid Chemical Waste," general description of contentsEHS-managed hazardous waste pickup
Liquid Solutions of the Compound Sealable, chemically compatible container (e.g., glass, polyethylene)"Hazardous Waste," "Liquid Chemical Waste," full chemical name, solvent(s), approximate concentrationEHS-managed hazardous waste pickup
Empty Stock Containers Original containerDeface or remove original labelDispose of as regular trash after ensuring it is empty (and rinsed if required by EHS)

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_0 Waste Generation in the Lab cluster_1 Segregation and Collection cluster_2 Temporary Storage cluster_3 Final Disposal A Solid Waste (Pure compound, grossly contaminated items) D Labeled Solid Waste Container A->D B Contaminated Labware (Gloves, bench paper) E Labeled Contaminated Labware Container B->E C Liquid Waste (Solutions containing the compound) F Labeled Liquid Waste Container C->F G Designated Satellite Accumulation Area (SAA) D->G E->G F->G H EHS Hazardous Waste Pickup G->H

Caption: Disposal workflow from waste generation to final disposal.

References

Personal protective equipment for handling 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a potentially hazardous substance. The following procedures are based on best practices for handling fine chemical powders and structurally related flavonoid compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety when handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards. A face shield may be required for operations with a high risk of splashing or dust generation.[1]To protect eyes and face from splashes and airborne particles.
Skin Protection Disposable nitrile gloves should be worn.[1] A standard laboratory coat must be worn and fully buttoned.[1]To prevent skin contact with the chemical.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator is recommended. This should be used in conjunction with engineering controls like a fume hood.[1]To prevent inhalation of fine powder particles.
Foot Protection Closed-toe and closed-heel shoes must be worn in the laboratory at all times.[1]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure safety equipment, including an eyewash station and safety shower, is readily accessible.[1]

  • Verify that all lab personnel are trained on the potential hazards and emergency procedures.

2. Weighing and Solution Preparation:

  • Don the appropriate PPE as outlined in the table above.

  • Use a microbalance within the fume hood to accurately weigh the compound on weigh paper.

  • Carefully transfer the compound to a suitable container for dissolution.

  • Add the solvent slowly to avoid splashing.

  • Cap the container securely before removing it from the fume hood.

3. Experimental Use:

  • All manipulations of the compound, whether in solid or solution form, should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Keep containers closed when not in use.

4. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • In case of ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • In case of a spill: Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for proper disposal.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Contaminated items such as gloves, weigh papers, and paper towels should be collected in a designated, sealed plastic bag or container.
Liquid Waste Unused solutions containing the compound should be collected in a clearly labeled, sealed, and chemically compatible waste container.
Container Disposal Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

General Disposal Guidelines:

  • Segregate waste into solid and liquid forms in separate, clearly marked containers.

  • Use chemically compatible and leak-proof containers for all waste.

  • Label containers clearly as "Hazardous Waste" and include the full chemical name.

  • Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS (or equivalent) B Don Appropriate PPE A->B C Prepare Engineering Controls (Fume Hood) B->C D Weigh Compound in Fume Hood C->D Begin Handling E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Area F->G Experiment Complete J Spill or Exposure Occurs F->J Potential Incident H Segregate & Label Waste G->H I Dispose of Waste via EHS H->I K Follow Emergency Procedures (Spill/First Aid) J->K L Report Incident K->L

Caption: Operational Workflow for Safe Handling of Chemical Compounds.

References

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